Alatrofloxacin mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
| Record name | Alatrofloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
| Record name | Alatrofloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alatrofloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALATROFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
alatrofloxacin mesylate mechanism of action explained
An In-depth Technical Guide to the Mechanism of Action of Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted in vivo to its active form, trovafloxacin.[2][3] Trovafloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[2][4] Its mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] This interference with critical DNA processes, such as replication, transcription, and repair, ultimately leads to bacterial cell death.[1][6] This guide provides a detailed examination of the pharmacokinetics, mechanism of action, antibacterial spectrum, and relevant experimental methodologies for alatrofloxacin and its active metabolite, trovafloxacin. It should be noted that both alatrofloxacin and trovafloxacin were withdrawn from the U.S. market due to safety concerns.[7][8]
Pharmacokinetics of Trovafloxacin following Alatrofloxacin Administration
Alatrofloxacin was designed as a water-soluble prodrug of trovafloxacin to enable intravenous delivery.[9] Following intravenous infusion, the L-alanyl-L-alanyl moiety is rapidly cleaved by peptidases in the plasma to release the active drug, trovafloxacin.[2][3] Plasma concentrations of alatrofloxacin are typically undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[3] The pharmacokinetic parameters of trovafloxacin are dose-proportional and are summarized in the table below.[10][11]
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After a Single Intravenous Dose of Alatrofloxacin
| Parameter | 30 mg Dose | 100 mg Dose | 200 mg Dose | 300 mg Dose |
|---|---|---|---|---|
| Cmax (µg/mL) | 0.4 | 1.8 | 2.3 | 4.3 |
| AUC (µg·h/mL) | - | - | - | 43.4 |
| Elimination Half-life (t½) (h) | - | 10.4 | 12.3 | 10.8 |
| Clearance (CL) (mL/h/kg) | - | - | - | 97 |
| Volume of Distribution (Vss) (L/kg) | - | - | - | 1.38 |
Data compiled from studies in healthy adult volunteers.[10][12]
Trovafloxacin has a long elimination half-life, which supports once-daily dosing.[11] It is primarily eliminated through non-renal mechanisms, with approximately 50% of an administered dose excreted unchanged (43% in feces and 6% in urine).[13] The bioavailability of oral trovafloxacin is high, at approximately 88%.
Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
The bactericidal effect of trovafloxacin is a direct result of its interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[14] Fluoroquinolones, including trovafloxacin, stabilize the complex formed between these enzymes and DNA, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death.[15][16]
-
DNA Gyrase: This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA. This process is vital for relieving torsional stress during DNA replication and transcription.[14] In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.[15]
-
Topoisomerase IV: This enzyme, also a heterotetramer (ParC₂ParE₂), is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[14][15] For many Gram-positive bacteria, topoisomerase IV is the principal target.[15][17]
By inhibiting both enzymes, trovafloxacin effectively disrupts essential cellular processes, leading to a potent bactericidal effect. This dual-targeting mechanism is a characteristic of fourth-generation fluoroquinolones and is thought to slow the development of bacterial resistance.[13]
In Vitro Antibacterial Spectrum
Trovafloxacin demonstrates potent activity against a broad range of clinically significant pathogens. Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae (including penicillin-resistant strains), and anaerobic bacteria distinguishes it from earlier-generation fluoroquinolones.[3][10]
Table 2: In Vitro Activity of Trovafloxacin Against Key Bacterial Pathogens
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Gram-Positive Aerobes | ||
| Streptococcus pneumoniae (penicillin-susceptible) | 0.064 | 0.125 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.064 | 0.125 - 0.25 |
| Staphylococcus aureus (methicillin-susceptible) | 0.032 | - |
| Enterococcus faecalis | 0.25 | - |
| Gram-Negative Aerobes | ||
| Haemophilus influenzae | - | - |
| Moraxella catarrhalis | - | - |
| Escherichia coli | - | - |
| Anaerobic Bacteria | ||
| Bacteroides fragilis group | - | ≤ 2.0 |
| Gram-positive cocci (anaerobic) | - | 0.5 |
| Gram-negative bacilli (anaerobic) | - | 1.0 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[1][7][10][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of trovafloxacin against bacterial isolates is commonly determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of trovafloxacin is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in the wells of a 96-well microtiter plate.[6][11]
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on an agar plate are suspended in saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][18]
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO₂) at 35-37°C for 16-20 hours.[9][18]
-
Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][9] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for quality control.
DNA Gyrase Supercoiling Inhibition Assay
The inhibitory effect of trovafloxacin on DNA gyrase is assessed by measuring the enzyme's ability to introduce negative supercoils into a relaxed, circular DNA substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of trovafloxacin or a control inhibitor.[19][20]
-
Enzyme Addition: The reaction is initiated by adding a purified, recombinant DNA gyrase enzyme (containing both GyrA and GyrB subunits) to the mixture.[19]
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination and Analysis: The reaction is stopped by adding a stop solution containing a chelating agent (EDTA) and a loading dye. The DNA topoisomers are then separated by agarose gel electrophoresis.
-
Interpretation: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. The concentration of trovafloxacin that inhibits the supercoiling activity (i.e., the DNA remains in its relaxed form) is determined. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) can be calculated by quantifying the band intensities.[20][21]
References
- 1. Activity of trovafloxacin against blood isolates of Streptococcus pneumoniae in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. journals.asm.org [journals.asm.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
alatrofloxacin mesylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alatrofloxacin mesylate is a prodrug of the potent fluoroquinolone antibiotic, trovafloxacin. Developed for intravenous administration, it exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The document includes a detailed summary of its physicochemical properties, methodologies for its characterization, and a description of its biological target engagement.
Chemical Properties and Structure
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, formulated as a mesylate salt to enhance its aqueous solubility for intravenous use.[1] Upon administration, it is rapidly hydrolyzed in vivo to release the active moiety, trovafloxacin.[2]
Chemical Structure
IUPAC Name: 7-[(1R,5S,6S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid[3]
SMILES String: C--INVALID-LINK--C(=O)N[C@@H]1[C@@]2([H])CN(C[C@]21[H])c3c(cc4c(=O)c(cn(-c5ccc(cc5F)F)c4n3)C(=O)O)F">C@@HN.CS(=O)(=O)O
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H29F3N6O8S | [4] |
| Molecular Weight | 654.61 g/mol | [4][5] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Soluble in water | [1] |
| pKa (Trovafloxacin) | 5.87 (carboxylic acid), 8.09 (amino group) |
Experimental Protocols
Synthesis of this compound
The synthesis of alatrofloxacin is detailed in U.S. Patent No. 5,164,402 and U.S. Patent No. 5,229,396. An alternative synthesis process is described in International Patent Publication WO 97/00268.[1] A general conceptual workflow for its synthesis is outlined below. The process typically involves the coupling of the core naphthyridinone structure with the appropriate side chains, followed by the formation of the L-alanyl-L-alanine prodrug moiety and subsequent salt formation with methanesulfonic acid.
Determination of Aqueous Solubility
The aqueous solubility of this compound can be determined using the shake-flask method, which is considered the "gold standard".[6][7]
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A standard calibration curve is used for accurate quantification.
Determination of pKa
The ionization constants (pKa) of the active moiety, trovafloxacin, which possesses both an acidic carboxylic acid group and a basic amino group, can be determined by potentiometric titration or UV-Vis spectrophotometry.
Methodology (Potentiometric Titration):
-
A standard solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is limited).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa values are determined from the inflection points of the resulting titration curve.
Mechanism of Action
Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription. The inhibition of topoisomerase IV interferes with the separation of replicated chromosomal DNA into the daughter cells during cell division.[8] This dual-targeting mechanism contributes to the potent bactericidal activity of trovafloxacin.
References
- 1. EP1121933A1 - Premixed alatrofloxacin injectable compositions - Google Patents [patents.google.com]
- 2. tapermd.com [tapermd.com]
- 3. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. scbt.com [scbt.com]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Impurity Profile of Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin. It further delves into the identification and analysis of impurities that may arise during its synthesis and storage. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this pharmaceutical compound.
Introduction
Alatrofloxacin is a parenteral antibiotic that, after administration, is rapidly converted in the body to its active form, trovafloxacin. Trovafloxacin exhibits broad-spectrum activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Due to its enhanced water solubility compared to trovafloxacin, alatrofloxacin is formulated as a mesylate salt for intravenous administration. The chemical name for this compound is L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a thorough understanding of the synthesis pathway and potential impurities is critical for regulatory compliance and patient safety.
Synthesis Pathway of this compound
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the active pharmaceutical ingredient (API), trovafloxacin, and its subsequent coupling with L-alanyl-L-alanine followed by salt formation. The synthesis of trovafloxacin itself is a complex process involving the construction of the core naphthyridinone ring system and the attachment of the key side chains.
The overall synthetic strategy is outlined in the diagram below, followed by a more detailed description of the key steps.
Figure 1: Overall synthetic pathway for this compound.
Synthesis of Trovafloxacin
The synthesis of the trovafloxacin core is a key part of the overall process and has been described in various patents, including U.S. Patent 5,164,402.
Step 1: 1,3-Dipolar Cycloaddition The synthesis commences with a 1,3-dipolar cycloaddition reaction between N-Cbz-3-pyrroline and ethyl diazoacetate. This reaction forms a pyrazolidine intermediate.
Step 2: Pyrolysis The pyrazolidine intermediate undergoes pyrolysis, leading to the extrusion of nitrogen gas and the formation of a cyclopropylpyrrolidine ring system.
Step 3: Multi-step Conversion to the Key Amine Intermediate The resulting cyclopropylpyrrolidine derivative is then converted through a series of chemical transformations into the key intermediate, a protected (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane. This multi-step process typically involves saponification of the ester, a Curtius rearrangement to form an isocyanate, trapping with a protecting group, and subsequent deprotection of the secondary amine.
Step 4: Nucleophilic Aromatic Substitution The crucial carbon-nitrogen bond formation to assemble the quinolone core is achieved through a nucleophilic aromatic substitution reaction. The secondary amine of the (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane derivative displaces the fluorine atom at the C-7 position of ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,8-naphthyridine-3-carboxylate.
Step 5: Hydrolysis The final step in the synthesis of trovafloxacin is the hydrolysis of the ethyl ester at the C-3 position of the naphthyridinone ring to the corresponding carboxylic acid.
Synthesis of this compound
Step 6: Peptide Coupling Trovafloxacin is then coupled with the dipeptide L-alanyl-L-alanine. This reaction is typically carried out using standard peptide coupling reagents.
Step 7: Salt Formation The final step is the formation of the mesylate salt by treating alatrofloxacin with methanesulfonic acid. This enhances the water solubility of the drug, making it suitable for intravenous formulations.
Impurities in this compound
The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing. Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the final product. For this compound, a key concern is the presence of "less polar impurities" which have been noted to be challenging to remove through conventional purification techniques.
Classification of Impurities
Impurities in this compound can be broadly categorized as:
-
Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.
-
Inorganic Impurities: These may include reagents, ligands, and catalysts used in the synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.
Potential Process-Related Impurities
Based on the synthetic pathway, several potential process-related impurities can be anticipated.
| Impurity Type | Potential Source |
| Unreacted Trovafloxacin | Incomplete peptide coupling reaction (Step 6). |
| Incomplete Hydrolysis Product | Residual trovafloxacin ethyl ester from incomplete hydrolysis (Step 5). |
| Diastereomeric Impurities | Potential for epimerization at chiral centers during the synthesis, particularly during the peptide coupling step. |
| Over-reacted Products | Formation of by-products due to reaction at other functional groups. |
One patent mentions the presence of a minute less polar impurity at a level of approximately 700 ppm in this compound prepared by certain methods. While the specific structure of this impurity is not disclosed in the readily available literature, it is likely a process-related impurity that is structurally similar to alatrofloxacin but with modifications that increase its lipophilicity.
Degradation Impurities
This compound, like many pharmaceutical compounds, can degrade under certain storage conditions (e.g., exposure to light, heat, or humidity). Potential degradation pathways could include hydrolysis of the amide bonds of the dipeptide side chain or modifications to the fluoroquinolone core.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound. The following sections provide an overview of the methodologies.
Synthesis of Trovafloxacin Mesylate (Illustrative Protocol)
The following is a generalized procedure based on patent literature. Specific quantities and conditions may vary.
Example Protocol for Trovafloxacin Mesylate Synthesis: A mixture of (1α,5α,6α)-7-(6-benzylidenylamino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate ethyl ester in tetrahydrofuran and water is treated with methanesulfonic acid and heated to reflux. After an appropriate time, the solution is cooled, treated with activated carbon, and filtered. The filtrate is then concentrated under vacuum to yield a slurry, which is filtered to isolate the trovafloxacin mesylate product.
Analysis of Impurities
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its related impurities.
Illustrative HPLC Method for Impurity Profiling: A reversed-phase HPLC method is typically employed for the analysis of fluoroquinolones and their impurities.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) with pH adjustment |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 275 nm) |
| Injection Volume | 10-20 µL |
For the identification of unknown impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable. HPLC-MS provides molecular weight and fragmentation information, which aids in the structural elucidation of the impurities.
Figure 2: A typical experimental workflow for the analysis of impurities in this compound using HPLC-UV/MS.
Conclusion
The synthesis of this compound is a complex, multi-step process that requires rigorous control to produce a high-purity active pharmaceutical ingredient. Understanding the synthetic pathway is crucial for identifying potential process-related impurities. The presence of "less polar impurities" highlights the need for specialized purification techniques and robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography, particularly when coupled with Mass Spectrometry, is an indispensable tool for the comprehensive impurity profiling of this compound, ensuring its quality, safety, and efficacy. This guide provides a foundational understanding for researchers and professionals working with this important antibiotic.
Alatrofloxacin Mesylate: A Technical Guide to Solubility for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of alatrofloxacin mesylate in dimethyl sulfoxide (DMSO) and other relevant solvents. Alatrofloxacin is a prodrug of trovafloxacin, developed to enhance aqueous solubility for intravenous administration.[1][2] Consequently, much of the available in vitro solubility data pertains to trovafloxacin mesylate, the active compound's salt form, which is frequently used in laboratory settings. This document consolidates available quantitative data, outlines experimental methodologies for solubility determination, and presents a visual workflow to guide researchers in their experimental design.
Understanding Alatrofloxacin and Trovafloxacin Solubility
Alatrofloxacin was specifically designed as a more water-soluble alternative to trovafloxacin for intravenous use.[1][2] Following administration, alatrofloxacin is rapidly converted to trovafloxacin by plasma esterases.[1][3] When preparing stock solutions for in vitro research, scientists often work with trovafloxacin mesylate. It is crucial to distinguish between the solubility data of the prodrug (alatrofloxacin) and the active drug (trovafloxacin) and their respective salt forms, as these can differ significantly.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. The following table summarizes the available quantitative solubility data for trovafloxacin mesylate and its free base form in various solvents. It is important to note that reported solubility values can vary between suppliers and under different experimental conditions (e.g., temperature, sonication).
| Compound | Solvent | Reported Solubility | Conditions | Source(s) |
| Trovafloxacin Mesylate | DMSO | ~25 mg/mL | - | [4] |
| >10 mg/mL | Room Temperature | |||
| 100 mg/mL | For stock solution; fresh DMSO recommended | [5] | ||
| 120 mg/mL | Sonication and heating to 60°C recommended | [6] | ||
| Trovafloxacin Mesylate | Water | ~20 mg/mL | Aqueous solution not stable >1 day | [4] |
| 18 mg/mL | Sonication recommended | [6] | ||
| Trovafloxacin (free base) | DMSO | 4.16 mg/mL | Sonication recommended | [7] |
| Trovafloxacin (free base) | Water | Insoluble | - | [7] |
| Alatrofloxacin (free base) | Water | 0.0388 mg/mL | Predicted value (ALOGPS) | [8] |
| This compound | Water | Very Soluble | For intravenous solution | [7] |
Note: The significant variation in DMSO solubility for trovafloxacin mesylate likely reflects differences between kinetic and thermodynamic solubility measurements, as well as the impact of physical interventions like heat and sonication.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data relies on standardized experimental protocols. Below are methodologies commonly employed for determining the solubility of pharmaceutical compounds.
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation : Add an excess amount of the test compound (e.g., this compound) to a known volume of the selected solvent (e.g., DMSO, water, buffer) in a sealed container, typically a glass vial. The presence of undissolved solid is necessary to ensure saturation.[3]
-
Equilibration : Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3] Temperature control is critical.[3]
-
Phase Separation : Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirmation : The presence of remaining solid material in the vial should be visually confirmed at the end of the experiment to ensure that the initial amount was indeed in excess.[3]
Method 2: High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of many compounds. These methods measure the concentration at which a compound precipitates from a solution when diluted from a high-concentration DMSO stock.
Protocol:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[9]
-
Serial Dilution : In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).[9] Perform serial dilutions to create a range of concentrations.
-
Incubation : Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).[9]
-
Precipitation Detection : Measure the amount of precipitation in each well. Common detection methods include:
-
Nephelometry : Measures light scattering caused by undissolved particles.[9]
-
Direct UV Assay : After filtering the solution to remove precipitates, the concentration of the dissolved compound is measured in the filtrate via UV spectrophotometry.[9]
-
Visual Inspection : A qualitative or semi-quantitative assessment of turbidity against a contrasting background.[10]
-
Considerations for Enhancing Dissolution
For compounds that are difficult to dissolve, the following techniques can be employed, although they may lead to the formation of supersaturated solutions:
-
Sonication : Using an ultrasonic bath can help break down particle agglomerates and accelerate the dissolution process.[6][11]
-
Vortexing : Vigorous mixing can increase the rate of dissolution.[10]
-
Heating : Gently warming the solvent can increase the solubility of many compounds. It is crucial to then allow the solution to cool to the target temperature to check for precipitation.[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound such as this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. tapermd.com [tapermd.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Trovafloxacin mesylate | Antibiotics | PANX1 Inhibitors | TargetMol [targetmol.com]
- 7. Trovafloxacin | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Alatrofloxacin | TargetMol [targetmol.com]
Alatrofloxacin Mesylate: A Deep Dive into its Pharmacokinetics and In Vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate, the L-alanyl-L-alanine prodrug of the fluoronaphthyridone antibiotic trovafloxacin, was developed to provide an intravenous formulation for trovafloxacin, thereby offering a broader range of clinical applications, particularly in hospitalized patients.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of this compound, with a focus on its rapid conversion to the active compound, trovafloxacin, and the subsequent metabolic fate of this potent antibacterial agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery. It is important to note that both alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns of serious liver injury.[3][4]
Pharmacokinetics
Following intravenous administration, this compound undergoes rapid and extensive conversion to its active moiety, trovafloxacin.[1][5][6][7][8] Plasma concentrations of the prodrug, alatrofloxacin, are typically undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[1][7][8] The pharmacokinetic profile of trovafloxacin following the administration of alatrofloxacin is well-characterized and demonstrates dose-proportionality.[1][5][7][8]
Pharmacokinetic Parameters of Trovafloxacin Following Intravenous Alatrofloxacin Administration
The tables below summarize the key pharmacokinetic parameters of trovafloxacin in various patient populations after the intravenous administration of this compound.
Table 1: Single-Dose Pharmacokinetics of Trovafloxacin in Healthy Adult Male Volunteers [5][6]
| Trovafloxacin Equivalent Dose | Cmax (mg/L) | AUC (mg·h/L) | T½ (h) |
| 30 mg | 0.4 | - | - |
| 100 mg | 1.8 | - | 10.4 |
| 200 mg | 2.3 | - | 12.3 |
| 300 mg | 4.3 | 43.4 | 10.8 |
Table 2: Single-Dose Pharmacokinetics of Trovafloxacin in Infants and Children (4 mg/kg Trovafloxacin Equivalent Dose) [9]
| Parameter | Mean ± SD |
| Cmax (µg/mL) | 4.3 ± 1.4 |
| AUC (µg·h/mL) | 30.5 ± 10.1 |
| Clearance (mL/h/kg) | 151 ± 82 |
| Vss (L/kg) | 1.6 ± 0.6 |
| T½ (h) | 9.8 ± 2.9 |
Table 3: Steady-State Pharmacokinetics of Trovafloxacin in Critically Ill Adults (300 mg Trovafloxacin Equivalent Dose) [10]
| Parameter | Mean ± SD |
| Cmax (mg/L) | 3.6 ± 0.5 |
| Cmin (mg/L) | 0.6 ± 0.3 |
| AUC₀₋₂₄ (mg·h/L) | 34.2 ± 10.6 |
| Clearance (mL/min) | 161.3 ± 41.1 |
| Vd (L/kg) | 1.4 ± 0.4 |
| T½ (h) | 10.9 ± 1.8 |
In Vivo Metabolism and Excretion
The in vivo metabolism of alatrofloxacin is primarily characterized by its rapid enzymatic conversion to trovafloxacin. Trovafloxacin itself is then metabolized to a lesser extent. The primary routes of elimination for trovafloxacin and its metabolites are through biliary and fecal excretion.[9]
Metabolic Pathway of this compound
The metabolic cascade begins with the hydrolysis of the L-alanyl-L-alanine side chain of alatrofloxacin, a process that rapidly yields the active drug, trovafloxacin. Trovafloxacin undergoes further metabolism, primarily through glucuronidation and N-acetylation.
Caption: Metabolic conversion of alatrofloxacin to trovafloxacin and its subsequent metabolites.
Excretion
The primary route of elimination for trovafloxacin is hepatic.[11] Approximately 50% of an administered dose is excreted unchanged, with the majority found in the feces (43%) and a smaller portion in the urine (6%).[7] The metabolites, trovafloxacin glucuronide and N-acetyl trovafloxacin, are also eliminated primarily through the feces.[9] This high degree of biliary excretion is a key feature of trovafloxacin's disposition.[9]
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from clinical studies employing standardized methodologies. A typical experimental workflow for assessing the pharmacokinetics of intravenously administered this compound is outlined below.
General Experimental Workflow for a Single-Dose Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study of alatrofloxacin.
Key Methodological Details
-
Drug Administration: this compound is typically administered as a single intravenous infusion over a period of one hour.[5]
-
Biological Sample Collection: Serial blood samples are collected at predefined time points before, during, and after the infusion to characterize the concentration-time profile of trovafloxacin.[5] Urine is also collected over specified intervals to determine the extent of renal excretion.[5]
-
Analytical Method: The concentrations of alatrofloxacin and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[5][6]
-
Pharmacokinetic Analysis: The collected concentration-time data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), elimination half-life (T½), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental modeling approaches.[9]
Conclusion
This compound serves as an effective prodrug for the potent fluoroquinolone, trovafloxacin, enabling intravenous administration. Its rapid and complete conversion to the active form results in a predictable pharmacokinetic profile for trovafloxacin. The metabolism of trovafloxacin is not extensive, with the primary route of elimination being fecal excretion. The data and methodologies presented in this technical guide provide a comprehensive foundation for understanding the pharmacokinetic and metabolic characteristics of this compound, which can inform future research and drug development endeavors in the field of anti-infective agents. However, the significant hepatotoxicity associated with this compound, which led to its market withdrawal, remains a critical consideration.[3][4]
References
- 1. drugs.com [drugs.com]
- 2. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Alatrofloxacin [medbox.iiab.me]
- 4. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tapermd.com [tapermd.com]
- 8. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 9. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of intravenous trovafloxacin in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Kinetics of Alatrofloxacin Mesylate's Conversion to Trovafloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Alatrofloxacin mesylate, the L-alanyl-L-alanine prodrug of the broad-spectrum fluoronaphthyridone antibiotic trovafloxacin, was developed to allow for intravenous administration. A critical aspect of its clinical use is its rapid and efficient conversion to the active parent drug, trovafloxacin, within the patient's bloodstream. This guide provides an in-depth analysis of the kinetics of this conversion, compiling available data, outlining experimental methodologies, and visualizing the underlying processes.
Core Concept: Prodrug Strategy and Conversion
Alatrofloxacin was designed as a water-soluble prodrug to overcome the poor aqueous solubility of trovafloxacin, making it suitable for intravenous infusion. The prodrug consists of trovafloxacin linked to an L-alanyl-L-alanine dipeptide. In vivo, this dipeptide is rapidly cleaved by peptidases present in the blood, releasing the active trovafloxacin molecule.
In Vivo Conversion Kinetics
The conversion of alatrofloxacin to trovafloxacin is remarkably rapid. Following intravenous administration, plasma concentrations of alatrofloxacin fall below quantifiable levels within 5 to 10 minutes of the completion of a one-hour infusion[1][2][3]. This rapid hydrolysis indicates a very short in vivo half-life for the prodrug, though a precise kinetic value has not been extensively reported in the literature, likely due to the speed of the conversion. The focus of pharmacokinetic studies has consequently been on the appearance and disposition of the active moiety, trovafloxacin.
Pharmacokinetics of Trovafloxacin Following Alatrofloxacin Administration
The swift and complete conversion of the prodrug results in pharmacokinetic parameters for trovafloxacin that are very similar to those observed after oral administration of trovafloxacin itself, with an absolute oral bioavailability of approximately 88%[1][4].
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After a Single Intravenous Dose of Alatrofloxacin
| Trovafloxacin Equivalent Dose | Cmax (mg/L) | T1/2 (hours) | AUC (mg·h/L) | Reference |
| 30 mg | 0.4 | - | - | [5][6] |
| 100 mg | 1.8 | 10.4 | - | [5][6] |
| 200 mg | 2.3 | 12.3 | - | [5][6] |
| 300 mg | 4.3 | 10.8 | 43.4 | [5][6][7] |
Cmax: Maximum serum concentration; T1/2: Elimination half-life; AUC: Area under the concentration-time curve.
Table 2: Pharmacokinetic Parameters of Trovafloxacin in Pediatric Patients After a Single Intravenous Dose of Alatrofloxacin (4 mg/kg Trovafloxacin Equivalent)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 4.3 ± 1.4 | [7] |
| T1/2 (h) | 9.8 ± 2.9 | [7] |
| Clearance (mL/h/kg) | 151 ± 82 | [7] |
| Volume of Distribution (L/kg) | 1.6 ± 0.6 | [7] |
SD: Standard Deviation
Experimental Protocols
The study of alatrofloxacin's conversion to trovafloxacin primarily involves pharmacokinetic studies in human subjects. Below is a generalized protocol based on methodologies cited in the literature.
In Vivo Pharmacokinetic Study Protocol
-
Subject Recruitment and Dosing:
-
Blood Sampling:
-
Sample Processing and Storage:
-
Plasma is separated by centrifugation.
-
Plasma samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure the stability of the analytes[9].
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC):
-
Concentrations of alatrofloxacin and trovafloxacin in plasma are determined using a validated HPLC method, typically with ultraviolet (UV) or fluorescence detection[5][9].
-
Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile or perchloric acid, to remove interfering proteins[8][9]. Solid-phase extraction may also be employed for sample clean-up[9].
-
Chromatographic Separation:
-
Detection:
-
Quantification: The concentration of the analytes is determined by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of alatrofloxacin and trovafloxacin. An internal standard is often used to improve accuracy and precision[9].
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic conversion of alatrofloxacin to trovafloxacin.
Caption: A typical experimental workflow for pharmacokinetic analysis.
References
- 1. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 2. Aminopeptidase B can bioconvert L-type amino acid transporter 1 (LAT1)-utilizing amide prodrugs in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of prodrug-activating peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacokinetics of trovafloxacin: its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple HPLC-UV method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
In-Depth Technical Guide: Antibacterial Spectrum of Alatrofloxacin Mesylate Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of alatrofloxacin mesylate against a wide range of clinically relevant gram-negative bacteria. Alatrofloxacin is the L-alanyl-L-alanine prodrug of trovafloxacin, and its antibacterial activity is attributable to the parent compound, trovafloxacin. This document summarizes key quantitative data on its antibacterial spectrum, details the experimental protocols used for its evaluation, and provides visualizations of its mechanism of action and the methodologies for determining its potency.
Mechanism of Action
Trovafloxacin, the active metabolite of alatrofloxacin, is a member of the fluoroquinolone class of antibiotics. Its bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] In gram-negative bacteria, DNA gyrase is the primary target. This enzyme is crucial for the replication, transcription, and repair of bacterial DNA. By binding to and stabilizing the DNA-gyrase complex, trovafloxacin introduces double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.
Caption: Mechanism of action of alatrofloxacin against gram-negative bacteria.
In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of trovafloxacin against a range of gram-negative aerobic and anaerobic bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall range of MICs observed.
Aerobic Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Acinetobacter spp. | 25 | 0.25 | 0.5 | 0.12-1 | [2] |
| Citrobacter diversus | - | - | ≤0.03-0.25 | - | [3] |
| Citrobacter freundii | - | - | 0.25 | - | [3] |
| Enterobacter aerogenes | - | - | 0.12 | - | [3] |
| Enterobacter cloacae | - | - | 0.25 | - | [3] |
| Escherichia coli | 184 | 0.06 | 0.12 | ≤0.03-4 | [2],[4] |
| Haemophilus influenzae | 28 | ≤0.03 | ≤0.03 | ≤0.03 | [2] |
| Klebsiella pneumoniae | - | - | 0.25 | - | [3] |
| Klebsiella oxytoca | - | - | 0.12 | - | [3] |
| Morganella morganii | - | - | 0.25 | - | [3] |
| Proteus mirabilis | - | - | 0.5 | - | [5] |
| Pseudomonas aeruginosa | 92 | 1 | 4 | 0.06->128 | [2],[6] |
| Serratia marcescens | - | - | 0.25 | - | [3] |
| Stenotrophomonas maltophilia | 27 | 0.25 | 0.5 | 0.12-1 | [2] |
Anaerobic Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 497 | 0.12 | 1.0 | ≤0.03-4 | [7] |
| Bacteroides fragilis | - | - | 1.0 | - | [7] |
| Bacteroides ovatus | - | - | 2.0 | - | [7] |
| Bacteroides thetaiotaomicron | - | - | 2.0 | - | [7] |
| Bacteroides uniformis | - | - | 2.0 | - | [7] |
| Bacteroides vulgatus | - | - | 2.0 | - | [7] |
| Fusobacterium spp. | - | - | 0.5 | - | [7] |
| Prevotella spp. | - | - | 0.25 | - | [7] |
Experimental Protocols for Susceptibility Testing
The in vitro activity of trovafloxacin is determined using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Trovafloxacin is dissolved in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest desired final concentration.
-
Serial Dilutions: 100 µL of CAMHB is dispensed into all wells of a 96-well microtiter plate. 100 µL of the concentrated trovafloxacin solution is added to the first column of wells. A multichannel pipette is used to perform serial twofold dilutions across the plate, typically from columns 1 to 10.
-
Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Each well (except for sterility controls) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously.
Detailed Methodology:
-
Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of trovafloxacin. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A multipoint inoculator is used to spot-inoculate a small volume of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration. A growth control plate (without antibiotic) is also inoculated.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is defined as the lowest concentration of trovafloxacin that inhibits the growth of the bacteria (no visible growth or a faint haze).
Caption: Workflow for MIC determination using the agar dilution method.
Quality Control
For both broth microdilution and agar dilution methods, quality control is performed using reference strains with known MIC ranges for trovafloxacin, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. This ensures the accuracy and reproducibility of the test results.
Conclusion
Alatrofloxacin, through its active metabolite trovafloxacin, demonstrates potent in vitro activity against a broad spectrum of gram-negative bacteria, including many clinically important aerobic and anaerobic pathogens. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized methodologies outlined in this guide are essential for the accurate and reproducible determination of its antibacterial spectrum, providing valuable data for researchers, scientists, and drug development professionals in the ongoing effort to combat bacterial infections. It is important to note that trovafloxacin and alatrofloxacin were withdrawn from the market due to concerns about hepatotoxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa in vitro corneal isolate sensitivity to ofloxacin, ciprofloxacin, and trovafloxacin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin Mesylate: An In-Depth Technical Guide to its Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1][2] Developed to enhance solubility for intravenous administration, alatrofloxacin is rapidly and extensively converted to trovafloxacin in the body.[1][2] Trovafloxacin exhibits a broad spectrum of antimicrobial activity, encompassing Gram-positive, Gram-negative, and notably, anaerobic bacteria.[3][4] This guide provides a comprehensive technical overview of the activity of alatrofloxacin (via its active form, trovafloxacin) against anaerobic bacteria, focusing on its mechanism of action, in vitro efficacy, and the methodologies used for its evaluation. While trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity, the data on its potent antianaerobic activity remains valuable for the development of new anti-infective agents.[5]
Mechanism of Action
Like other fluoroquinolones, trovafloxacin's bactericidal activity stems from the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive organisms. However, this is not an exclusive relationship, and the drug can inhibit both enzymes in various bacteria.
The inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA complex, which in turn results in the arrest of DNA replication and the generation of double-strand DNA breaks, ultimately leading to bacterial cell death.
In Vitro Activity Against Anaerobic Bacteria
Trovafloxacin has demonstrated potent in vitro activity against a wide range of anaerobic bacteria, including clinically significant isolates from the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., Clostridium spp., and anaerobic Gram-positive cocci.[6][7][8] Its activity is often comparable or superior to other antimicrobial agents with known efficacy against anaerobes.
Gram-Negative Anaerobic Bacilli
The following table summarizes the in vitro activity of trovafloxacin against various Gram-negative anaerobic bacilli as reported in the literature.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | 497 | ≤0.03 - 4 | 0.12 | 1.0 | [7] |
| Bacteroides fragilis | 91 | - | - | ≤0.5 | [8] |
| Other B. fragilis group | 130 | - | - | ≤2.0 | [8] |
| Prevotella spp. | 49 | - | - | - | [8] |
| Porphyromonas spp. | 15 | - | - | - | [8] |
| Fusobacterium spp. | 62 | - | - | - | [8] |
Gram-Positive Anaerobic Bacteria
The table below presents a summary of trovafloxacin's in vitro activity against Gram-positive anaerobic bacteria.
| Bacterial Group/Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gram-positive cocci | 75 | - | - | 0.5 | [6] |
| Gram-positive bacilli | 151 | - | - | 4.0 | [6] |
| Clostridium spp. | 61 | - | - | - | [8] |
| Peptostreptococcus spp. | 38 | - | - | - | [8] |
Experimental Protocols for Susceptibility Testing
The in vitro activity data for trovafloxacin against anaerobic bacteria are primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The two principal methods are the Wadsworth agar dilution method and the broth microdilution method.
Wadsworth Agar Dilution Method
The Wadsworth agar dilution method is considered the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[8]
Detailed Steps:
-
Preparation of Antimicrobial-Containing Plates: Serial twofold dilutions of trovafloxacin are prepared and added to molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood). The agar is then poured into petri dishes and allowed to solidify. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium or on agar plates. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.
-
Inoculation: A multipoint inoculator is used to apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing agar plates and the growth control plate.
-
Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 42-48 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of trovafloxacin that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control plate.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for testing the susceptibility of certain anaerobic bacteria, particularly the Bacteroides fragilis group.[9]
Detailed Steps:
-
Plate Preparation: Microtiter plates are prepared with serial twofold dilutions of trovafloxacin in a suitable anaerobic broth medium. A growth control well without the antibiotic and a sterility control well are included.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method.
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are sealed (e.g., with an adhesive film) and incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of trovafloxacin that prevents visible turbidity (bacterial growth).
Logical Relationships in Alatrofloxacin's Activity
The clinical application of alatrofloxacin relies on its efficient conversion to the active compound, trovafloxacin, which then exerts its antibacterial effect.
Conclusion
Alatrofloxacin, through its active form trovafloxacin, demonstrates excellent in vitro activity against a broad spectrum of clinically important anaerobic bacteria.[6][7][8] Standardized methodologies, such as the Wadsworth agar dilution and broth microdilution tests, are crucial for accurately determining its potency.[10] The mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effect. Although clinical use of alatrofloxacin was halted, the extensive data on its antianaerobic properties serve as a valuable resource for the ongoing research and development of novel antimicrobial agents to combat anaerobic infections. The structural features of trovafloxacin that confer this high potency could inform the design of future generations of fluoroquinolones with improved safety profiles.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Fluoroquinolone Resistance in Anaerobic Bacteria following Exposure to Levofloxacin, Trovafloxacin, and Sparfloxacin in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin Mesylate: A Retrospective Technical Analysis of its Development, Clinical Application, and Market Withdrawal
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Alatrofloxacin mesylate, the intravenous prodrug of the fluoroquinolone antibiotic trovafloxacin, was developed by Pfizer in the 1990s. It offered a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. Approved by the U.S. Food and Drug Administration (FDA) on December 18, 1997, under the trade name Trovan I.V.®, it was initially indicated for serious, life- or limb-threatening infections in hospitalized patients.[1] Despite its potent antimicrobial efficacy, post-marketing surveillance revealed a significant risk of severe, unpredictable hepatotoxicity, leading to liver failure and death. This severe adverse effect ultimately led to the restriction of its use in 1999 and its complete withdrawal from the U.S. market in 2001.[1] This technical guide provides a comprehensive historical overview of this compound, detailing its development, key clinical trial data, the scientific understanding of its mechanism of action and toxicity, and the context of its eventual withdrawal.
Development and Regulatory History
Alatrofloxacin was developed as a more soluble prodrug of trovafloxacin, facilitating intravenous administration.[2] Trovafloxacin itself was a promising new-generation fluoroquinolone with an extended spectrum of activity. The development program included numerous preclinical and clinical studies to establish its safety and efficacy.
Table 1: Key Milestones in the History of this compound
| Milestone | Date | Description |
| First Patent Application (Trovafloxacin) | August 16, 1989 | Initial patent filing by Pfizer for the core compound, trovafloxacin.[1] |
| Nigerian Clinical Trial | 1996 | A controversial clinical trial was conducted in Kano, Nigeria, during a meningitis epidemic, which later became the subject of legal and ethical debate. |
| FDA Approval | December 18, 1997 | This compound (Trovan I.V.®) and trovafloxacin mesylate (Trovan® tablets) were approved by the U.S. FDA.[1] |
| Use Restriction | 1999 | The FDA and other regulatory agencies issued warnings and restricted the use of trovafloxacin/alatrofloxacin to severe, life-threatening infections in institutional settings due to reports of serious liver injury. |
| Market Withdrawal (U.S.) | 2001 | Pfizer voluntarily withdrew this compound from the U.S. market due to the ongoing risk of severe hepatotoxicity.[1] |
| Final Market Withdrawal (U.S.) | June 2006 | All remaining forms of trovafloxacin and alatrofloxacin were withdrawn from the U.S. market.[3] |
A significant event in the history of trovafloxacin was the 1996 clinical trial in Kano, Nigeria, during a meningitis outbreak. The trial, which compared trovafloxacin to ceftriaxone in children, was later criticized for ethical and procedural failings.
Mechanism of Action
The bactericidal action of trovafloxacin, the active metabolite of alatrofloxacin, results from the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, trovafloxacin disrupts essential cellular processes, leading to bacterial cell death.
Clinical Efficacy: Summary of Key Pivotal Trials
Alatrofloxacin/trovafloxacin demonstrated high efficacy in treating a variety of serious infections. Below is a summary of data from key clinical trials.
Table 2: Efficacy of Alatrofloxacin/Trovafloxacin in Complicated Intra-Abdominal Infections
| Study | Treatment Arms | N (Clinically Evaluable) | Clinical Success Rate (Cure or Improvement) | Reference |
| Double-blind, multicenter trial | Alatrofloxacin (300 mg IV daily) followed by oral trovafloxacin (200 mg daily) | 156 | 83% | [4] |
| Imipenem/cilastatin (1 g IV thrice daily) followed by oral amoxicillin/clavulanic acid (500 mg thrice daily) | 152 | 84% | [4] |
Table 3: Efficacy of Trovafloxacin in Other Infections
| Infection Type | Comparator | Trovafloxacin Clinical Efficacy | Reference |
| Community-Acquired Pneumonia | Not specified | >90% cure rate | [5] |
| Nosocomial Pneumonia | Not specified | 77% cure rate | [5] |
| Meningococcal Meningitis (in children) | Ceftriaxone | ~90% cure rate (comparable to ceftriaxone) | [5] |
| Uncomplicated Urinary Tract Infection | Ciprofloxacin | ≥93% eradication rate (comparable to ciprofloxacin) | [5] |
| Urogenital Chlamydia trachomatis | Ofloxacin | 97% clinical success (similar to ofloxacin) | [5] |
| Acute Exacerbations of Chronic Bronchitis | Ofloxacin | 97% clinical success (similar to ofloxacin) | [5] |
Experimental Protocols of Key Clinical Trials
Trial in Complicated Intra-Abdominal Infections
-
Study Design: A prospective, multicenter, double-blind, randomized controlled trial.
-
Patient Population: Patients with documented complicated intra-abdominal infections requiring surgical intervention.
-
Treatment Regimens:
-
Alatrofloxacin/Trovafloxacin Arm: 300 mg alatrofloxacin intravenously once daily, with the option to switch to 200 mg oral trovafloxacin once daily.
-
Comparator Arm: 1 g imipenem/cilastatin intravenously thrice daily, with the option to switch to 500 mg oral amoxicillin/clavulanic acid thrice daily.
-
-
Duration of Therapy: Up to 14 days.
-
Primary Efficacy Endpoint: Clinical response (cure or improvement) at the end of therapy and at a 30-day follow-up visit.
-
Key Methodologies:
-
Clinical and bacteriological assessments were performed at baseline, during therapy, at the end of therapy, and at the follow-up visit.
-
Adverse events were monitored throughout the study and for a specified period after the last dose.
-
Trial in Community-Acquired Pneumonia (General Protocol Outline)
-
Study Design: While specific protocols varied, they were generally randomized, controlled trials.
-
Patient Population: Adults with a clinical and radiological diagnosis of community-acquired pneumonia.
-
Treatment Regimens:
-
Trovafloxacin Arm: Typically 200 mg of oral trovafloxacin once daily.
-
Comparator Arm: Standard-of-care antibiotics for community-acquired pneumonia.
-
-
Duration of Therapy: Generally 7 to 14 days.
-
Primary Efficacy Endpoint: Clinical cure or improvement at the test-of-cure visit.
-
Key Methodologies:
-
Sputum and blood cultures were obtained at baseline to identify the causative pathogens.
-
Chest X-rays were performed at baseline and at the end of therapy to assess radiological resolution.
-
Safety was assessed through the recording of adverse events and laboratory monitoring.
-
Adverse Event Profile from Clinical Trials
The most common adverse events reported in clinical trials were generally mild to moderate in intensity.
Table 4: Common Adverse Events Reported in Trovafloxacin Clinical Trials
| Adverse Event | Frequency | Reference |
| Dizziness | Common | [2][5] |
| Headache | Common | [2][5] |
| Nausea | Common | [2][5] |
| Gastrointestinal Intolerance | Common | [5] |
In clinical trials, approximately 5% of patients discontinued treatment due to adverse events.[2] It is crucial to note that the severe hepatotoxicity that led to the drug's withdrawal was a rare event and not readily apparent in the pre-marketing clinical trial database.
The Emergence of Hepatotoxicity and Withdrawal from the Market
Post-marketing surveillance revealed a concerning number of cases of severe liver injury associated with trovafloxacin use. These cases were often unpredictable and led to acute liver failure, requiring liver transplantation or resulting in death. The FDA issued a public health advisory in 1999, restricting its use to only the most serious infections where the benefits were deemed to outweigh the risks. However, as reports of severe liver toxicity continued, Pfizer withdrew alatrofloxacin from the U.S. market in 2001.[1]
Scientific Insights into Trovafloxacin-Induced Hepatotoxicity
The mechanism of trovafloxacin-induced hepatotoxicity is believed to be multifactorial, involving both direct cellular injury and an inflammatory component.
Proposed Mechanisms of Hepatotoxicity
-
Metabolic Activation: One hypothesis suggests that the cyclopropylamine moiety of the trovafloxacin molecule can be metabolized by cytochrome P450 enzymes and myeloperoxidase to form reactive intermediates. These reactive metabolites can then cause cellular damage.
-
Mitochondrial Injury: Studies have shown that trovafloxacin can induce mitochondrial peroxynitrite stress, particularly in individuals with underlying mitochondrial dysfunction. This leads to the disruption of critical mitochondrial enzymes and cellular energy production.
-
Inflammatory Sensitization: A key finding is that trovafloxacin can sensitize hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[6][7] In the presence of an inflammatory stimulus (e.g., an infection), trovafloxacin appears to amplify the inflammatory cascade, leading to liver cell death.[7]
Signaling Pathway of Trovafloxacin/TNF-α-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway for the synergistic hepatotoxicity of trovafloxacin and TNF-α.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Use of trovafloxacin therapy in community-acquired pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor necrosis factor alpha is a proximal mediator of synergistic hepatotoxicity from trovafloxacin/lipopolysaccharide coexposure - PubMed [pubmed.ncbi.nlm.nih.gov]
alatrofloxacin mesylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is a prodrug of trovafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic.[1][2][3] Developed by Pfizer under the trade name Trovan I.V.®, it was designed for intravenous administration to treat serious, life-threatening infections.[4] Following administration, alatrofloxacin is rapidly converted in vivo to its active form, trovafloxacin.[5][6] Trovafloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. However, due to concerns about severe hepatotoxicity, alatrofloxacin and trovafloxacin were withdrawn from the market.[4][7][8][9][10] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental protocols used in its evaluation.
Chemical and Physical Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 146961-77-5[3][4] |
| 157605-25-9[4] | |
| Molecular Weight | 654.62 g/mol [4][5][6] |
| Molecular Formula | C₂₇H₂₉F₃N₆O₈S[3] or C₂₆H₂₅F₃N₆O₅•CH₃SO₃H[4][5][6] |
| Synonyms | CP-116,517-27, CP-116,517[4] |
| Appearance | White to light yellow powder[5][6] |
Mechanism of Action
The bactericidal action of trovafloxacin, the active metabolite of alatrofloxacin, results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][7][9][11][12] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, trovafloxacin disrupts the supercoiling of bacterial DNA, leading to cell death.[7][11] This mechanism is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides.[5]
Pharmacokinetics
Alatrofloxacin is administered intravenously and is rapidly hydrolyzed to the active compound, trovafloxacin.[5][6][13] The pharmacokinetic parameters of trovafloxacin have been well-characterized.
| Parameter | Value |
| Bioavailability (Oral Trovafloxacin) | ~88%[6][13] |
| Time to Peak Concentration (Tmax) | 1-2 hours (oral)[13] |
| Elimination Half-Life | Approximately 9-12 hours[9][10][13][14] |
| Protein Binding | 76% (trovafloxacin)[10][14] |
| Metabolism | Primarily through conjugation; minimal oxidative metabolism via cytochrome P450.[5] |
| Excretion | Fecal and renal[10][14] |
Experimental Protocols
In Vivo Efficacy Model: Rabbit Endocarditis Study
An experimental model of streptococcal aortic valve endocarditis in rabbits was utilized to evaluate the prophylactic efficacy of trovafloxacin.[15][16]
Methodology:
-
Induction of Endocarditis: Nonbacterial thrombotic endocarditis was induced in female white rabbits by inserting a polyethylene catheter to the aortic valve.[16]
-
Bacterial Challenge: 24 hours post-catheterization, rabbits were challenged with an ampicillin-tolerant strain of Streptococcus oralis.[15][16]
-
Treatment Groups: Rabbits were randomized to receive:
-
Control (no treatment)
-
Single-dose trovafloxacin (15 mg/kg, intravenous)
-
Double-dose trovafloxacin (15 mg/kg, intravenous, 7 hours apart)
-
Single-dose ampicillin (40 mg/kg, intravenous)[16]
-
-
Outcome Assessment: The primary outcome was the sterilization of cardiac vegetations, determined by bacterial culture.[16]
Results: A double-dose regimen of trovafloxacin resulted in 100% protection against experimental endocarditis.[15][16]
In Vitro Toxicity Model: 3D Human Liver Microphysiological System
To investigate the hepatotoxicity of trovafloxacin, a three-dimensional microphysiological model of the human liver was employed.[17][18]
Methodology:
-
Model Composition: The model co-cultured human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.[17][18]
-
Drug Exposure: The liver models were treated with clinically relevant concentrations of trovafloxacin and a non-toxic comparator, levofloxacin.[17][18]
-
Toxicity Assessment: The study evaluated:
Findings: Trovafloxacin induced vascular and hepatocellular toxicity, along with a pro-inflammatory response, glutathione depletion, and mitochondrial ROS production, which were not observed with levofloxacin.[18]
Hepatotoxicity Pathway
The severe liver injury associated with trovafloxacin is a significant aspect of its toxicological profile.[19][20] Studies suggest a multifactorial mechanism involving an inflammatory response and mitochondrial dysfunction.
Conclusion
This compound, as a prodrug of trovafloxacin, represented a potent therapeutic option for severe bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile were significant advantages. However, the severe and unpredictable hepatotoxicity associated with its use ultimately led to its withdrawal from the market. The study of alatrofloxacin and trovafloxacin continues to provide valuable insights into drug-induced liver injury and has spurred the development of more predictive preclinical toxicity models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tapermd.com [tapermd.com]
- 6. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 7. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Alatrofloxacin [medbox.iiab.me]
- 15. Successful trovafloxacin prophylaxis against experimental streptococcal aortic valve endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Successful Trovafloxacin Prophylaxis against Experimental Streptococcal Aortic Valve Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. citizen.org [citizen.org]
- 20. Fluoroquinolones Reported Hepatotoxicity [scirp.org]
in vitro activity of alatrofloxacin mesylate versus trovafloxacin
An In-Depth Technical Guide to the In Vitro Activity of Alatrofloxacin Mesylate and Trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the in vitro activity of this compound and its active form, trovafloxacin. Alatrofloxacin is a water-soluble L-alanyl-L-alanyl prodrug of trovafloxacin, developed for intravenous administration. Following administration, alatrofloxacin is rapidly and completely converted in vivo to trovafloxacin.[1][2][3] Therefore, the antimicrobial activity discussed herein is attributable to trovafloxacin. Trovafloxacin is a fluoronaphthyridone antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[4] This document details its mechanism of action, summarizes its in vitro potency through extensive quantitative data, outlines the standardized experimental protocols for susceptibility testing, and provides visual diagrams of key processes.
Prodrug Relationship and Conversion
Alatrofloxacin was developed to overcome the poor aqueous solubility of trovafloxacin, facilitating an intravenous formulation.[4] Once administered, plasma enzymes rapidly hydrolyze the L-alanyl-L-alanyl side chain, releasing the active trovafloxacin molecule. This conversion is extremely efficient, with alatrofloxacin concentrations falling below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[1][3]
Caption: Workflow of Alatrofloxacin to Trovafloxacin Conversion.
Mechanism of Action
Like other fluoroquinolones, trovafloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA synthesis: DNA gyrase and topoisomerase IV.[5]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication, transcription, and repair.
-
Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By targeting both enzymes, trovafloxacin effectively blocks DNA replication and repair, leading to bacterial cell death. This dual-targeting mechanism contributes to its potent activity and may slow the development of resistance.
Caption: Mechanism of Action of Trovafloxacin.
Quantitative In Vitro Activity
The in vitro potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[6] The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Trovafloxacin demonstrates broad and potent activity.
Activity Against Aerobic Gram-Positive Bacteria
Trovafloxacin is highly active against Gram-positive cocci, including staphylococci and streptococci, often showing 4- to 16-fold greater activity than ciprofloxacin against these organisms.[7][8]
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | - | 0.032 | 0.12 |
| Staphylococcus aureus (MRSA) | - | 1.0 | 2.0 |
| Coagulase-negative staphylococci | - | 0.06 | 0.25 |
| Streptococcus pneumoniae | 83 | - | 0.5 |
| Enterococcus faecalis | - | 0.25 | - |
| Enterococcus faecium | - | 16.0 | - |
| (Data compiled from multiple sources)[8][9] |
Activity Against Aerobic Gram-Negative Bacteria
Trovafloxacin maintains good activity against Enterobacteriaceae and other Gram-negative bacilli, comparable to or slightly better than ciprofloxacin for many species, with notably enhanced activity against Acinetobacter spp.[8][10]
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | ≤0.06 | 0.12 |
| Klebsiella pneumoniae | - | 0.12 | 0.25 |
| Enterobacter cloacae | - | 0.12 | 0.5 |
| Haemophilus influenzae | - | ≤0.03 | ≤0.03 |
| Pseudomonas aeruginosa | 92 | 1.0 | 8.0 |
| Stenotrophomonas maltophilia | 27 | 0.25 | 0.5 |
| (Data compiled from multiple sources)[10][11] |
Activity Against Anaerobic Bacteria
A key advantage of trovafloxacin is its excellent activity against a wide range of anaerobic organisms, which is superior to that of many other fluoroquinolones.[12][13]
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 221 | 0.25 | 1.0 |
| Prevotella spp. | 49 | - | - |
| Fusobacterium spp. | 62 | - | - |
| Peptostreptococcus spp. | 38 | - | - |
| All Anaerobes Tested | 497 | 0.12 | 1.0 |
| (Data compiled from multiple sources)[13][14] |
Experimental Protocols for Susceptibility Testing
The determination of MIC values is performed under strictly controlled in vitro conditions as standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.[6][15]
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in wells of a microtiter plate containing serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[6][16]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of trovafloxacin is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Several morphologically identical colonies of the test organism are selected from a fresh agar plate (e.g., Blood Agar) and suspended in saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This is then diluted to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.
-
Inoculation: A standardized volume of the adjusted bacterial inoculum is added to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).[18]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air for most aerobic organisms.[6]
-
MIC Determination: After incubation, the plate is examined visually or with a plate reader. The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.[17]
Caption: Experimental Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method
This method is considered a reference standard and involves incorporating the antimicrobial agent directly into an agar medium.[15][19] It is particularly useful for testing a large number of isolates simultaneously.
Protocol:
-
Preparation of Antimicrobial Plates: A stock solution of trovafloxacin is prepared. A series of twofold dilutions is made, and a specific volume of each dilution is added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify. A growth control plate with no antibiotic is also prepared.[20][21]
-
Inoculum Preparation: Bacterial inoculum is prepared as described for the broth microdilution method, but the final standardized suspension is often held in an inoculum tray.
-
Inoculation: A multipoint replicator is used to transfer a standardized spot (typically 1-2 µL containing ~10⁴ CFU) of each bacterial suspension onto the surface of each agar plate in the dilution series.[19]
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours. For anaerobic bacteria, incubation occurs in an anaerobic environment.[15]
-
MIC Determination: The plates are examined, and the MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible colony formation on the agar, disregarding faint hazes or single colonies.[19] For testing anaerobic bacteria, the Wadsworth agar dilution technique is a commonly used, approved method.[13]
Conclusion
Alatrofloxacin serves as an effective intravenous prodrug for trovafloxacin, enabling parenteral administration. The resulting active compound, trovafloxacin, demonstrates potent and broad-spectrum in vitro bactericidal activity. Its particular strengths include enhanced potency against Gram-positive aerobes and a wide range of clinically significant anaerobic bacteria when compared to earlier-generation fluoroquinolones. The standardized methodologies of broth and agar dilution are essential for accurately determining its MIC values, which guide its potential clinical applications. This comprehensive in vitro profile establishes trovafloxacin as a powerful antimicrobial agent for scientific and drug development consideration.
References
- 1. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity and selection of disk content for disk diffusion susceptibility tests with trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. protocols.io [protocols.io]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Alatrofloxacin Mesylate in In Vitro Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is the intravenous prodrug of trovafloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2][3][4] Alatrofloxacin is more soluble than trovafloxacin, making it suitable for intravenous administration, after which it is rapidly converted to the active trovafloxacin.[1] Trovafloxacin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][4] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
It is important to note that alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns about hepatotoxicity.[3] Consequently, their use is restricted to research and development settings for investigational purposes, not for clinical applications. These application notes provide standardized protocols for determining the in vitro antibacterial susceptibility to alatrofloxacin mesylate, which can be valuable for comparative studies, new drug discovery, and resistance mechanism research.
Mechanism of Action Signaling Pathway
The cellular targets of alatrofloxacin (via its active form, trovafloxacin) are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
References
- 1. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Alatrofloxacin | TargetMol [targetmol.com]
- 3. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 4. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alatrofloxacin Mesylate in Bacterial Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and supporting data for the use of alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, in bacterial cell culture assays. Alatrofloxacin is rapidly converted to trovafloxacin in vivo and in culture media, and it exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2]
Mechanism of Action
Trovafloxacin, the active metabolite of alatrofloxacin, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1][4] By targeting these topoisomerases, trovafloxacin disrupts DNA synthesis, leading to bacterial cell death.[1][4] The mechanism of action is distinct from other antibiotic classes like penicillins, cephalosporins, and macrolides, meaning there is no cross-resistance with these drugs.[1]
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of trovafloxacin.
Data Presentation: In Vitro Susceptibility
The following tables summarize the in vitro activity of trovafloxacin against a variety of clinically relevant bacterial isolates. Minimum Inhibitory Concentration (MIC) is a key measure of antibiotic efficacy, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Trovafloxacin against Aerobic Gram-Positive Isolates
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 234 | 0.032 | 0.064 | ≤0.03 - 4 |
| Staphylococcus aureus (Methicillin-resistant) | 51 | 1.0 | 1.0 | ≤0.03 - 4 |
| Coagulase-negative staphylococci | - | 0.064 | 1.0 | - |
| Streptococcus pneumoniae | 111 | 0.064 | 0.125 | - |
| Group A & B Streptococci | - | 0.125 | - | - |
| Group C & G Streptococci | - | 0.064 | - | - |
| Enterococcus faecalis | 94 | 0.25 | - | - |
| Enterococcus faecium | - | 16.0 | - | - |
Data compiled from references[1][3].
Table 2: In Vitro Activity of Trovafloxacin against Aerobic Gram-Negative Isolates
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Escherichia coli | - | - | - | <0.03 - 4 |
| Haemophilus influenzae | 28 | - | - | - |
| Pseudomonas aeruginosa | 92 | - | - | <0.03 - 4 |
| Stenotrophomonas maltophilia | 27 | - | - | - |
| Acinetobacter spp. | 25 | - | - | - |
| Proteus mirabilis | - | - | - | <0.03 - 4 |
Data compiled from reference[1].
Table 3: In Vitro Activity of Trovafloxacin against Anaerobic Isolates
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Bacteroides fragilis group | 221 | - | - | ≤0.5 - ≤2.0 |
| Prevotella spp. | 49 | - | - | - |
| Fusobacterium spp. | 62 | - | - | - |
| Clostridium spp. | 61 | - | - | - |
| Gram-negative anaerobes (overall) | 497 | 0.12 | 1.0 | <0.03 - 4 |
Data compiled from references[5][6].
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic and anaerobic bacteria. These protocols are based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria
This method is used to determine the MIC of alatrofloxacin against aerobic bacteria in a liquid growth medium.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log-phase growth
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Alatrofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the alatrofloxacin stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
Interpretation of Results: The MIC is the lowest concentration of alatrofloxacin at which there is no visible growth of bacteria.
Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Agar Dilution MIC Assay for Anaerobic Bacteria
This method is the reference standard for susceptibility testing of anaerobic bacteria.
Materials:
-
This compound powder
-
Wilkins-Chalgren agar or other suitable agar for anaerobes
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jar)
-
Bacterial culture grown in an anaerobic environment
-
Steers replicator (optional)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten and cooled (45-50°C) agar medium.
-
Prepare serial two-fold dilutions of alatrofloxacin in sterile water or another appropriate solvent.
-
Add a specific volume of each antibiotic dilution to a larger volume of molten agar to achieve the desired final concentrations. Mix well but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also prepare a growth control plate without any antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Grow the anaerobic bacteria in a suitable broth medium or on an agar plate in an anaerobic environment.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. A Steers replicator can be used to inoculate multiple isolates onto each plate.
-
Ensure to inoculate the growth control plate last to verify the viability of the inoculum.
-
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35°C ± 2°C for 42-48 hours.
-
Interpretation of Results: The MIC is the lowest concentration of alatrofloxacin that completely inhibits the growth of the organism, or allows for only a faint haze or one or two colonies.
Agar Dilution Workflow
Caption: Workflow for the agar dilution MIC assay.
Quality Control
For all MIC testing, it is crucial to include quality control (QC) strains with known MIC values for alatrofloxacin (or a surrogate fluoroquinolone as per CLSI guidelines) to ensure the accuracy and reproducibility of the results. Refer to the latest CLSI documents for recommended QC strains and their expected MIC ranges.
Fluoroquinolones and Bacterial Signaling
Fluoroquinolones, including trovafloxacin, can have effects beyond direct bactericidal activity. There is evidence that they can influence bacterial signaling pathways, such as quorum sensing (QS). QS is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This can affect virulence, biofilm formation, and antibiotic resistance. The expression of some efflux pumps, which can confer resistance to fluoroquinolones, is regulated by QS systems.[7][8] Therefore, the interplay between trovafloxacin and bacterial signaling is a relevant area for further research.
Logical Relationship: Fluoroquinolones and Quorum Sensing
Caption: Potential interplay between trovafloxacin and quorum sensing.
Disclaimer: this compound (marketed as Trovan I.V.) was withdrawn from the U.S. market.[9][10] These application notes are intended for research purposes only. Appropriate safety precautions should be taken when handling this compound.
References
- 1. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
alatrofloxacin mesylate HPLC analysis protocol for research
An HPLC analysis protocol for alatrofloxacin mesylate is crucial for researchers in drug development and quality control. Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body. This application note details a robust High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The described protocol is adapted from validated methods for the active moiety, trovafloxacin, and other closely related fluoroquinolones.
Application Note: HPLC Analysis of this compound
1. Introduction
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. Accurate and precise analytical methods are essential for ensuring the quality, potency, and purity of this compound in research and manufacturing settings. This document provides a detailed HPLC protocol for the determination of this compound, including chromatographic conditions, sample preparation, and system suitability requirements.
2. Principle
The method utilizes reversed-phase HPLC with UV detection to separate alatrofloxacin from potential degradation products and impurities. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of an acidic buffer and an organic modifier. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard.
3. Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Tetrabutylammonium hydroxide (if needed for peak shape improvement)
-
Dibutyl amine phosphate (if needed for peak shape improvement)
-
Water (HPLC grade)
-
3.2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific column and system used.
| Parameter | Recommended Condition |
| Mobile Phase | A mixture of 0.04 M Phosphoric Acid, Acetonitrile, Tetrabutylammonium hydroxide, and 0.005 M Dibutyl amine phosphate reagent in a ratio of approximately 83:16.85:0.05:0.1 (v/v/v/v), with the pH adjusted to 3.0.[1] Alternatively, a simpler mobile phase of Acetonitrile and 0.025 M Phosphoric Acid (pH 3.0) at a ratio of 20:80 (v/v) can be used.[2] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[1] |
| Run Time | Approximately 15 minutes |
3.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the chosen mobile phase composition accurately. For the phosphoric acid buffer, dissolve the appropriate amount in HPLC grade water and adjust the pH as required before mixing with the organic solvent. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: For bulk drug substance, accurately weigh about 10 mg of the sample and dissolve it in 100 mL of the mobile phase. For formulated products, take a quantity equivalent to 10 mg of alatrofloxacin and dissolve it in 100 mL of the mobile phase. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
5. Data Presentation
The following tables summarize typical validation parameters for a similar fluoroquinolone HPLC method, which can be used as a benchmark for the this compound assay.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 150 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Note: The linear range for trovafloxacin has been reported to be 0.1 to 20.0 µg/mL.[1]
Table 2: Precision
| Parameter | RSD (%) |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 5% |
Note: For trovafloxacin, intra-day and inter-day coefficients of variation were generally less than 5%.[1]
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | Example Value | 98 - 102% |
| 100 | Example Value | 98 - 102% |
| 120 | Example Value | 98 - 102% |
Note: Average recoveries for trovafloxacin were reported to be greater than 70%.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Alatrofloxacin and Trovafloxacin
Caption: Conversion of Alatrofloxacin to Trovafloxacin.
References
- 1. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Animal Models for Studying Alatrofloxacin Mesylate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is a prodrug of trovafloxacin, a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] Although alatrofloxacin was withdrawn from the U.S. market, its unique properties and efficacy data can still inform research and development of new anti-infective agents.[3] This document provides detailed application notes and protocols for developing animal models to study the in vivo efficacy of this compound, with a focus on pneumonia and sepsis models.
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication
Fluoroquinolones, including trovafloxacin, exert their bactericidal effects by targeting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for relieving torsional stress during DNA replication and decatenating daughter chromosomes following replication. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.
Caption: Fluoroquinolone signaling pathway.
Data Presentation: In Vivo Efficacy of Trovafloxacin
The following tables summarize the efficacy of trovafloxacin, the active metabolite of alatrofloxacin, in murine models of pneumonia and sepsis.
Table 1: Efficacy of Trovafloxacin in a Murine Pneumonia Model with Streptococcus pneumoniae
| Trovafloxacin Dose (mg/kg/day) | Dosing Regimen | Survival Rate (%) | Log10 CFU/mL Reduction in Lungs | Reference |
| 25 | Twice daily for 3 days | 100 | Not Reported | [4] |
| 12.5 | Twice daily for 3 days | 91 | Not Reported | [4] |
| 30 | Single dose | Not Reported | 3.5 ± 0.2 | [5] |
| 10 (x3) | Three times daily | Not Reported | 4.0 ± 0.2 | [5] |
| 10 | Single dose | Not Reported | 0.8 ± 0.3 | [5] |
| 3.3 (x3) | Three times daily | Not Reported | 1.0 ± 1.2 | [5] |
Table 2: Protective Dose (PD50) of Trovafloxacin in a Murine Sepsis Model with Streptococcus pneumoniae
| S. pneumoniae Strain | Penicillin Susceptibility | Trovafloxacin PD50 (mg/kg) | Ciprofloxacin PD50 (mg/kg) | Ampicillin PD50 (mg/kg) | Reference |
| SP22 | Susceptible | 22.8 ± 3.6 | >64 | 1.0 ± 0.5 | [3][6] |
| SP45 | Intermediate | 11.5 ± 3.1 | >64 | 2.7 ± 0.8 | [3][6] |
| SP46 | Resistant | 10.8 | >64 | >128 | [3][7] |
Experimental Protocols
The following are detailed protocols for establishing murine pneumonia and rat sepsis models to evaluate the efficacy of this compound.
Protocol 1: Murine Pneumonia Model Induced by Streptococcus pneumoniae
This protocol describes the induction of pneumonia in mice via intranasal inoculation of Streptococcus pneumoniae.
Caption: Murine pneumonia model workflow.
Materials:
-
Streptococcus pneumoniae strain (e.g., a clinically relevant, virulent strain)
-
Todd-Hewitt broth supplemented with yeast extract
-
Phosphate-buffered saline (PBS), sterile
-
Isoflurane or other suitable anesthetic
-
This compound for injection
-
Appropriate mouse strain (e.g., BALB/c or Swiss mice), 6-8 weeks old
-
Pipettes, syringes, and needles
-
Stomacher or tissue homogenizer
Procedure:
-
Inoculum Preparation:
-
Culture S. pneumoniae in Todd-Hewitt broth to mid-log phase.
-
Centrifuge the bacterial culture and wash the pellet with sterile PBS.
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum should be determined in pilot studies to achieve a consistent infection without overwhelming the host.
-
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Instill 50 µL of the bacterial suspension intranasally (25 µL per nostril).
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2-4 hours).
-
Administer the drug intravenously via the tail vein. Dosing regimens should be based on pharmacokinetic studies in mice, aiming to mimic human exposure if possible. Suggested starting doses could range from 10 to 40 mg/kg/day, administered once or twice daily.[2][8]
-
-
Monitoring and Endpoints:
-
Monitor the animals for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and survival for a defined period (e.g., 7-14 days).
-
At specified time points, euthanize a subset of animals to determine bacterial load in the lungs.
-
Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
For histopathological analysis, fix lung tissue in 10% neutral buffered formalin.
-
Protocol 2: Rat Model of Intra-abdominal Sepsis (Cecal Ligation and Puncture - CLP)
The CLP model is a widely accepted method for inducing polymicrobial sepsis that mimics the clinical course of peritonitis.
Caption: CLP sepsis model workflow.
Materials:
-
Wistar or Sprague-Dawley rats (250-300 g)
-
Ketamine and xylazine for anesthesia
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Sterile saline
-
This compound for injection
-
18-gauge needle
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat with an intraperitoneal injection of ketamine/xylazine.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
-
Cecal Ligation and Puncture:
-
Perform a 2-3 cm midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained. The extent of ligation will influence the severity of sepsis.
-
Puncture the ligated cecum once or twice with an 18-gauge needle. A small amount of fecal material can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
-
Closure and Resuscitation:
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Provide fluid resuscitation with pre-warmed sterile saline (e.g., 30-50 mL/kg) administered subcutaneously.
-
-
Treatment:
-
Administer this compound intravenously at a specified time post-surgery (e.g., 1-2 hours).
-
Dosing should be based on pharmacokinetic data in rats. A starting point could be in the range of 15-50 mg/kg.[8]
-
-
Monitoring and Endpoints:
-
Monitor survival over a period of 7 days.
-
Collect blood samples at various time points to measure bacterial load (CFU/mL) and inflammatory markers (e.g., cytokines).
-
At the end of the study, peritoneal lavage can be performed to determine the bacterial count in the peritoneal cavity.
-
Conclusion
The animal models described provide robust platforms for evaluating the in vivo efficacy of this compound and other novel antimicrobial agents. The murine pneumonia model is well-suited for assessing efficacy against respiratory pathogens, while the rat CLP model provides a clinically relevant simulation of polymicrobial intra-abdominal sepsis. Careful standardization of these models and appropriate pharmacokinetic/pharmacodynamic analysis are crucial for obtaining reproducible and translatable results. Although alatrofloxacin is no longer in clinical use, the data and methodologies from its preclinical evaluation remain a valuable resource for the continued development of effective treatments for bacterial infections.
References
- 1. Efficacy of trovafloxacin in an in vitro pharmacodynamic simulation of an intraabdominal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tapermd.com [tapermd.com]
- 3. Protective effect of trovafloxacin, ciprofloxacin and ampicillin against Streptococcus pneumoniae in a murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Trovafloxacin against Penicillin-Susceptible and Multiresistant Strains of Streptococcus pneumoniae in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of trovafloxacin in a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Alatrofloxacin Mesylate for Bacterial Infection Models in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Following intravenous administration, alatrofloxacin is rapidly and extensively converted to the active moiety, trovafloxacin. Trovafloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] This document provides detailed application notes and protocols for the use of this compound in rodent models of bacterial infection, summarizing key pharmacokinetic and efficacy data to guide preclinical research.
Data Presentation
Pharmacokinetic Parameters of Trovafloxacin in Rodents
The following table summarizes the pharmacokinetic parameters of trovafloxacin in rats and mice following administration of alatrofloxacin or trovafloxacin. It is important to note that alatrofloxacin is rapidly hydrolyzed to trovafloxacin in vivo.[3]
| Parameter | Rat (Sprague-Dawley) | Mouse |
| Dose & Route | 20 mg/kg IV (as trovafloxacin mesylate) | 25 mg/kg s.c. (trovafloxacin) |
| Cmax (µg/mL) | Not explicitly stated in provided text. | ~3.5 (serum), ~15 (lung) |
| Tmax (h) | Not explicitly stated in provided text. | ~0.5 (serum and lung) |
| AUC (µg·h/mL) | 47.1 ± 7.2 | Not explicitly stated in provided text. |
| Half-life (t½) (h) | 5.8 | ~7 (serum), ~10 (lung) |
| Clearance (mL/min/kg) | 7.2 ± 1.1 | Not explicitly stated in provided text. |
| Volume of Distribution (Vd) (L/kg) | 4.3 ± 2.3 | Not explicitly stated in provided text. |
| Note | Data from intravenous administration of trovafloxacin mesylate.[3] | Data from a pneumoniainfected mouse model.[4] |
Efficacy of Trovafloxacin in Rodent Bacterial Infection Models
Trovafloxacin has demonstrated significant efficacy in various rodent models of bacterial infection. The following table summarizes key findings.
| Infection Model | Rodent Species | Bacterial Strain(s) | Dosing Regimen (Trovafloxacin) | Key Outcomes |
| Pneumonia | Mouse | Streptococcus pneumoniae (penicillin-susceptible) | 12.5 mg/kg s.c., twice daily for 3 days | 91% survival.[4] |
| Pneumonia | Mouse | Streptococcus pneumoniae (penicillin-susceptible) | 25 mg/kg s.c., twice daily for 3 days | 100% survival.[4] |
| Intra-abdominal Abscess | Mouse (Young) | Bacteroides fragilis | Not specified | 94% sterilization of abscesses.[5] |
| Intra-abdominal Abscess | Mouse (Senescent) | Bacteroides fragilis | Not specified | 73% sterilization of abscesses.[5] |
| Intra-abdominal Sepsis | Rat | Escherichia coli and Bacteroides fragilis | Not specified | Protection from lethal infection and reduction in abscess formation.[6] |
| Systemic Infection | Mouse | Gram-positive or Gram-negative organisms ± B. fragilis | Not specified | Protection from lethal infection.[6] |
Experimental Protocols
Mouse Pneumonia Model (Streptococcus pneumoniae)
This protocol is adapted from studies evaluating the efficacy of trovafloxacin against Streptococcus pneumoniae in mice.[4]
1. Animal Model:
-
Species: Immunocompetent mice (e.g., specific pathogen-free female C3H/HeN mice).
-
Weight: 20-22 g.
-
Acclimatization: Acclimatize animals for at least 3 days prior to the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: Streptococcus pneumoniae (e.g., a penicillin-susceptible strain like P-4241).
-
Culture: Grow bacteria in an appropriate broth (e.g., Todd-Hewitt broth supplemented with 5% yeast extract) to mid-log phase.
-
Inoculum: Prepare a suspension in a suitable medium (e.g., brain heart infusion broth with 10% heat-inactivated fetal calf serum) to achieve a desired concentration (e.g., 10^7 CFU/mouse). The inoculum can be mixed with a suspension of sterile dextran beads (e.g., Cytodex 1) to promote infection.
3. Infection Procedure:
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine-xylazine).
-
Intratracheal Inoculation: Administer the bacterial inoculum (e.g., 0.05 mL) intratracheally.
4. This compound Administration:
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water for injection) to the desired concentration. Note that alatrofloxacin will be rapidly converted to trovafloxacin in vivo.
-
Route of Administration: Subcutaneous (s.c.) injection is a common route.[4]
-
Dosing Regimen: Initiate treatment at a specified time post-infection (e.g., 6 hours). Administer the drug at specified intervals (e.g., twice daily for 3 days) at doses ranging from 12.5 to 25 mg/kg (trovafloxacin equivalent).[4]
5. Outcome Assessment:
-
Survival: Monitor and record survival rates daily for a defined period (e.g., 10 days).
-
Bacterial Clearance: At selected time points, euthanize subsets of animals. Aseptically remove the lungs, homogenize in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., blood agar) to determine the bacterial load (CFU/lung). Blood samples can also be collected for culture to assess bacteremia.[4]
Rat Intra-abdominal Abscess Model
This protocol is based on studies investigating trovafloxacin's efficacy in models of intra-abdominal sepsis.[6]
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum for at least one week before the experiment.
2. Inoculum Preparation:
-
Bacterial Strains: Use a mixture of clinically relevant aerobic and anaerobic bacteria (e.g., Escherichia coli and Bacteroides fragilis).
-
Culture: Grow bacteria to stationary phase in an appropriate broth (e.g., brain heart infusion broth).
-
Inoculum Formulation: Mix the bacterial cultures with a sterile adjuvant, such as cecal contents from other rats or a commercially available sterile adjuvant, to promote abscess formation.
3. Infection Procedure:
-
Anesthesia: Anesthetize the rats with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure: Make a midline laparotomy incision. Implant a gelatin capsule containing the bacterial inoculum into the peritoneal cavity.
-
Wound Closure: Close the abdominal wall and skin with sutures or surgical staples.
4. This compound Administration:
-
Drug Preparation: Prepare a sterile solution of this compound for injection.
-
Route of Administration: Intravenous (i.v.) or subcutaneous (s.c.) administration.
-
Dosing Regimen: Start treatment at a specified time post-inoculation. The specific dose and frequency will depend on the study design.
5. Outcome Assessment:
-
Mortality: Record mortality daily for the duration of the study (e.g., 14 days).
-
Abscess Formation: At the end of the study, euthanize surviving animals and perform a laparotomy to visually inspect for and score the presence and size of intra-abdominal abscesses.
-
Bacterial Load in Abscesses: Collect abscess material, homogenize, and perform quantitative cultures to determine the bacterial counts of the infecting organisms.
Visualizations
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of alatrofloxacin/trovafloxacin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of trovafloxacin for treatment of experimental Bacteroides infection in young and senescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Alatrofloxacin Mesylate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a prodrug of the fluoroquinolone antibiotic trovafloxacin.[1] It is supplied as a mesylate salt and was developed for intravenous administration, after which it is rapidly converted in vivo to the active agent, trovafloxacin.[2][3] Although both alatrofloxacin and trovafloxacin were withdrawn from the market due to risks of hepatotoxicity, the compounds remain in use for research purposes.[4]
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in any experimental setting. This document provides a detailed protocol for the preparation, storage, and handling of alatrofloxacin mesylate stock solutions for research applications.
Chemical Properties and Data
This compound is a white to light yellow powder.[2][5] Key chemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 146961-77-5 | [6] |
| Molecular Formula | C₂₇H₂₉F₃N₆O₈S | [1][6] |
| Molecular Weight | 654.61 g/mol | [1][6] |
| Appearance | White to light yellow powder | [2][5] |
| Solubility | Soluble in DMSO, insoluble in water | [6] |
Safety and Handling Precautions
This compound presents several hazards. Users should consult the Safety Data Sheet (SDS) before handling.
-
Hazards: Harmful if swallowed[7][8], causes skin and serious eye irritation[8], and may cause respiratory irritation[8]. It is very toxic to aquatic life with long-lasting effects.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate protective gloves.[8]
-
Handling: Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[7][8][9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.
Experimental Protocol: Stock Solution Preparation
The primary solvent for preparing a concentrated stock solution of this compound for in vitro laboratory use is Dimethyl Sulfoxide (DMSO).[6]
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Step-by-Step Protocol for a 10 mM DMSO Stock Solution
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.55 mg.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 654.61 g/mol = 0.006546 g = 6.55 mg
-
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve Compound: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) may be used to aid dissolution if necessary.
-
Aliquot (Recommended): To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label and Store: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store as recommended in Section 5.0.
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and its solutions.
| Form | Short-Term Storage | Long-Term Storage | Stability Notes | Reference |
| Solid Powder | 0-4°C (days to weeks) | -20°C (months to years) | Keep dry and protected from light. | [6][9] |
| Stock Solution in DMSO | 0-4°C (days to weeks) | -20°C (months) or -80°C (up to 1 year) | Avoid repeated freeze-thaw cycles. | [6][10] |
Preparation of Aqueous Working Solutions
For most cell-based assays, the DMSO stock solution must be further diluted into an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is not toxic to the experimental system (typically <0.1-0.5%).
Protocol for Dilution
-
Determine Final Concentration: Decide on the final desired concentration of alatrofloxacin and DMSO in your experiment.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your aqueous medium. It is important to add the stock solution to the medium (not the other way around) while mixing to prevent precipitation.
-
Use Immediately: Aqueous working solutions should be prepared fresh for each experiment and used immediately, as the stability of this compound in aqueous media at neutral pH is not well characterized for long-term storage.
Dilution Logic Diagram
Caption: Serial dilution from a DMSO stock to a final aqueous working solution.
References
- 1. scbt.com [scbt.com]
- 2. drugs.com [drugs.com]
- 3. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 4. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 5. tapermd.com [tapermd.com]
- 6. medkoo.com [medkoo.com]
- 7. Alatrofloxacin|146961-76-4|MSDS [dcchemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Alatrofloxacin | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Studies with Alatrofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for establishing appropriate controls in in vitro studies involving alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin.
Introduction
Alatrofloxacin is a fluoronaphthyridone antibiotic that, once administered, is rapidly converted to its active form, trovafloxacin. The bactericidal action of trovafloxacin stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, and repair. Due to this mechanism, in vitro studies with this compound typically focus on its antibacterial efficacy, its specific inhibitory effects on topoisomerase enzymes, and its potential cytotoxic effects on mammalian cells.
Key In Vitro Assays and Appropriate Controls
To ensure the validity and reproducibility of in vitro studies with this compound, the inclusion of appropriate positive and negative controls is mandatory. Below are detailed protocols and control strategies for key assays.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is fundamental for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile distilled water or a buffer solution. The pH of the aqueous concentrate is typically between 3.5 and 4.3.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation: MIC Values for this compound
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Growth Control | Sterility Control |
| Staphylococcus aureus ATCC 29213 | 0.06 | 0.25 | Growth | No Growth |
| Escherichia coli ATCC 25922 | 0.03 | 0.015 | Growth | No Growth |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 | 0.5 | Growth | No Growth |
| Streptococcus pneumoniae ATCC 49619 | 0.125 | 1.0 | Growth | No Growth |
Experimental Workflow: MIC Assay
Workflow for determining the Minimum Inhibitory Concentration (MIC).
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of alatrofloxacin to inhibit the supercoiling activity of bacterial DNA gyrase.
Experimental Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 DNA, and the appropriate concentration of this compound or control.
-
Enzyme Addition: Add purified E. coli DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Data Presentation: DNA Gyrase Inhibition
| Compound | Concentration (µM) | % Inhibition of Supercoiling |
| Negative Control (No Enzyme) | - | 100% (all relaxed) |
| Vehicle Control (DMSO) | - | 0% |
| This compound | 0.1 | 25% |
| 0.5 | 70% | |
| 1.0 | 95% | |
| Positive Control (Ciprofloxacin) | 0.5 | 90% |
Signaling Pathway: DNA Gyrase Inhibition
Inhibition of DNA gyrase by alatrofloxacin (trovafloxacin).
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of alatrofloxacin to inhibit the decatenation activity of bacterial topoisomerase IV.
Experimental Protocol
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), kinetoplast DNA (kDNA), and various concentrations of this compound or controls.
-
Enzyme Addition: Add purified S. aureus topoisomerase IV to the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Agarose Gel Electrophoresis: Separate the decatenated DNA products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of high molecular weight kDNA at the top of the gel and a reduction in decatenated minicircles. Ciprofloxacin is a known inhibitor of topoisomerase IV and can be used as a positive control[4][5][6].
Data Presentation: Topoisomerase IV Inhibition
| Compound | Concentration (µM) | % Inhibition of Decatenation |
| Negative Control (No Enzyme) | - | 100% (all catenated) |
| Vehicle Control (DMSO) | - | 0% |
| This compound | 1.0 | 30% |
| 5.0 | 75% | |
| 10.0 | 98% | |
| Positive Control (Ciprofloxacin) | 5.0 | 92% |
Logical Relationship: Topoisomerase IV Assay
Principle of the topoisomerase IV decatenation assay.
Mammalian Cell Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Data Presentation: Cytotoxicity (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) |
| Negative Control (Vehicle) | - | 100% |
| This compound | 10 | 98% |
| 50 | 85% | |
| 100 | 60% | |
| Positive Control (Doxorubicin) | 1 | 45% |
| Positive Control (Etoposide) | 10 | 50% |
Experimental Workflow: MTT Cytotoxicity Assay
Workflow for the MTT cytotoxicity assay.
Summary of Controls
A summary of the recommended controls for the described in vitro assays is provided below.
| Assay | Negative Controls | Positive Controls | Vehicle Control |
| MIC Assay | Growth Control (no antibiotic), Sterility Control (no bacteria) | A well-characterized antibiotic with known activity against the test strain (e.g., Ciprofloxacin) | Not applicable (drug is in media) |
| DNA Gyrase Inhibition | No enzyme control, No drug control | Known DNA gyrase inhibitors (e.g., Ciprofloxacin, Novobiocin) | The solvent used to dissolve alatrofloxacin (e.g., DMSO, water) |
| Topoisomerase IV Inhibition | No enzyme control, No drug control | Known topoisomerase IV inhibitors (e.g., Ciprofloxacin)[4][5][6] | The solvent used to dissolve alatrofloxacin (e.g., DMSO, water) |
| Cytotoxicity (MTT) Assay | Untreated cells | Compounds known to induce cytotoxicity (e.g., Doxorubicin, Etoposide)[1][3][7][8][9][10][11][12][13] | The solvent used to dissolve alatrofloxacin (e.g., DMSO, sterile water) |
By implementing these detailed protocols and appropriate controls, researchers can generate reliable and interpretable data on the in vitro activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. netjournals.org [netjournals.org]
- 9. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic fluoroquinolone antibiotic.[1] Following intravenous administration, alatrofloxacin is rapidly converted to its active form, trovafloxacin. Trovafloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter used to evaluate the susceptibility of bacterial strains to an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under standardized conditions.[3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, along with a summary of its in vitro activity against various bacterial species.
Data Presentation: In Vitro Activity of Trovafloxacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trovafloxacin, the active moiety of this compound, against a range of clinically relevant bacteria. Data is presented as the MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).
Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobes
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 201 | 0.05 | 0.12 |
| Staphylococcus aureus (Methicillin-resistant) | 51 | 0.06 | 2 |
| Coagulase-negative staphylococci | 110 | 0.06 | 0.25 |
| Streptococcus pneumoniae | 83 | - | 0.5 |
| Streptococcus pyogenes | - | - | - |
| Viridans group streptococci | 100 | - | - |
| Enterococcus faecalis | - | - | - |
| Enterococcus faecium | - | - | - |
Data compiled from various in vitro studies.[4][5]
Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobes
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | 0.03 | - |
| Klebsiella pneumoniae | - | 0.09 | - |
| Enterobacter aerogenes | - | - | - |
| Enterobacter cloacae | - | - | - |
| Citrobacter diversus | - | - | - |
| Serratia marcescens | - | - | - |
| Haemophilus influenzae | 28 | - | - |
| Pseudomonas aeruginosa | 92 | 0.72 | - |
| Stenotrophomonas maltophilia | 27 | - | - |
| Acinetobacter calcoaceticus | 25 | - | - |
Data compiled from various in vitro studies.[4][5][6]
Table 3: In Vitro Activity of Trovafloxacin against Mycoplasmas
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma pneumoniae | 32 | 0.03 - 0.06 | 0.25 |
| Mycoplasma hominis | 20 | - | 0.03 |
| Mycoplasma fermentans | 11 | - | 0.03 |
| Mycoplasma genitalium | 7 | - | 0.25 |
| Ureaplasma urealyticum | 15 | - | - |
Data compiled from in vitro studies on fluoroquinolone-susceptible strains.[7]
Experimental Protocols
The following are standardized methods for determining the MIC of this compound. It is recommended to follow established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound reference powder
-
Appropriate solvent for this compound (e.g., sterile water, may require pH adjustment)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to twice the highest desired final concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound reference powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Incubator (35°C ± 2°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable diluent.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Visualizations
Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Dilution Workflow
Caption: Workflow for MIC determination using the agar dilution method.
References
- 1. tapermd.com [tapermd.com]
- 2. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Trovafloxacin Compared to Those of Five Antimicrobials against Mycoplasmas Including Mycoplasma hominis and Ureaplasma urealyticum Fluoroquinolone-Resistant Isolates That Have Been Genetically Characterized - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Alatrofloxacin Mesylate Efficacy in Biofilm Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the efficacy of alatrofloxacin mesylate against bacterial biofilms. The protocols outlined are based on established in vitro biofilm models and analytical techniques commonly used to assess the anti-biofilm activity of fluoroquinolone antibiotics. Due to the limited publicly available data specifically on alatrofloxacin's effects on biofilms, the provided quantitative data and experimental designs are representative examples derived from studies on other fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin, which share a similar mechanism of action.
Alatrofloxacin is a prodrug that is converted to trovafloxacin, a fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][2] While effective against planktonic bacteria, its ability to penetrate and eradicate the protective extracellular matrix of biofilms presents a significant challenge.
Data Presentation: Comparative Efficacy of Fluoroquinolones Against Bacterial Biofilms
The following tables summarize representative quantitative data on the efficacy of various fluoroquinolones against biofilms formed by common pathogenic bacteria, Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA). This data is essential for comparative assessment and for establishing baseline expectations for this compound's performance.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Pseudomonas aeruginosa Biofilms
| Fluoroquinolone | MBEC (µg/mL) | Fold Increase vs. MIC | Reference |
| Ciprofloxacin | 40 | >100 | [3] |
| Levofloxacin | 320 | >300 | [3] |
| Gatifloxacin | 533.33 | >800 | [3] |
| Norfloxacin | 160 | ~200 | [3] |
| Ofloxacin | 640 | - | [3] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against MRSA Biofilms
| Fluoroquinolone | MBEC (µg/mL) | Reference |
| Gatifloxacin | 328.13 | [3] |
| Moxifloxacin | 390.63 | [3] |
| Norfloxacin | 875 | [3] |
Table 3: Therapeutic Efficacy of Alatrofloxacin and Levofloxacin in a Rat Tissue Cage Infection Model with MRSA
| Treatment Regimen | Reduction in Bacterial Counts (log10 CFU/ml) | Reference |
| Levofloxacin (once daily) | 1.14 ± 0.09 | [4] |
| Levofloxacin (twice daily) | 1.06 ± 0.13 | [4] |
| Alatrofloxacin (once daily) | 0.58 ± 0.14 | [4] |
| Vancomycin (twice daily) | 0.59 ± 0.15 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up robust and reproducible assays for assessing the anti-biofilm efficacy of this compound.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using a Microtiter Plate Model
This protocol outlines the steps to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa ATCC 27853, S. aureus ATCC 43300)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet (CV) solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth at 37°C.
-
Dilute the overnight culture to achieve a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum to each well of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Antibiotic Treatment:
-
Gently remove the planktonic bacteria from the wells by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 200 µL of each antibiotic dilution to the wells containing the biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours.
-
-
MBEC Determination:
-
After incubation, aspirate the antibiotic-containing medium.
-
Wash the wells twice with sterile PBS.
-
Add 200 µL of fresh, antibiotic-free medium to each well.
-
Resuspend the biofilm by vigorous pipetting or sonication.
-
Transfer 10 µL from each well to a new microtiter plate containing 190 µL of fresh medium.
-
Incubate the new plate at 37°C for 24 hours.
-
The MBEC is the minimum concentration of the antibiotic that results in no bacterial growth (no turbidity) in the second plate.[5]
-
-
Biofilm Quantification (Optional - Crystal Violet Staining):
-
After the antibiotic treatment and washing steps, add 200 µL of 95% ethanol to each well to fix the biofilms.
-
Remove the ethanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria after treatment with this compound.
Materials:
-
Chambered coverglass or other suitable imaging slides
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Biofilm Growth:
-
Grow biofilms directly on the surface of the chambered coverglass as described in Protocol 1.
-
-
Antibiotic Treatment:
-
Treat the biofilms with the desired concentrations of this compound for 24 hours. Include an untreated control.
-
-
Staining:
-
Gently wash the biofilms with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide).
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.
-
-
Imaging:
-
Gently wash the stained biofilms to remove excess dye.
-
Image the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Live bacteria will fluoresce green (SYTO 9), while dead bacteria will fluoresce red (propidium iodide).
-
-
Image Analysis:
-
Use appropriate software (e.g., ImageJ, Imaris) to analyze the z-stacks and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Visualizations
The following diagrams illustrate the conceptual frameworks relevant to assessing this compound's efficacy in biofilm models.
Caption: Mechanism of action for alatrofloxacin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. applications.emro.who.int [applications.emro.who.int]
Application Notes for Alatrofloxacin Mesylate in Academic Research
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic.[1][2] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted to the active moiety, trovafloxacin, in vivo by plasma esterases.[2][3][4][5] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][6][7] Although withdrawn from the market due to concerns of hepatotoxicity, its unique properties and mechanism of action present opportunities for its use in controlled, in vitro academic research settings, particularly in the fields of microbiology, immunology, and cancer biology.[8][9] This document provides detailed application notes and protocols for the use of this compound in research applications.
Mechanism of Action
The bactericidal action of trovafloxacin, the active form of alatrofloxacin, results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, trovafloxacin disrupts essential cellular processes, leading to bacterial cell death. The mechanism of action is distinct from that of other antibiotic classes such as penicillins, cephalosporins, aminoglycosides, macrolides, and tetracyclines.[1]
Beyond its antibacterial properties, research has indicated that alatrofloxacin possesses immunomodulatory and anti-inflammatory effects. Studies on human THP-1 monocytes have shown that alatrofloxacin can modulate the release of cytokines such as TNF-α, IL-1, and IL-6, as well as other inflammatory mediators.[11][12]
Potential Research Applications
-
Antimicrobial Susceptibility and Resistance Studies: Alatrofloxacin can be used as a reference compound in studies investigating the mechanisms of fluoroquinolone resistance. Its broad spectrum allows for testing against a diverse panel of bacterial isolates.
-
Immunomodulation and Anti-inflammatory Research: The observed effects on cytokine release suggest that alatrofloxacin could be a useful tool for investigating the interplay between bacterial infections, the host immune response, and the impact of antibiotics on this process.[11][12]
-
Drug Discovery and Development: As a scaffold, the unique fluoronaphthyridone structure of trovafloxacin could be explored for the synthesis of novel antimicrobial or anti-inflammatory agents with improved safety profiles.
-
Topoisomerase Inhibition Studies: While its primary targets are bacterial topoisomerases, studies on the effects of fluoroquinolones on human topoisomerase II could be expanded to include trovafloxacin to better understand the potential for off-target effects.[13]
Data Presentation
Table 1: Pharmacokinetic Parameters of Trovafloxacin after Intravenous Administration of Alatrofloxacin in Healthy Male Volunteers
| Dose (trovafloxacin equivalents) | Cmax (mg/L) | AUC (mg·h/L) | T½ (hours) |
| 30 mg | 0.4 | - | - |
| 100 mg | 1.8 | - | 10.4 |
| 200 mg | 2.3 | - | 12.3 |
| 300 mg | 4.3 | - | 10.8 |
Data sourced from a study in healthy male volunteers receiving single 1-hour intravenous infusions of alatrofloxacin.[5]
Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) for Trovafloxacin against Quality Control Strains
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Bacteroides fragilis | 25285 | 0.125–0.5 |
| Bacteroides thetaiotaomicron | 29741 | 0.25–1.0 |
| Eubacterium lentum | - | - |
Standardized trovafloxacin mesylate powder should yield these MIC values.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
This compound (to be converted to trovafloxacin in solution for testing)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin (the active form) from this compound in a suitable solvent (e.g., water with pH adjustment as needed) at a concentration of 1 mg/mL. Filter-sterilize the solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the trovafloxacin stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of trovafloxacin concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.
Protocol 2: In Vitro Assessment of Immunomodulatory Effects on THP-1 Monocytes
This protocol outlines a method to study the effect of alatrofloxacin on cytokine production by a human monocytic cell line.
Materials:
-
This compound
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Sterile cell culture plates (24- or 48-well)
-
CO2 incubator
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into 24-well plates at a density of 5 x 10^5 cells/mL.
-
(Optional) Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of alatrofloxacin in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of alatrofloxacin.
-
Include a vehicle control (medium without alatrofloxacin).
-
-
Stimulation:
-
After a pre-incubation period with alatrofloxacin (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include an unstimulated control group.
-
-
Incubation: Incubate the plates for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the alatrofloxacin-treated groups to the LPS-stimulated control group to determine the immunomodulatory effect of the drug.
Visualizations
Caption: Mechanism of action of alatrofloxacin.
Caption: Immunomodulatory effects of alatrofloxacin.
Caption: Workflow for MIC determination.
References
- 1. tapermd.com [tapermd.com]
- 2. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Alatrofloxacin [medbox.iiab.me]
- 9. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Alatrofloxacin Mesylate as a Reference Compound in Antibiotic Discovery
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanine prodrug of trovafloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] Upon administration, alatrofloxacin is rapidly and completely converted to the active compound, trovafloxacin.[3][4] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, aerobic, and anaerobic bacteria.[5][6] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[5][7]
Developed by Pfizer under the trade name Trovan I.V.®, alatrofloxacin was approved by the U.S. Food and Drug Administration (FDA) in 1997.[1] However, due to associations with serious hepatotoxicity, it was later withdrawn from the market and is no longer used clinically.[8][9] Despite its withdrawal from therapeutic use, its well-characterized mechanism of action and broad-spectrum potency make alatrofloxacin (and its active form, trovafloxacin) an invaluable reference compound for in vitro antibiotic discovery and research.
These application notes provide an overview of this compound's properties and detailed protocols for its use as a reference standard in antimicrobial susceptibility testing (AST).
Physicochemical Properties
| Property | Value |
| Chemical Name | (1α, 5α, 6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate[9] |
| Molecular Formula | C₂₇H₂₉F₃N₆O₈S[1] |
| Molecular Weight | 654.62 g/mol [9] |
| CAS Number | 157605-25-9[1] |
| Appearance | White to light yellow powder[9] |
Mechanism of Action and Prodrug Conversion
Trovafloxacin, the active metabolite of alatrofloxacin, functions by trapping a covalent complex between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This action leads to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing rapid cell death.[7] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target in many Gram-positive bacteria.[10] The dual-targeting nature of fourth-generation fluoroquinolones like trovafloxacin is thought to slow the development of resistance.[10]
Alatrofloxacin was developed as a water-soluble prodrug of trovafloxacin to enable intravenous administration.[2] In biological systems, it is rapidly hydrolyzed by peptidases to yield the active trovafloxacin molecule.[3][4]
Figure 1: Conversion of alatrofloxacin prodrug to active trovafloxacin.
Figure 2: Trovafloxacin's mechanism of action on bacterial DNA synthesis.
Antimicrobial Spectrum and Potency
Trovafloxacin is characterized by its excellent in vitro activity against a wide array of clinically relevant pathogens. It demonstrates enhanced activity against Gram-positive cocci (like Staphylococcus aureus and Streptococcus pneumoniae) and anaerobes compared to earlier-generation fluoroquinolones, while retaining potent activity against many Gram-negative organisms.[6][8]
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trovafloxacin against various bacterial species, demonstrating its utility as a broad-spectrum reference. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobes
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MSSA) | 0.032 | - |
| Staphylococcus aureus (MRSA) | 1.0 | - |
| Coagulase-negative staphylococci (MSSE) | 0.064 | - |
| Coagulase-negative staphylococci (MRSE) | 1.0 | - |
| Streptococcus pneumoniae | 0.064 | 0.25 |
| Streptococcus pyogenes (Group A) | 0.125 | - |
| Group B Streptococci | 0.125 | - |
| Enterococcus faecalis | 0.25 | - |
| Enterococcus faecium | 16.0 | - |
Data sourced from a study on Swedish clinical isolates.[11]
Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobes & Anaerobes
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Enterobacteriaceae (general) | <0.03 - 4 | - | - |
| Pseudomonas aeruginosa | - | - | - |
| Stenotrophomonas maltophilia | - | - | - |
| Gram-Negative Anaerobes (general) | <0.03 - 4 | 0.12 | 1.0 |
Data compiled from multiple sources.[6][12]
Table 3: In Vitro Activity of Trovafloxacin against Mycoplasmas
| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Mycoplasma pneumoniae | 0.03 - 0.06 | 0.25 |
| Mycoplasma hominis | - | 0.03 |
| Mycoplasma fermentans | - | 0.03 |
Data sourced from a comparative study on mycoplasmas.[13]
Experimental Protocols
As a reference compound, alatrofloxacin (trovafloxacin) is essential for quality control and for comparing the activity of novel antimicrobial agents. Below are standardized protocols for its use in common susceptibility testing methods.
Figure 3: General experimental workflow for antimicrobial susceptibility testing (AST).
Protocol 1: Determination of MIC by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of a compound.[14][15]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water, may require pH adjustment)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in a suitable sterile solvent. Note that activity should be calculated based on the active moiety, trovafloxacin.
-
Antibiotic Dilution: a. In a 96-well plate, perform serial twofold dilutions of the alatrofloxacin stock solution in CAMHB to achieve final concentrations typically ranging from 16 µg/mL to 0.015 µg/mL. b. Each well should contain 50 µL of the diluted antibiotic. c. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[16] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of alatrofloxacin that completely inhibits visible growth of the organism.
Protocol 2: Antibiotic Susceptibility Testing by Kirby-Bauer Disk Diffusion
This protocol follows the standardized Kirby-Bauer disk diffusion method to qualitatively assess the susceptibility of a bacterium to an antibiotic.[17][18][19]
Materials:
-
10-µg trovafloxacin susceptibility disks
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 3.
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[16] b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (a "bacterial lawn").[18] d. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Using sterile forceps, aseptically place a 10-µg trovafloxacin disk onto the inoculated agar surface. b. Gently press the disk down to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[18]
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). b. Compare the measured zone diameter to established interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to trovafloxacin.
Safety and Handling
-
For Research Use Only: this compound is not for human or veterinary use due to the risk of severe liver injury.[9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Storage: Store the compound in a cool, dry, and dark place according to the manufacturer's recommendations.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 9. tapermd.com [tapermd.com]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Trovafloxacin Compared to Those of Five Antimicrobials against Mycoplasmas Including Mycoplasma hominis and Ureaplasma urealyticum Fluoroquinolone-Resistant Isolates That Have Been Genetically Characterized - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Troubleshooting & Optimization
Technical Support Center: Alatrofloxacin Mesylate In Vitro Solubility and Handling
Welcome to the Technical Support Center for alatrofloxacin mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful use of this compound in your research.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture media. | This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution. | 1. Decrease the final concentration: The desired final concentration of this compound may be above its solubility limit in the aqueous medium. Try lowering the final concentration. 2. Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try adding the aqueous solution to the DMSO stock dropwise while vortexing. This allows for a more gradual change in solvent polarity. 3. Increase the final DMSO concentration (with caution): While not ideal, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to maintain solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects on your experimental system. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations at or below 0.1%[1][2][3][4][5]. 4. Use a lower pH buffer: The intravenous formulation of this compound has a pH between 3.5 and 4.3, suggesting better solubility in acidic conditions[6]. If your experimental design allows, consider using a buffer with a lower pH. |
| Inconsistent or lower-than-expected potency in biological assays. | Incomplete dissolution: The compound may not be fully dissolved in the initial stock solution or may have precipitated upon dilution. Degradation: The compound may be unstable in the experimental conditions (e.g., prolonged incubation in certain media). | 1. Visually inspect solutions: Before use, carefully inspect all stock and working solutions for any signs of precipitation. If observed, try the troubleshooting steps for precipitation. 2. Sonication: Gentle sonication can aid in the dissolution of the compound in DMSO[7]. 3. Prepare fresh solutions: It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize the risk of degradation. 4. Assess stability: If stability is a concern, you may need to perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium over the duration of your assay. One study found that this compound is stable in 5% dextrose and 0.45% sodium chloride injections for at least nine days at room temperature[8][9]. |
| Difficulty dissolving the compound in solvents other than DMSO. | This compound is known to be poorly soluble in water and information on its solubility in other common laboratory solvents like ethanol or methanol is limited. | 1. Default to DMSO: DMSO is the recommended solvent for preparing stock solutions of this compound[10]. 2. Small-scale solubility testing: If you must use an alternative solvent, perform a small-scale test to determine the approximate solubility before preparing a large stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO, but not in water[10].
Q2: How should I store the this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term storage. DMSO stock solutions can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity[1][2][3][4][5]. However, it is always recommended to perform a vehicle control experiment with the same final DMSO concentration to ensure that the observed effects are due to the compound and not the solvent.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: No, this compound is not soluble in water[10]. While alatrofloxacin was developed as a more water-soluble prodrug of trovafloxacin for intravenous use, this was in a specifically formulated acidic solution (pH 3.5-4.3)[6][11]. Direct dissolution in neutral aqueous buffers like PBS is not recommended and will likely result in poor solubility.
Q5: My experiment requires a neutral pH. How can I work with this compound?
A5: If you need to work at a neutral pH, the recommended approach is to prepare a high-concentration stock solution in DMSO and then dilute it into your neutral pH buffer or cell culture medium. Be mindful of the potential for precipitation and follow the troubleshooting steps outlined above. Using a stepwise dilution approach is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 654.61 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.55 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particles.
-
If the compound is difficult to dissolve, gentle sonication in a water bath for a few minutes can be used to aid dissolution[7].
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass for 1 mL of Stock |
| 1 mM | 0.655 mg |
| 5 mM | 3.275 mg |
| 10 mM | 6.55 mg |
| 50 mM | 32.75 mg |
Protocol 2: Serial Dilution of DMSO Stock for In Vitro Assays
This protocol provides a general method for performing serial dilutions of a DMSO stock solution to achieve the desired final concentrations in a cell-based assay, while maintaining a low and consistent final DMSO concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the highest final concentration needed for your experiment. For this example, let's assume the highest final concentration is 100 µM.
-
Determine the acceptable final DMSO concentration. For this example, we will aim for a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution series in DMSO. To maintain a consistent final DMSO concentration across all wells, it is best to perform the serial dilutions in DMSO first.
-
Prepare a 2X or 10X working stock of your highest concentration in cell culture medium containing the final desired DMSO concentration. For example, to make a 2X working stock of 100 µM with 0.2% DMSO, you would add 2 µL of your 10 mM stock to 998 µL of media.
-
-
Perform serial dilutions in the cell culture medium.
-
Add a fixed volume of the 2X working stock to the first well of your dilution plate.
-
Add half of that volume of cell culture medium to the subsequent wells.
-
Transfer half the volume from the first well to the second well, mix well, and repeat this process for the remaining dilutions.
-
-
Add cells to the dilution plate. Add an equal volume of your cell suspension to each well, which will dilute your drug concentrations to 1X and your final DMSO concentration to the desired level (e.g., 0.1%).
-
Include a vehicle control: In a separate well, add the same final concentration of DMSO (without the drug) to your cells to control for any effects of the solvent.
Signaling Pathways and Experimental Considerations
Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin. Trovafloxacin, like other fluoroquinolones, primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV. However, in mammalian cells, it can have off-target effects that may be relevant to your in vitro studies.
-
Inflammatory Response: Alatrofloxacin has been shown to induce the release of inflammatory mediators such as cyclic AMP (cAMP), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and nitric oxide in human THP-1 monocytes.
-
Interaction with TNF-α Signaling: Trovafloxacin can sensitize hepatocytes to TNF-α-induced cytotoxicity. This process is mediated through the activation of the extracellular signal-regulated kinase (ERK) and Ataxia Telangiectasia and Rad3-related (ATR) signaling pathways.
Experimental Workflow for Investigating Alatrofloxacin's Effect on a Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tapermd.com [tapermd.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
Technical Support Center: Alatrofloxacin Mesylate Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin mesylate. The information is designed to address common challenges encountered during experimental studies of its degradation pathways and stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solution?
The primary and most anticipated degradation pathway of this compound in aqueous solution is the hydrolysis of the L-alanyl-L-alanyl dipeptide side chain. Alatrofloxacin is a prodrug, and this cleavage releases the active drug, trovafloxacin. This hydrolysis can occur under both acidic and basic conditions.
Q2: What are the likely degradation products of this compound under forced degradation conditions?
Based on the degradation patterns of its active form, trovafloxacin, and other fluoroquinolones, the likely degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) include:
-
Trovafloxacin: The initial product of hydrolysis.
-
Hydrolyzed Dipeptide: L-alanyl-L-alanine and its individual L-alanine components.
-
Derivatives of Trovafloxacin: Further degradation of the trovafloxacin molecule can lead to products formed by:
-
Decarboxylation: Loss of the carboxylic acid group.
-
Oxidation: Modification of the azabicyclo[3.1.0]hexane ring system.
-
Defluorination: Replacement of a fluorine atom, often with a hydroxyl group.
-
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor in the stability of this compound. The aqueous concentrate for intravenous administration has a pH range of 3.5 to 4.3, suggesting that it is most stable in this acidic range.[1] Deviations from this pH range, especially towards alkaline conditions, are likely to accelerate the hydrolysis of the dipeptide side chain.
Q4: Is this compound sensitive to light?
Fluoroquinolones as a class are known to be susceptible to photodegradation. Therefore, it is highly probable that this compound is also light-sensitive. Experiments should be conducted in light-protected containers (e.g., amber vials) to minimize photodegradation unless it is the variable being studied.
Q5: What are the recommended storage conditions for this compound solutions?
For short-term storage (days to weeks), solutions should be kept refrigerated (0–4 °C) and protected from light.[2] For long-term storage (months to years), freezing at -20 °C is recommended.[2] When diluted for intravenous administration (0.5 to 2.0 mg/mL), this compound is physically and chemically stable for up to 7 days when refrigerated or up to 3 days at room temperature.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound peak in HPLC analysis. | 1. Hydrolysis to Trovafloxacin: The pH of the solution may be outside the optimal stability range, leading to rapid conversion to trovafloxacin. 2. Incorrect Solvent: The solvent may be promoting degradation. | 1. Check and Adjust pH: Ensure the pH of your solution is within the stable range (3.5–4.3). Use appropriate buffers to maintain the pH. 2. Verify Solvent Compatibility: Use solvents in which this compound is known to be stable, such as 5% dextrose or 0.45% sodium chloride injection.[3] 3. Analyze for Trovafloxacin: Check your chromatogram for the appearance of a peak corresponding to trovafloxacin. |
| Multiple unexpected peaks in the chromatogram after stress testing. | 1. Extensive Degradation: The stress conditions (e.g., high temperature, extreme pH, strong oxidizing agent) may be too harsh, leading to multiple degradation products. 2. Photodegradation: The sample may have been exposed to light. | 1. Reduce Stress Severity: Decrease the temperature, use a lower concentration of acid/base/oxidizing agent, or shorten the exposure time. 2. Protect from Light: Conduct all experiments and store all samples in amber-colored glassware or wrapped in aluminum foil. 3. Use a Stability-Indicating Method: Ensure your HPLC method can resolve the parent drug from all potential degradation products. |
| Poor mass balance in stability studies. | 1. Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. 2. Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out. 3. Adsorption to Container: The drug or its degradants may be adsorbing to the surface of the container. | 1. Use a Mass Spectrometer (MS) Detector: LC-MS analysis can detect compounds that are not UV-active. 2. Inspect for Precipitates: Visually inspect your samples for any solid material. If present, try to dissolve it in a different solvent for analysis. 3. Use Inert Containers: Employ silanized glass or polypropylene containers to minimize adsorption. |
Data Summary Tables
Table 1: Stability of this compound in Intravenous Solutions
| IV Solution | Concentration (as trovafloxacin) | Storage Temperature | Stability Duration |
| 5% Dextrose Injection | 1.88 mg/mL | Room Temperature | At least 9 days[3] |
| 0.45% Sodium Chloride Injection | 1.88 mg/mL | Room Temperature | At least 9 days[3] |
| Compatible IV Solutions | 0.5 to 2.0 mg/mL | Room Temperature | Up to 3 days[1] |
| Compatible IV Solutions | 0.5 to 2.0 mg/mL | Refrigerated | Up to 7 days[1] |
Table 2: Inferred Degradation Pathways of this compound Under Forced Conditions
| Stress Condition | Primary Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the L-alanyl-L-alanyl dipeptide side chain. | Trovafloxacin, L-alanyl-L-alanine, L-alanine. |
| Oxidation (e.g., H₂O₂) | Oxidation of the azabicyclo[3.1.0]hexane ring and potentially the dipeptide. | Hydroxylated derivatives of trovafloxacin and/or alatrofloxacin. |
| Photolysis (UV/Visible Light) | Cleavage of the dipeptide, defluorination, and modification of the quinolone ring. | Trovafloxacin, defluorinated trovafloxacin, and other complex photoproducts. |
| Thermal | Cleavage of the dipeptide and potential decarboxylation of the quinolone core. | Trovafloxacin, decarboxylated trovafloxacin. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection with pH adjusted to 3.5-4.3).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection to identify and quantify the degradation products.
Visualizations
Caption: Inferred primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Preventing Alatrofloxacin Mesylate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of alatrofloxacin mesylate in aqueous buffers during experiments.
Troubleshooting Guide
Unexpected precipitation of this compound can compromise experimental results. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Issue: this compound precipitates out of solution upon addition to an aqueous buffer.
Technical Support Center: Interpreting Unexpected Results with Alatrofloxacin Mesylate
Welcome to the technical support center for alatrofloxacin mesylate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approach. Alatrofloxacin is the prodrug of trovafloxacin, a fluoroquinolone antibiotic that was withdrawn from the market due to concerns about serious hepatotoxicity.[1] As such, researchers using this compound should be aware of its potential for producing unexpected biological effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assay at concentrations where we expect to see only antibacterial activity. Is this normal?
A1: Yes, this is a plausible, albeit unexpected, result. While alatrofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, its active form, trovafloxacin, has been shown to induce cytotoxicity in mammalian cells, particularly hepatocytes.[2] This toxicity is a key reason for its withdrawal from the market. If you are working with cell lines, especially those of hepatic origin (e.g., HepG2), it is crucial to determine the cytotoxic threshold of the drug in your specific model system.
Troubleshooting Unexpected Cytotoxicity:
-
Inconsistent IC50 Values: If you are observing high variability in your half-maximal inhibitory concentration (IC50) values between experiments, consider the following:
-
Cell Density: Ensure you are using a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to cytotoxic agents.[3]
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., mitochondrial activity in an MTT assay vs. membrane integrity in an LDH assay). Results can vary between methods.[4]
-
Time of Exposure: The duration of drug exposure can significantly impact the IC50 value. A longer incubation period may reveal cytotoxicity that is not apparent in short-term assays.[5]
-
-
No 50% Inhibition Observed: If you are not reaching 50% inhibition even at high concentrations, your IC50 is greater than the highest tested dose. Consider if the observed effect is cytostatic (inhibiting growth) rather than cytotoxic (killing cells).[5]
Q2: Our in vivo animal study was unexpectedly terminated due to signs of severe liver damage in the alatrofloxacin-treated group. What is the underlying mechanism?
A2: The severe hepatotoxicity associated with trovafloxacin (the active form of alatrofloxacin) is a well-documented adverse effect.[1] The mechanism is complex but is understood to involve mitochondrial dysfunction and oxidative stress. Trovafloxacin can enhance the production of mitochondrial peroxynitrite, leading to damage of critical mitochondrial enzymes.[2] This is often accompanied by the prolonged activation of c-Jun N-terminal kinase (JNK), a key regulator of cellular stress and apoptosis.[2]
Q3: We have observed neurological symptoms, such as seizures, in our animal models treated with alatrofloxacin. Is this a known off-target effect?
A3: Yes, seizures are a known, though less common, adverse effect of fluoroquinolone antibiotics.[6] The proposed mechanism involves the inhibition of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[7][8] GABA is the primary inhibitory neurotransmitter in the brain, and its blockade can lead to neuronal hyperexcitability and seizures. The risk of seizures can be exacerbated by the co-administration of certain other drugs, such as some non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Q4: We are seeing unexpected changes in cytokine profiles in our immune cell cultures treated with alatrofloxacin. Is this an anticipated effect?
A4: Yes, fluoroquinolones, including alatrofloxacin, have been shown to possess immunomodulatory properties. These effects can be complex and context-dependent. For example, in human THP-1 monocytes, alatrofloxacin has been observed to initially activate a lytic, pro-inflammatory response, followed by a later immunosuppressive phase. If you are working with immune cells, it is important to characterize the specific effects of alatrofloxacin on your model system, as it may influence the interpretation of your primary experimental outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data for alatrofloxacin and its active metabolite, trovafloxacin.
Table 1: Pharmacokinetic Parameters of Trovafloxacin After Intravenous Administration of Alatrofloxacin
| Population | Dose (Trovafloxacin Equivalents) | Cmax (µg/mL) | T1/2 (hours) | Vss (L/kg) | CL (mL/h/kg) | Reference |
| Healthy Adults | 300 mg | 4.3 | 10.8 | 1.38 | 97 | [9] |
| Children (2-12 years) | 4 mg/kg | 4.3 ± 1.4 | 9.8 ± 2.9 | 1.6 ± 0.6 | 151 ± 82 | [9] |
| Infants (3-12 months) | 4 mg/kg | 4.3 ± 1.4 | 9.8 ± 2.9 | 1.6 ± 0.6 | 151 ± 82 | [9] |
Cmax: Maximum serum concentration; T1/2: Elimination half-life; Vss: Volume of distribution at steady state; CL: Clearance.
Table 2: Known Off-Target Interactions of Fluoroquinolones
| Target | Fluoroquinolone(s) | Effect | Potential Experimental Consequence | Reference |
| GABA-A Receptor | Ciprofloxacin, and likely other fluoroquinolones | Inhibition | Seizures, neuronal hyperexcitability in in vivo models. | [7][8] |
| Human Topoisomerase II | Trovafloxacin | Weak inhibition | Potential for confounding results in cancer cell line studies. | [10] |
Experimental Protocols
Protocol 1: Assessing Alatrofloxacin-Induced Cytotoxicity in HepG2 Cells using an MTT Assay
This protocol is adapted from standard MTT assay procedures to specifically assess the cytotoxicity of alatrofloxacin in a human hepatocyte cell line.[11]
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the drug dilutions. Include a vehicle control (media without the drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Mix gently to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measuring Cytokine Release from THP-1 Monocytes
This protocol provides a general framework for assessing the immunomodulatory effects of alatrofloxacin on the human monocytic cell line THP-1 using an ELISA for a pro-inflammatory cytokine like TNF-α.[12][13]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound
-
Human TNF-α ELISA kit
-
96-well ELISA plates
Procedure:
-
Cell Culture and Differentiation (Optional): Culture THP-1 cells in RPMI-1640. For differentiation into macrophage-like cells, treat with PMA (e.g., 50 ng/mL) for 48 hours.
-
Cell Seeding: Seed THP-1 cells (or differentiated macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Drug Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (untreated, LPS only, alatrofloxacin only).
-
Supernatant Collection: Incubate for the desired time (e.g., 4, 8, or 24 hours). After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample and compare the different treatment groups.
Visualizations
Caption: Alatrofloxacin-induced hepatotoxicity signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Quantitation of GABAA receptor inhibition required for quinolone-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. nanopartikel.info [nanopartikel.info]
- 13. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Managing Alatrofloxacin Mesylate-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing alatrofloxacin mesylate-induced cytotoxicity in cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results between replicates. | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1] |
| Unexpectedly low cytotoxicity observed. | 1. Incorrect drug concentration. 2. Short drug exposure time. 3. Cell line is resistant to alatrofloxacin. | 1. Verify the stock solution concentration and serial dilutions. 2. Increase the incubation time with the drug. 3. Use a sensitive positive control to ensure assay validity. Consider using a different cell line known to be sensitive to fluoroquinolones. |
| High background signal in viability assays (e.g., MTT, Neutral Red). | 1. Contamination of cell cultures (e.g., mycoplasma). 2. High cell density.[2] 3. Reagent precipitation. | 1. Regularly test for and treat mycoplasma contamination. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase.[2] 3. Ensure reagents are properly dissolved and warmed to the appropriate temperature before use. |
| Discrepancies between different cytotoxicity assays. | 1. Different cellular mechanisms being measured (e.g., metabolic activity vs. membrane integrity).[3] 2. Assay interference by the compound. | 1. Understand the principle of each assay. Use a combination of assays for a comprehensive assessment of cytotoxicity.[4] 2. Run appropriate controls, including the drug in cell-free medium, to check for direct interference with the assay reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin.[5] Trovafloxacin, like other fluoroquinolones, primarily inhibits bacterial DNA gyrase and topoisomerase IV.[6] In mammalian cells, its cytotoxicity is linked to several mechanisms:
-
Mitochondrial Dysfunction: Trovafloxacin can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential and ATP production.[7][8]
-
Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[9]
-
Apoptosis Induction: Trovafloxacin can trigger programmed cell death (apoptosis) through the activation of caspase cascades.[10][11]
Q2: Which cell lines are most sensitive to this compound?
A2: The sensitivity of cell lines to alatrofloxacin can vary. Hepatocyte-derived cell lines, such as HepG2, are often used to study its hepatotoxicity.[12][4][13] However, other cell types can also be affected. It is recommended to perform a dose-response study to determine the sensitivity of your specific cell line.
Q3: How can I minimize this compound-induced cytotoxicity in my experiments if it is not the desired outcome?
A3: If the cytotoxic effect is undesirable, you can try the following:
-
Reduce Drug Concentration: Use the lowest effective concentration of this compound required for your experimental endpoint.
-
Shorten Exposure Time: Limit the duration of cell exposure to the drug.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetyl-L-cysteine may mitigate cytotoxicity by reducing oxidative stress.[8]
Q4: What are the appropriate controls for a cytotoxicity experiment with this compound?
A4: Essential controls include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO).
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Medium without cells to measure background absorbance/fluorescence.
Q5: At what concentrations does trovafloxacin (the active form of alatrofloxacin) typically show cytotoxicity?
A5: In vitro studies have shown that trovafloxacin can induce cytotoxicity in HepG2 cells, particularly when co-administered with inflammatory mediators like TNF-α. Cytotoxicity in this model was observed with trovafloxacin concentrations around 20 µM.[10][11][14][15] However, the exact cytotoxic concentration can vary depending on the cell line and experimental conditions.
Data Presentation
Due to the limited availability of direct comparative cytotoxicity data for this compound across a wide range of cell lines, the following table summarizes the observed effects of its active metabolite, trovafloxacin, from various studies.
Table 1: Summary of Trovafloxacin-Induced Cytotoxic Effects in HepG2 Cells
| Parameter | Observation | Concentration | Co-treatment | Reference |
| Cell Viability | Decreased by ~50% | 20 µM | TNF-α | [12] |
| Apoptosis | Increased early and late apoptosis | 20 µM | TNF-α | [10] |
| Caspase-3/9 Activation | Significantly increased | 20 µM | TNF-α | [11][14] |
| Cell Cycle | Arrest at G0/G1 phase | 20 µM | None | [16] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10][16]
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neutral Red Uptake Assay for Cytotoxicity
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[2][17][18]
Methodology:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate the plate for 2-3 hours at 37°C.
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[17]
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases, leading to the generation of a luminescent signal.[8][19]
Methodology:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After treatment, add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express caspase activity as fold-change relative to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of alatrofloxacin-induced cytotoxicity.
Caption: General workflow for assessing drug-induced cytotoxicity.
Caption: Logical troubleshooting flow for inconsistent assay results.
References
- 1. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Hepatocellular Apoptosis Induced by Trovafloxacin-Tumor Necrosis Factor-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trovafloxacin-induced gene expression changes in liver-derived in vitro systems: comparison of primary human hepatocytes to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 13. In vitro activity of trovafloxacin versus ciprofloxacin against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of fluoroquinolones on viability of Balb/c 3T3 and HepG2 cells | Semantic Scholar [semanticscholar.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Alatrofloxacin - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Alatrofloxacin Mesylate Experimental Variability
Welcome to the technical support center for alatrofloxacin mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common variabilities and challenges encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to trovafloxacin?
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin mesylate.[1][2][3] It is a more soluble formulation designed for intravenous administration.[1] Following administration, alatrofloxacin is rapidly and completely converted to the active antibacterial agent, trovafloxacin, through enzymatic hydrolysis in the plasma. For practical purposes in in vitro experimental design, the biological activity is attributable to trovafloxacin.
Q2: What is the mechanism of action of alatrofloxacin (trovafloxacin)?
Trovafloxacin, the active form of alatrofloxacin, is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, trovafloxacin disrupts the bacterial cell division process, leading to cell death.
Q3: I am observing precipitation of the compound in my cell culture medium. What could be the cause?
Precipitation of alatrofloxacin or its active form, trovafloxacin, in aqueous solutions can be due to several factors:
-
pH: Trovafloxacin has a U-shaped solubility profile with its lowest solubility around neutral pH. Many standard cell culture media are buffered to a physiological pH of ~7.4, which can lead to precipitation.
-
Solvent: this compound is soluble in DMSO but not readily soluble in water.[5] When a concentrated DMSO stock is diluted into an aqueous medium, the compound may precipitate if the final DMSO concentration is too low to maintain solubility.
-
Interactions with Media Components: Certain components in complex media, such as salts and proteins, may interact with the compound and reduce its solubility.
Q4: My experimental results are inconsistent. What are the common sources of variability?
Variability in experimental results with alatrofloxacin/trovafloxacin can arise from several factors:
-
Inoculum Density: The density of the starting bacterial culture can significantly impact the Minimum Inhibitory Concentration (MIC) value.[5]
-
Incubation Time and Temperature: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent activity of the antibiotic.[6]
-
Media Composition: The pH of the culture medium can affect the activity of some fluoroquinolones.[7] The presence of divalent cations like magnesium and calcium can also influence the outcome of susceptibility testing.
-
Presence of Serum: The protein binding of trovafloxacin is approximately 76%.[8] The presence of serum in the culture medium can reduce the effective free concentration of the drug, potentially leading to higher MIC values.
-
Plasticware Binding: Some compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
| Potential Cause | Troubleshooting Steps |
| Variation in Inoculum Preparation | Standardize the inoculum preparation method. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
| Incorrect Incubation Conditions | Ensure consistent incubation times and temperatures as specified in your protocol. Do not stack plates more than four high to ensure uniform temperature distribution.[6] |
| Media Composition Effects | Use the recommended and consistent batch of culture medium for all experiments. If testing in different media, be aware that pH and cation concentration can influence results. |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly. While stable for periods in specific IV solutions, stability in complex culture media over long incubation times should be verified. |
| Resistance Development | If passaging bacteria, be aware of the potential for resistance development, which would lead to a gradual increase in MIC values. |
Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Fluoroquinolones can exhibit cytotoxicity at high concentrations.[9][10] Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | If using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Precipitation-Induced Toxicity | Visually inspect the wells for any precipitation. Precipitates can cause mechanical stress to cells or have different biological effects than the solubilized compound. If precipitation is observed, refer to the troubleshooting steps for solubility issues. |
| Oxidative Stress | Some fluoroquinolones have been shown to induce oxidative stress in tendon cells.[11] Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to investigate the role of oxidative stress in the observed cytotoxicity. |
Data Presentation
Table 1: Solubility of this compound and Trovafloxacin
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [5] |
| This compound | Water | Not Soluble | [5] |
| Trovafloxacin | Aqueous solution (pH-dependent) | U-shaped solubility, lowest around neutral pH |
Table 2: Stability of this compound in Intravenous Solutions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 0.5 to 2.0 mg/mL | 5% Dextrose Injection | Room Temperature | Up to 3 days | |
| 0.5 to 2.0 mg/mL | 5% Dextrose Injection | Refrigerated | Up to 7 days | |
| 0.5 to 2.0 mg/mL | 0.45% Sodium Chloride Injection | Room Temperature | At least 9 days | [12] |
Table 3: MIC Ranges of Trovafloxacin Against Selected Bacterial Species
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.032 | - | [13] |
| Streptococcus pneumoniae | 0.064 | - | [13] |
| Escherichia coli | - | - | |
| Pseudomonas aeruginosa | - | - | |
| Bacteroides fragilis group | 0.12 | 1.0 | [14] |
| Mycoplasma hominis | - | 0.03 | [15] |
| Ureaplasma urealyticum | - | 0.25 | [15] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI guidelines).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Sterile DMSO (for controls)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From an 18-24 hour agar plate, select isolated colonies and suspend them in broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a working stock of this compound in broth at twice the highest desired concentration.
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired lowest concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will dilute the drug concentration by half to the final test concentrations.
-
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the dilutions and the bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[6]
-
-
Interpretation:
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with your cells at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
-
Controls:
-
Untreated Control: Cells in medium without the compound.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used in the dilutions.
-
Blank Control: Medium without cells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Assay:
-
Data Acquisition:
-
Record the absorbance at 490 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
References
- 1. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Penetration of trovafloxacin into cerebrospinal fluid in humans following intravenous infusion of alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of trovafloxacin in colonic tissue and peritoneal fluid after intravenous infusion of the prodrug alatrofloxacin in patients undergoing colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alatrofloxacin, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. merlionpharma.com [merlionpharma.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fq100.org [fq100.org]
- 10. Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Trovafloxacin Compared to Those of Five Antimicrobials against Mycoplasmas Including Mycoplasma hominis and Ureaplasma urealyticum Fluoroquinolone-Resistant Isolates That Have Been Genetically Characterized - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alatrofloxacin Mesylate Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of alatrofloxacin mesylate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous solution?
A1: this compound is most stable in an acidic environment. The commercial intravenous (IV) formulation of this compound is maintained at a pH range of 3.5 to 4.3.[1][2][3] Deviating from this pH range can lead to the degradation of the prodrug. For experimental purposes, it is recommended to prepare and store stock solutions and dilutions of this compound within this acidic pH range to ensure its stability.
Q2: How does pH affect the solubility of alatrofloxacin and its active form, trovafloxacin?
A2: Alatrofloxacin, as a prodrug, is significantly more water-soluble than its active metabolite, trovafloxacin, particularly at physiological pH.[4] The solubility of trovafloxacin is highly dependent on pH and exhibits a 'U-shaped' profile, with its minimum solubility occurring around a neutral pH of 7.[4] Trovafloxacin is more soluble in both acidic and alkaline conditions compared to neutral pH. Researchers should be aware of potential precipitation of trovafloxacin if the pH of the medium is adjusted to the neutral range, especially at higher concentrations.
Q3: How does the pH of the experimental medium influence the antibacterial activity of trovafloxacin?
A3: The antibacterial activity of fluoroquinolones, including trovafloxacin, can be significantly influenced by the pH of the surrounding medium. While specific data for trovafloxacin is limited, studies on other fluoroquinolones have shown varied effects. For some, such as delafloxacin, acidic pH enhances activity against bacteria like Staphylococcus aureus.[5] Conversely, for others like moxifloxacin, acidic conditions can lead to a decrease in activity.[5] It is crucial for researchers to consider and control the pH of their experimental setup (e.g., cell culture media, microbiological broth) as it can be a critical variable affecting the observed antibacterial potency of trovafloxacin.
Q4: What are the potential degradation pathways for this compound at different pH values?
A4: this compound, being a prodrug with amide linkages, is susceptible to hydrolysis, which is a primary degradation pathway that can be catalyzed by both acidic and basic conditions.[6] At a pH outside its optimal stability range (3.5-4.3), the rate of hydrolysis is expected to increase, leading to the cleavage of the L-alanyl-L-alanine promoiety and the formation of the active drug, trovafloxacin, and alanine. Further degradation of the trovafloxacin molecule can also occur under harsh pH conditions and exposure to light (photodegradation). The specific degradation products will depend on the exact pH and other environmental factors.
Troubleshooting Guides
Issue 1: Precipitation observed upon dilution or pH adjustment of this compound solution.
-
Possible Cause: The pH of the diluent or the final solution is outside the optimal solubility range of trovafloxacin (the active form). As alatrofloxacin can hydrolyze to trovafloxacin, and trovafloxacin has low solubility around neutral pH, precipitation can occur.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of the final solution. If it is close to neutral (pH 6-8), this is the likely cause of precipitation.
-
Use Acidic Diluents: When diluting this compound, use a diluent that will maintain the final pH within the 3.5 to 4.3 range.
-
Lower Concentration: If the experimental conditions require a pH closer to neutral, consider working with lower concentrations of the drug to stay below the solubility limit of trovafloxacin.
-
Solubilizing Agents: For in vitro assays requiring neutral pH, the use of co-solvents or other solubilizing agents may be explored, but their potential impact on the experiment must be evaluated.
-
Issue 2: Inconsistent or lower-than-expected antibacterial activity in experiments.
-
Possible Cause 1: pH of the experimental medium. The antibacterial activity of trovafloxacin can be pH-dependent. If the pH of your culture medium is not controlled or is in a range that reduces the drug's efficacy, you may observe variable results.
-
Troubleshooting Steps:
-
Standardize and Report pH: Always measure and report the pH of the medium used in your antibacterial assays.
-
pH Optimization: If feasible for your experimental system, perform preliminary experiments to determine the optimal pH for trovafloxacin activity against your specific bacterial strain(s).
-
Review Literature for Analogues: In the absence of specific data for trovafloxacin, review literature on the pH-dependent activity of other fluoroquinolones against similar pathogens to inform your experimental design.
-
-
Possible Cause 2: Degradation of this compound. If stock solutions are not prepared and stored under optimal pH and temperature conditions, the prodrug may degrade, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a solid form stored under recommended conditions.
-
Proper Storage of Stock Solutions: If stock solutions must be stored, they should be kept in an acidic buffer (pH 3.5-4.3), protected from light, and stored at the recommended temperature (typically 2-8°C for short-term and -20°C or lower for long-term).
-
Stability-Indicating Assay: If degradation is suspected, the concentration and purity of the alatrofloxacin and trovafloxacin in the solution can be verified using a stability-indicating HPLC method.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for alatrofloxacin and trovafloxacin across a range of pH values in the public domain, the following tables provide a summary of known pH-related properties and representative data for other fluoroquinolones to offer a comparative perspective.
Table 1: pH-Dependent Properties of Alatrofloxacin and Trovafloxacin
| Parameter | This compound | Trovafloxacin | Reference |
| Formulation pH | 3.5 - 4.3 | Not Applicable | [1][2][3] |
| Solubility Profile | High water solubility | 'U-shaped' curve, minimum solubility around pH 7 | [4] |
Table 2: Influence of pH on the Minimum Inhibitory Concentration (MIC) of Other Fluoroquinolones against S. aureus
| Fluoroquinolone | MIC at pH 7.4 (mg/L) | MIC at pH 5.5 (mg/L) | Change in Activity at Acidic pH | Reference |
| Delafloxacin | 0.00094 | 0.00006 | Increased | [5] |
| Moxifloxacin | 0.03 | 0.12 | Decreased | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers).
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate acidic solvent (e.g., 0.1 M HCl or a pH 4.0 buffer).
-
Dilute the stock solution with each of the prepared buffers to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Divide each pH-adjusted sample into two sets.
-
Store one set at a controlled ambient temperature (e.g., 25°C) and the other at an accelerated temperature (e.g., 40°C).
-
Protect all samples from light.
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
HPLC Analysis:
-
Analyze the withdrawn aliquots using a validated stability-indicating reversed-phase HPLC method with UV detection. A C18 column is typically used for fluoroquinolone analysis.
-
The mobile phase could consist of a mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Monitor the peak area of alatrofloxacin at each time point.
-
-
Data Analysis:
-
Calculate the percentage of alatrofloxacin remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics (e.g., first-order or zero-order) by plotting the natural logarithm of the concentration versus time or concentration versus time.
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
-
Protocol 2: Determination of Trovafloxacin MIC at Different pH Values
This protocol describes how to assess the impact of pH on the antibacterial activity of trovafloxacin.
-
Bacterial Strain: Use a reference bacterial strain such as Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922.
-
Media Preparation:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Adjust the pH of separate batches of MHB to desired values (e.g., 5.5, 6.5, 7.4, and 8.0) using sterile HCl or NaOH. Ensure the pH is stable after sterilization.
-
-
Drug Dilution Series:
-
Prepare a stock solution of trovafloxacin.
-
Perform serial twofold dilutions of the trovafloxacin stock solution in each of the pH-adjusted MHB to achieve a range of concentrations.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.
-
Microdilution Assay:
-
In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of trovafloxacin in the various pH-adjusted media.
-
Include a positive control (bacteria in each pH-adjusted medium without the drug) and a negative control (each pH-adjusted medium without bacteria).
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth at each pH.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of trovafloxacin and five other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Alatrofloxacin Mesylate Adsorption to Labware
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for alatrofloxacin mesylate to adsorb to common laboratory ware. Understanding and mitigating this phenomenon is critical for ensuring accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise due to the adsorption of this compound to labware.
Issue 1: Lower than expected compound concentration in solution.
-
Question: After preparing a solution of this compound, subsequent analysis by HPLC or other methods shows a significantly lower concentration than anticipated.
-
Possible Cause: Adsorption of this compound to the surface of the labware (e.g., pipette tips, vials, plates). While alatrofloxacin itself is relatively hydrophilic, its active metabolite, trovafloxacin, is more lipophilic and may have a higher propensity for adsorption to non-polar plastic surfaces. Furthermore, the zwitterionic nature of these molecules at physiological pH can lead to electrostatic interactions with charged surfaces.
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure the analytical method is validated and performing correctly. Run a freshly prepared standard in a low-adsorption vial to confirm instrument performance.
-
Evaluate Labware Material:
-
Glass: Basic compounds can adsorb to the silanol groups on the surface of borosilicate glass.
-
Polypropylene (PP): Hydrophobic compounds are more likely to adsorb to PP surfaces.
-
Polystyrene (PS): Can exhibit both hydrophobic and ionic interactions, leading to the adsorption of various compounds.
-
-
Conduct a Quick Adsorption Test: Prepare the this compound solution in both a standard polypropylene tube and a low-adsorption microcentrifuge tube. After a short incubation period (e.g., 1 hour), analyze the concentration from both tubes. A significant difference suggests adsorption is occurring.
-
Mitigation Strategies:
-
Use silanized or low-adsorption glass vials for preparing and storing solutions.
-
For plasticware, consider using polypropylene over polystyrene, as it tends to have lower adsorption for many compounds, although hydrophobic interactions can still occur.
-
Pre-rinse pipette tips and other labware with the solution before the final transfer to saturate potential binding sites.
-
Adjust the pH of the solvent to a range where the compound is predominantly in its ionized or non-ionized form, depending on the nature of the labware surface, to minimize electrostatic interactions.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: Identical experiments are yielding variable results, particularly in assays measuring the concentration or activity of this compound.
-
Possible Cause: Inconsistent adsorption across different wells of a microplate or between different tubes. This can be due to minor variations in the surface chemistry of the labware or differences in contact time and surface area exposure.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the time the solution is in contact with the labware is consistent for all samples and replicates.
-
Use a Plate Map: When using microplates, map out your experiment to identify any positional effects that might be related to inconsistent surface properties of the plate.
-
Consider Lot-to-Lot Variability: If using a new batch of labware, perform a quick check to ensure adsorption characteristics are similar to previous batches.
-
Employ Internal Standards: Where possible, use an internal standard that has similar physicochemical properties to alatrofloxacin but is distinguishable analytically. This can help to normalize for losses due to adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to adsorb to labware?
A1: While specific studies on this compound are limited, its physicochemical properties and data from other fluoroquinolones suggest a moderate potential for adsorption. Alatrofloxacin is a prodrug and is more water-soluble, but it is rapidly converted to trovafloxacin, which is more lipophilic. Adsorption can be influenced by the type of labware, the solvent used, the pH of the solution, and the concentration of the drug.
Q2: Which type of labware is best to minimize adsorption of this compound?
A2: For aqueous solutions, low-adsorption polypropylene or silanized glass is often a good starting point. It is recommended to empirically test different types of labware for your specific experimental conditions. Several manufacturers offer "low-adsorption" or "low-binding" plasticware that has been surface-treated to reduce interactions with molecules.
Q3: How can I prevent or reduce the adsorption of this compound in my experiments?
A3: Several strategies can be employed:
-
Select appropriate labware: Use low-adsorption vials and pipette tips.
-
Modify the solvent: In some cases, adding a small percentage of an organic solvent like acetonitrile or methanol to your aqueous solution can reduce hydrophobic interactions. However, ensure this is compatible with your downstream application.
-
Adjust pH: Modifying the pH of your solution can alter the charge of alatrofloxacin and the labware surface, potentially reducing electrostatic interactions.
-
Increase the drug concentration: Adsorption is more pronounced at lower concentrations where a larger fraction of the drug can bind to the available surface sites.
-
Add a blocking agent: In some immunoassays or cell-based assays, the addition of a protein like bovine serum albumin (BSA) can help to block non-specific binding sites on the labware.
Q4: How do the physicochemical properties of alatrofloxacin and trovafloxacin influence their adsorption potential?
A4: The key properties are solubility, lipophilicity (logP), and pKa.
| Property | Alatrofloxacin | Trovafloxacin | Implication for Adsorption |
| Water Solubility | Higher (e.g., 22 mg/mL) | Lower (e.g., ~0.07 mg/mL) | Higher solubility generally correlates with lower adsorption to hydrophobic surfaces. |
| logP | -0.83 to -2.36 (Hydrophilic) | 0.14 to 0.86 (More Lipophilic) | A positive logP indicates higher lipophilicity and a greater tendency to adsorb to non-polar plastic surfaces like polypropylene. |
| pKa (acidic) | ~5.4 - 5.9 | ~5.4 - 5.9 | Below this pH, the carboxylic acid group is protonated (neutral). |
| pKa (basic) | ~8.1 - 9.4 | ~8.1 - 9.4 | Above this pH, the amine group is deprotonated (neutral). Between the pKa values, the molecule is zwitterionic. |
Data compiled from various sources.
The zwitterionic nature of both molecules between pH ~5.9 and ~8.1 can lead to electrostatic interactions with charged surfaces on both glass and some plastics.
Experimental Protocols
Protocol: Quantification of this compound Adsorption to Labware
This protocol provides a general method to quantify the loss of this compound due to adsorption to different types of labware.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., water, buffer at a specific pH)
-
Labware to be tested (e.g., polypropylene and polystyrene microcentrifuge tubes, glass vials)
-
Low-adsorption microcentrifuge tubes (as a control)
-
Calibrated pipettes and low-retention tips
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Preparation of Working Solution: Dilute the stock solution to the desired experimental concentration (e.g., 1 µg/mL). It is crucial to work at concentrations relevant to your experiments, as adsorption can be concentration-dependent.
-
Incubation:
-
Aliquot the working solution into the different types of labware being tested (e.g., 500 µL into a polypropylene tube, a polystyrene tube, a glass vial, and a low-adsorption tube).
-
Prepare at least three replicates for each labware type.
-
Incubate the samples under the same conditions as your experiment (e.g., room temperature for 1 hour).
-
-
Sample Analysis:
-
Immediately after incubation, transfer the solutions to HPLC vials (preferably low-adsorption vials to prevent further loss).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the average concentration for each labware type.
-
The concentration measured from the low-adsorption tube can be considered the control (Ccontrol), representing 100% recovery.
-
Calculate the percentage of drug adsorbed for each labware type using the following formula: % Adsorption = [(C_control - C_test) / C_control] * 100 where Ctest is the concentration measured in the test labware.
-
Data Presentation:
| Labware Material | Initial Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD | % Adsorption |
| Low-Adsorption PP (Control) | 1.0 | 0.99 ± 0.02 | 0 |
| Polypropylene (PP) | 1.0 | 0.85 ± 0.04 | 14.1 |
| Polystyrene (PS) | 1.0 | 0.78 ± 0.05 | 21.2 |
| Borosilicate Glass | 1.0 | 0.92 ± 0.03 | 7.1 |
(Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.)
Visualizations
Caption: Experimental workflow for quantifying this compound adsorption to labware.
Caption: Factors influencing the adsorption potential of this compound to labware.
Technical Support Center: Overcoming Resistance to Alatrofloxacin Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin mesylate and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of alatrofloxacin against our bacterial strain. What are the likely causes?
A1: An increase in the MIC of alatrofloxacin, a fourth-generation fluoroquinolone, is typically due to the development of resistance. The primary mechanisms of resistance to fluoroquinolones include:
-
Target Site Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations reduce the binding affinity of the drug to its target enzymes. In many bacteria, a single mutation in gyrA can lead to low-level resistance, while additional mutations in parC can result in higher levels of resistance.[1]
-
Increased Efflux Pump Activity: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, can lead to reduced intracellular drug concentrations.[2] This is a common mechanism for multidrug resistance.
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes (which protect DNA gyrase), aac(6')-Ib-cr (which modifies the antibiotic), or plasmid-encoded efflux pumps.[3] These often confer low-level resistance that can facilitate the selection of higher-level resistance mutations.[1]
Q2: How can we determine which resistance mechanism is present in our bacterial strain?
A2: A combination of phenotypic and genotypic methods can be employed:
-
Phenotypic Assays:
-
Efflux Pump Inhibition Assay: Perform MIC testing with and without a known efflux pump inhibitor (EPI) like reserpine or phenylalanine-arginyl β-naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
-
Genotypic Assays:
-
PCR and DNA Sequencing: Amplify and sequence the QRDRs of gyrA, gyrB, parC, and parE to identify known resistance mutations.
-
Gene Expression Analysis (qRT-PCR): Quantify the expression levels of known efflux pump genes to determine if they are overexpressed compared to a susceptible control strain.
-
Plasmid Analysis: Isolate and sequence plasmids to screen for known plasmid-mediated quinolone resistance (PMQR) genes.
-
Q3: Are there strategies to overcome alatrofloxacin resistance in our experiments?
A3: Yes, several strategies can be investigated:
-
Combination Therapy: Combining alatrofloxacin with another antibiotic that has a different mechanism of action can create a synergistic effect and overcome resistance. For example, combining a fluoroquinolone with a β-lactam antibiotic can be effective against some resistant strains.
-
Efflux Pump Inhibitors (EPIs): As mentioned, using EPIs can restore the susceptibility of strains that rely on efflux-mediated resistance. Although most EPIs are still experimental, they can be valuable research tools.
-
Novel Formulations: Research into novel drug delivery systems, such as nanoparticle-based carriers, aims to enhance the intracellular concentration of antibiotics, potentially bypassing resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for Alatrofloxacin
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, and then diluted to the final concentration as per CLSI or EUCAST guidelines. |
| Media composition | Use cation-adjusted Mueller-Hinton broth/agar as recommended for fluoroquinolone susceptibility testing. The presence of divalent cations like Mg²⁺ and Ca²⁺ can affect the activity of fluoroquinolones. |
| Incubation conditions | Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). |
| Alatrofloxacin solution degradation | Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles. |
Issue 2: Alatrofloxacin Appears Ineffective in an In Vivo Model Despite In Vitro Susceptibility
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch | Review the dosing regimen, route of administration, and frequency in your animal model. The drug concentration at the site of infection may not be reaching the required therapeutic levels. Consider measuring drug concentrations in plasma and tissues. |
| Biofilm formation | Bacteria growing in biofilms can be inherently more resistant to antibiotics. Test your strain for biofilm formation and consider using an in vitro biofilm model to assess alatrofloxacin's efficacy. |
| In vivo selection of resistant mutants | Even if the initial population is susceptible, resistant mutants can be selected for during treatment. Plate tissue homogenates from treated animals on antibiotic-containing agar to check for the emergence of resistance. |
| Host factors | The immune status of the animal model can significantly impact treatment outcome. Ensure that the model is appropriate for the infection being studied. |
Data Presentation
Table 1: Example MIC Values of Trovafloxacin (Active form of Alatrofloxacin) against Susceptible and Resistant Bacterial Strains
| Bacterial Species | Resistance Status | Trovafloxacin MIC₅₀ (mg/L) | Trovafloxacin MIC₉₀ (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.032 | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0 | - |
| Streptococcus pneumoniae | - | 0.064 | - |
| Enterococcus faecalis | - | 0.25 | - |
| Enterococcus faecium | - | 16.0 | - |
Data adapted from a study on clinical isolates in Sweden.[4]
Table 2: Example of Fold Reduction in Fluoroquinolone MIC in the Presence of an Efflux Pump Inhibitor (EPI)
| Bacterial Species | Fluoroquinolone | Efflux Pump Inhibitor | Fold Reduction in MIC |
| Escherichia coli | Ciprofloxacin, Levofloxacin, Gatifloxacin | Verapamil | 2 to 6-fold |
| Pseudomonas aeruginosa | Levofloxacin | PAβN (MC-207,110) | Up to 64-fold in overexpressing strains |
| Staphylococcus aureus | Norfloxacin | Dihydroquinazolines | Up to 16-fold |
Note: These are examples with other fluoroquinolones and EPIs, as specific data for alatrofloxacin is limited. The principle applies, and similar investigations are recommended for alatrofloxacin.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Alatrofloxacin Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the alatrofloxacin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of alatrofloxacin that completely inhibits visible growth of the organism.[5]
-
Protocol 2: Screening for Efflux Pump-Mediated Resistance
-
Prepare two sets of microtiter plates with serial dilutions of alatrofloxacin as described in Protocol 1.
-
Prepare an Efflux Pump Inhibitor (EPI) solution (e.g., reserpine or PAβN) at a concentration that does not inhibit bacterial growth on its own. This concentration needs to be determined experimentally beforehand.
-
To one set of plates, add the EPI to each well containing alatrofloxacin to the desired final concentration.
-
Prepare the bacterial inoculum as described in Protocol 1.
-
Inoculate both sets of plates (with and without the EPI) with the bacterial suspension.
-
Incubate and read the MICs for both conditions.
-
Calculate the fold-reduction in MIC:
-
Fold Reduction = MIC (alatrofloxacin alone) / MIC (alatrofloxacin + EPI)
-
A fold reduction of ≥4 is generally considered significant and indicative of efflux pump activity.
-
Visualizations
Caption: Mechanisms of bacterial resistance to alatrofloxacin.
Caption: Workflow for identifying alatrofloxacin resistance mechanisms.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
ensuring complete conversion of alatrofloxacin to trovafloxacin in assays
Welcome to the technical support center for assays involving alatrofloxacin and trovafloxacin. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring the complete conversion of the prodrug alatrofloxacin to its active form, trovafloxacin, during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between alatrofloxacin and trovafloxacin?
A1: Alatrofloxacin is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1][2] It is a more soluble compound designed for intravenous administration.[3] Following administration, alatrofloxacin is rapidly converted to the active antibacterial agent, trovafloxacin, through in vivo hydrolysis.[1][2]
Q2: What is the chemical mechanism of the conversion?
A2: The conversion is a hydrolysis reaction. Enzymes in the body cleave the two alanine substituents from the alatrofloxacin molecule, releasing the active trovafloxacin and the dipeptide L-alanyl-L-alanine.
Q3: How rapid is the conversion in vivo?
A3: The conversion is very rapid. After intravenous infusion, plasma concentrations of alatrofloxacin typically fall below quantifiable levels within 5 to 10 minutes of completing a one-hour infusion.[1][2]
Q4: Why is ensuring complete conversion critical for my assay?
A4: To accurately quantify the concentration of the active drug, trovafloxacin, you must ensure that all of the administered prodrug has been converted. Incomplete conversion will lead to an underestimation of the potential therapeutic agent's concentration, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments.
Q5: What factors can influence the rate and completeness of the conversion in vitro?
A5: Several factors can affect the hydrolysis of alatrofloxacin in an in-vitro setting:
-
Enzymatic Activity: The presence of peptidases or esterases in the biological matrix (e.g., plasma, serum, tissue homogenate) is crucial for catalyzing the hydrolysis.
-
pH: The pH of the assay medium can significantly impact enzyme activity and the stability of the compounds. The intravenous formulation of alatrofloxacin has a pH between 3.5 and 4.3.[1][2]
-
Temperature: Like most enzymatic reactions, the rate of conversion is temperature-dependent. Assays should be performed at a consistent, controlled temperature (e.g., 37°C) to mimic physiological conditions.
-
Incubation Time: Sufficient time must be allowed for the enzymatic reaction to go to completion.
Q6: How can I confirm that the conversion is complete in my samples?
A6: The most reliable method is to use a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify both alatrofloxacin and trovafloxacin.[4] By analyzing a time-course experiment, you can monitor the disappearance of the alatrofloxacin peak and the corresponding appearance of the trovafloxacin peak until the alatrofloxacin is undetectable.
Troubleshooting Guide
Problem: My measured trovafloxacin concentrations are lower than expected.
-
Possible Cause: Incomplete conversion of alatrofloxacin.
-
Solution:
-
Verify Incubation Time: Review your protocol's incubation period. It may be insufficient for the specific matrix you are using. Perform a time-course study to determine the optimal incubation time for complete conversion.
-
Check pH and Temperature: Ensure that the pH and temperature of your incubation buffer are optimal for the enzymatic activity required for hydrolysis and are consistently maintained across all samples.
-
Matrix Integrity: The biological matrix (e.g., plasma) may have lost enzymatic activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Use fresh or properly stored matrix for your assays.
-
Problem: I am detecting significant amounts of both alatrofloxacin and trovafloxacin in my final sample.
-
Possible Cause: The conversion reaction was stopped prematurely, or the analytical method is detecting an intermediate state.
-
Solution:
-
Extend Incubation: As with low concentrations, the most likely cause is insufficient incubation time. Increase the incubation period to allow the reaction to proceed to completion.
-
Analytical Method Validation: Confirm that your HPLC or other analytical method is robustly separating alatrofloxacin from trovafloxacin. Check the retention times against pure standards for both compounds.
-
Sample Processing: Ensure your sample quenching/extraction step (e.g., protein precipitation with acetonitrile) is effective at immediately stopping the enzymatic conversion process.
-
Problem: My results show high variability between replicate samples or different experimental runs.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution:
-
Standardize Protocols: Strictly adhere to standardized protocols for sample preparation, incubation times, temperature, and pH.
-
Reagent Consistency: Ensure the quality and consistency of all buffers and reagents, including the biological matrix used for the conversion.
-
Automate Processes: Where possible, use automated liquid handlers or incubators to minimize human error and ensure uniform treatment of all samples.
-
Quantitative Data Summary
The following tables provide key parameters related to trovafloxacin analysis and its pharmacokinetics following alatrofloxacin administration.
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability (Oral) | ~88% | [1][2] |
| Time to Peak (Post-Infusion) | 5-10 minutes | [1][2] |
| Elimination Half-Life | ~10-11 hours | [3][5] |
| Primary Metabolism | Conjugation (Glucuronidation, N-acetylation) | [2][6] |
| Primary Excretion Route | Feces (~43% unchanged) |[1][2] |
Table 2: Example HPLC Method Parameters for Trovafloxacin Quantification
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 Reversed-Phase | [7] |
| Mobile Phase | 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v) | [7] |
| pH | 3.0 | [7] |
| Detection | UV Absorbance at 275 nm | [7] |
| Lower Limit of Quantification | 0.1 µg/mL in serum/urine | [7] |
| Sample Preparation | Solid-Phase Extraction |[7] |
Experimental Protocols
Protocol 1: General In Vitro Conversion of Alatrofloxacin in Human Plasma
-
Preparation: Thaw frozen human plasma in a 37°C water bath. Once thawed, keep on ice. Prepare a stock solution of alatrofloxacin in a suitable solvent (e.g., water with pH adjustment).
-
Spiking: Spike the alatrofloxacin stock solution into the plasma to achieve the desired starting concentration. Vortex gently for 10 seconds.
-
Incubation: Place the spiked plasma samples in a temperature-controlled incubator or water bath at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins and halt enzymatic activity.
-
Extraction: Vortex the quenched sample vigorously for 30 seconds. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC analysis to quantify the concentrations of both alatrofloxacin and trovafloxacin.
Protocol 2: HPLC Analysis of Trovafloxacin
This is a representative protocol based on published methods. It should be validated for your specific instrumentation and experimental needs.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: Prepare the mobile phase as described in Table 2. Filter and degas the solution before use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
Set the UV detector to monitor absorbance at 275 nm.
-
Set the injection volume to 20 µL.
-
-
Calibration: Prepare a series of calibration standards of trovafloxacin and alatrofloxacin in the same matrix as the samples (e.g., protein-precipitated plasma).
-
Sample Analysis: Inject the prepared samples (from Protocol 1) and calibration standards onto the HPLC system.
-
Data Processing: Integrate the peak areas for alatrofloxacin and trovafloxacin. Construct a calibration curve and calculate the concentration of each analyte in the unknown samples. The conversion is complete when the alatrofloxacin peak is no longer detectable.
Visualizations
Caption: Chemical conversion pathway of alatrofloxacin to trovafloxacin.
Caption: Experimental workflow for ensuring complete conversion in assays.
References
- 1. drugs.com [drugs.com]
- 2. tapermd.com [tapermd.com]
- 3. Trovafloxacin and alatrofloxacin mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of single oral doses of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Alatrofloxacin Mesylate Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of alatrofloxacin mesylate and its degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC or LC-MS analysis of this compound.
Question: Why am I observing baseline noise or drift in my chromatogram?
Answer:
Baseline irregularities can obscure peaks and affect the accuracy of quantification. Potential causes and solutions are outlined below:
-
Potential Causes:
-
Solutions:
-
Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase through a 0.45 µm membrane filter before use.[3] Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[1]
-
System Flush: Flush the system, including the column, with a strong solvent like isopropanol or a mixture of methanol, acetonitrile, and water to remove contaminants.[2]
-
Purge Pump: Prime the pump to remove any trapped air bubbles.[3]
-
Temperature Control: Use a column oven and ensure a stable ambient temperature in the laboratory to minimize drift.[1]
-
System Maintenance: Regularly inspect the system for leaks, especially around fittings and seals. Replace worn pump seals or injector rotors as part of a routine maintenance schedule.
-
Question: What is causing my peaks to show tailing or fronting?
Answer:
Asymmetrical peaks can compromise resolution and integration accuracy.
-
Potential Causes:
-
Peak Tailing:
-
Secondary interactions between the basic amine groups in fluoroquinolones and active silanol groups on the C18 column packing.
-
Column overload due to high sample concentration.
-
Mismatched pH between the sample solvent and the mobile phase.
-
Column degradation or contamination.[2]
-
-
Peak Fronting:
-
Sample solvent is stronger than the mobile phase.
-
Column overload.[2]
-
-
-
Solutions:
-
Reduce Tailing:
-
Mobile Phase Modifier: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.
-
Adjust pH: Lower the mobile phase pH (e.g., to pH 2.5-3.5) to ensure the analytes are fully protonated.
-
Lower Concentration: Dilute the sample to avoid overloading the column.
-
-
Reduce Fronting:
-
Solvent Matching: Dissolve and inject the sample in the mobile phase or a weaker solvent.
-
-
Column Care: Use a guard column to protect the analytical column from contamination. If the column is old or heavily used, consider replacing it.
-
Question: Why are my retention times shifting between injections?
Answer:
Inconsistent retention times make peak identification unreliable.
-
Potential Causes:
-
Inconsistent mobile phase preparation.
-
Fluctuations in column temperature.
-
Changes in mobile phase pH over time, especially with buffered solutions.
-
Pump malfunction leading to an inconsistent flow rate.
-
Column not properly equilibrated before injection.
-
-
Solutions:
-
Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Premixing solvents is often more reliable than online mixing.
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This may require flushing with 10-20 column volumes of the mobile phase.
-
Pump Maintenance: Check the pump for pressure fluctuations, which may indicate a need for maintenance.
-
Fresh Buffers: Prepare buffered mobile phases fresh daily to avoid pH drift.
-
Question: I am seeing carryover from a previous injection. How can I resolve this?
Answer:
Carryover can lead to inaccurate quantification of subsequent samples. Fluoroquinolones can be "sticky" and prone to carryover.[2]
-
Potential Causes:
-
Adsorption of the analyte onto surfaces in the injector, needle, or column.[2]
-
Insufficient needle wash between injections.
-
High sample concentration.
-
-
Solutions:
-
Injector Wash: Optimize the needle wash procedure. Use a strong, organic solvent or a wash solvent that includes acid (e.g., 0.1% formic acid in acetonitrile) to effectively clean the needle and injection port.[2]
-
Blank Injections: Run blank injections (mobile phase or solvent) after high-concentration samples to check for and clear out any residual analyte.
-
Injection Volume: Reduce the injection volume or dilute the sample if possible.
-
System Cleaning: If carryover persists, it may indicate contamination in the autosampler tubing or rotor seal, which may require thorough cleaning or replacement.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating analytical method and why is it important?
A1: A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[4] It is crucial in pharmaceutical development to understand how a drug's quality changes over time under various environmental conditions, ensuring the safety and efficacy of the final product.[5]
Q2: What are the typical forced degradation conditions for this compound?
A2: Forced degradation (or stress testing) studies are performed to identify potential degradation products and establish degradation pathways.[6] Typical conditions, as recommended by ICH guidelines, include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[7]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[7]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[8]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-100°C).[9]
-
Photodegradation: Exposing the drug substance (in solid and solution form) to UV and visible light.
Q3: Which analytical technique is better for this analysis: HPLC-UV or LC-MS/MS?
A3: The choice depends on the objective of the experiment:
-
HPLC-UV: This is a robust and widely available technique suitable for the routine quantification of this compound and its major degradation products, especially when reference standards for the degradants are available. It is often used for stability testing and assay validation.[10]
-
LC-MS/MS: This technique offers higher sensitivity and specificity and is essential for identifying and characterizing unknown degradation products.[11] It can determine the molecular weight and fragmentation patterns of degradants, which is crucial for structural elucidation. LC-MS/MS is the preferred method for impurity profiling and detailed degradation pathway analysis.[12]
Q4: How should I prepare my samples for analysis after forced degradation?
A4: Proper sample preparation is critical for accurate results. After exposing the drug to a stress condition, the sample should be neutralized if acid or base was used. It should then be diluted with the mobile phase to a concentration within the linear range of the calibration curve. Finally, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulates before injection into the HPLC system.
Experimental Protocols
Representative Stability-Indicating HPLC-UV Method
This protocol is a representative method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Buffer A (0.1% formic acid in water) and Buffer B (acetonitrile) in a gradient or isocratic elution. A typical starting point could be an isocratic mixture of 70:30 (v/v) Buffer A:Buffer B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: For forced degradation samples, neutralize if necessary, dilute with the mobile phase to fall within the calibration range, and filter before injection.
Forced Degradation Study Protocols
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid powder of this compound in an oven at 100°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to direct sunlight or a photostability chamber for 8 hours.
Data Presentation
The following table presents illustrative quantitative data from a forced degradation study of this compound.
| Stress Condition | Parameters | % Assay of Alatrofloxacin | % Total Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 2h | 85.2 | 14.8 | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 30min | 81.5 | 18.5 | 3 |
| Oxidative | 3% H₂O₂, RT, 24h | 90.1 | 9.9 | 2 |
| Thermal (Solid) | 100°C, 48h | 96.4 | 3.6 | 1 |
| Photolytic (Solution) | Sunlight, 8h | 92.8 | 7.2 | 1 |
Visualizations
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. reddit.com [reddit.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative In Vitro Analysis of Alatrofloxacin Mesylate and Trovafloxacin
An objective examination of the in vitro antimicrobial potency of trovafloxacin, the active form of alatrofloxacin mesylate, against a broad spectrum of bacterial pathogens.
Alatrofloxacin is the water-soluble L-alanyl-L-alanyl prodrug of trovafloxacin.[1] It is designed for intravenous administration and is rapidly converted to trovafloxacin in the body.[1] Consequently, the in vitro antimicrobial activity of alatrofloxacin is represented by the activity of trovafloxacin. This guide provides a comprehensive comparison of the in vitro efficacy of trovafloxacin against various bacterial isolates, supported by experimental data from multiple studies. Trovafloxacin, a fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3]
Comparative In Vitro Susceptibility
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for trovafloxacin against a wide range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Gram-Positive Aerobes
Trovafloxacin has shown potent activity against many Gram-positive organisms, including strains resistant to other classes of antibiotics.[4][5]
| Organism | No. of Isolates | Trovafloxacin MIC50 (mg/L) | Trovafloxacin MIC90 (mg/L) | Comparator(s) MIC90 (mg/L) |
| Staphylococcus aureus | 137 | 0.06 | 0.06 | Ciprofloxacin: >128 |
| Streptococcus pneumoniae | 27 | 0.12 | 0.12 | Ciprofloxacin: 2 |
| Enterococcus faecalis | 54 | 0.12 | 0.25 | Ciprofloxacin: 2 |
| Viridans group streptococci | 48 | 0.06 | 0.12 | Ciprofloxacin: 2 |
| Beta-hemolytic streptococci | 13 | 0.06 | 0.12 | Ciprofloxacin: 1 |
Data sourced from a study comparing the in vitro activities of trovafloxacin against aerobe blood culture isolates.[6]
Gram-Negative Aerobes
Trovafloxacin also exhibits significant activity against a variety of Gram-negative bacteria.[6]
| Organism | No. of Isolates | Trovafloxacin MIC50 (mg/L) | Trovafloxacin MIC90 (mg/L) | Comparator(s) MIC90 (mg/L) |
| Escherichia coli | 137 | 0.06 | 0.12 | Ciprofloxacin: 0.06 |
| Klebsiella pneumoniae | 42 | 0.12 | 0.25 | Ciprofloxacin: 0.12 |
| Enterobacter species | 27 | 0.25 | 0.5 | Ciprofloxacin: 0.25 |
| Pseudomonas aeruginosa | 28 | 1 | 4 | Ciprofloxacin: 1 |
| Acinetobacter species | 26 | 0.25 | 1 | Ciprofloxacin: 2 |
Data sourced from a study comparing the in vitro activities of trovafloxacin against aerobe blood culture isolates.[6]
Anaerobic Bacteria
A notable feature of trovafloxacin is its enhanced activity against anaerobic bacteria compared to older fluoroquinolones.[7][8]
| Organism | No. of Isolates | Trovafloxacin MIC50 (mg/L) | Trovafloxacin MIC90 (mg/L) | Comparator(s) MIC90 (mg/L) |
| Bacteroides fragilis group | 175 | 0.5 | 1 | - |
| Gram-positive cocci | 75 | 0.25 | 0.5 | - |
| Gram-positive bacilli | 151 | 1 | 4 | - |
Data sourced from a study on the in-vitro activity of trovafloxacin against 413 anaerobic bacteria.[8]
Experimental Protocols
The data presented in this guide were primarily obtained using standardized antimicrobial susceptibility testing methods, as detailed below.
Agar Dilution Method
The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antimicrobial agent (trovafloxacin) is prepared at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are made to obtain a range of concentrations.
-
Incorporation into Agar: Each dilution is then incorporated into molten Mueller-Hinton agar (or another appropriate agar medium for the specific bacteria being tested). The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium. For anaerobic bacteria, incubation occurs in an anaerobic environment.[9]
-
Determination of MIC: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[6]
Broth Microdilution Method
The broth microdilution method is another common technique for determining the MIC of an antimicrobial agent.[10][11][12]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) in the well.[10]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC Determination.
This guide provides a summary of the in vitro activity of trovafloxacin, the active metabolite of this compound, against a range of clinically significant bacteria. The presented data and experimental protocols offer valuable insights for researchers and drug development professionals in the field of infectious diseases.
References
- 1. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of trovafloxacin, a new fluoroquinolone, against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of trovafloxacin and five other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in-vitro activities of trovafloxacin, ciproflaxacin, ofloxacin, and broad-spectrum beta-lactams against aerobe blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro activity of trovafloxacin against sensitive and resistant aerobic bacteria using the standard microdilution broth method and Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alatrofloxacin Mesylate, Ciprofloxacin, and Levofloxacin for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of three fluoroquinolone antibiotics: alatrofloxacin mesylate (the prodrug of trovafloxacin), ciprofloxacin, and levofloxacin. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their antibacterial activity, pharmacokinetics, and underlying mechanisms.
Executive Summary
Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis. This guide focuses on a comparative analysis of alatrofloxacin (as its active metabolite, trovafloxacin), ciprofloxacin, and levofloxacin. Trovafloxacin and levofloxacin, being newer-generation fluoroquinolones, generally exhibit a broader spectrum of activity, particularly against Gram-positive and anaerobic bacteria, compared to the second-generation ciprofloxacin. Pharmacokinetic profiles also tend to be more favorable with the newer agents, featuring longer half-lives that allow for once-daily dosing. However, the clinical use of alatrofloxacin and trovafloxacin was halted due to severe hepatotoxicity, a critical factor in the risk-benefit assessment of any new antimicrobial agent.
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[2][3][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2]
References
Comparative In Vitro Antibacterial Efficacy of Alatrofloxacin Mesylate
A comprehensive guide for researchers and drug development professionals on the in vitro antibacterial profile of alatrofloxacin mesylate, with a comparative analysis against other key fluoroquinolones.
This guide provides an objective comparison of the in vitro antibacterial activity of this compound, the prodrug of trovafloxacin, against a panel of clinically relevant bacterial pathogens. The performance of trovafloxacin is benchmarked against other significant fluoroquinolones, including ciprofloxacin, levofloxacin, and sparfloxacin. All quantitative data is supported by experimental evidence from published studies and presented in a clear, comparative format. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.
Mechanism of Action: A Shared Path with Fluoroquinolones
This compound is rapidly converted in vivo to its active form, trovafloxacin. Trovafloxacin, like other fluoroquinolone antibiotics, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3]
Comparative In Vitro Activity: Quantitative Analysis
The in vitro potency of trovafloxacin and its comparators is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for trovafloxacin and other fluoroquinolones against a range of bacterial species.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Organism | Trovafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) |
| Staphylococcus aureus (Ciprofloxacin-Susceptible) | ≤0.06 | ≤0.06 | 0.5 | ≤0.06 |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | 1 | >256 | 8 | 4 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.125 - 0.25 | 2 | 1 | 0.5 |
| Streptococcus pyogenes | 0.12 | 1 | 1 | 0.25 |
| Enterococcus faecalis | 0.25 | 2 | 2 | 1 |
Data compiled from multiple sources, including studies on ciprofloxacin-resistant and -susceptible strains.[1][2][4]
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Organism | Trovafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) |
| Haemophilus influenzae | ≤0.06 | ≤0.06 | 0.06 | 0.06 |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 | 0.12 | 0.12 |
| Escherichia coli | 0.03 | 0.015 | 0.06 | 0.12 |
| Klebsiella pneumoniae | 0.12 | 0.06 | 0.25 | 0.5 |
| Pseudomonas aeruginosa | 4 | 1 | 2 | 8 |
Data compiled from multiple sources.[4][5]
Observations from the Data:
-
Trovafloxacin demonstrates potent activity against Gram-positive cocci, including strains resistant to other fluoroquinolones like ciprofloxacin.[1][3][5]
-
Against Streptococcus pneumoniae, trovafloxacin shows greater in vitro activity compared to ciprofloxacin and levofloxacin.[2][4]
-
For Gram-negative bacteria, the activity of trovafloxacin is generally comparable to or slightly less potent than ciprofloxacin, particularly against Pseudomonas aeruginosa.[4][5]
Experimental Protocols
The following are detailed methodologies for the in vitro experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method:
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: 96-well microtiter plates are prepared with the serially diluted antimicrobial agents. Each well is then inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. Agar Dilution Method:
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
-
Procedure: Following the determination of the MIC by the broth microdilution method, a small aliquot (typically 10 µL) is taken from all wells that show no visible growth.
-
Subculturing: The aliquot is then subcultured onto an antibiotic-free agar plate.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC and MBC determination.
References
- 1. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Trovafloxacin, Gatifloxacin, Clinafloxacin, Sparfloxacin, Levofloxacin, and Ciprofloxacin against Penicillin-Resistant Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of trovafloxacin in treatment of experimental staphylococcal or streptococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Alatrofloxacin Mesylate in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, was withdrawn from the market due to severe hepatotoxicity. This guide provides a comparative analysis of the off-target effects of alatrofloxacin/trovafloxacin in cell-based assays, with a focus on hepatotoxicity, cardiotoxicity, and inhibition of human topoisomerase II. Data is compared with other fluoroquinolones, such as levofloxacin and ciprofloxacin, to provide a context for its toxicity profile.
Executive Summary
Alatrofloxacin, which is rapidly converted to trovafloxacin in the body, exhibits significant off-target toxicity, particularly towards liver cells.[1][2][3] In vitro studies have demonstrated that trovafloxacin induces cytotoxicity in hepatocytes at clinically relevant concentrations, a characteristic not observed with less toxic fluoroquinolones like levofloxacin. The primary mechanisms underlying this hepatotoxicity involve mitochondrial dysfunction, the induction of oxidative stress, and the potentiation of inflammatory responses. While cardiotoxicity and inhibition of human topoisomerase II are known off-target effects of some fluoroquinolones, the available data suggests these are less pronounced for trovafloxacin compared to its severe liver toxicity.
Hepatotoxicity
The most significant off-target effect of alatrofloxacin/trovafloxacin is its potential to cause severe liver injury.[1][2][3] Cell-based assays have been instrumental in elucidating the mechanisms behind this toxicity.
Comparative Cytotoxicity in Liver Cell Lines
In vitro studies consistently demonstrate the cytotoxic potential of trovafloxacin in various liver cell models, including the human hepatoma cell line HepG2 and more complex 3D liver microphysiological systems.
| Drug | Cell Line/Model | Assay | Concentration | Result | Reference |
| Trovafloxacin | 3D Human Liver Model | Cell Viability | 10 µM | Significant reduction in nuclei count in hepatic and vascular layers | [1] |
| Trovafloxacin | 3D Human Liver Model | Cell Viability | 20 µM | Significant reduction in nuclei count in hepatic and vascular layers | [1] |
| Levofloxacin | 3D Human Liver Model | Cell Viability | 20 µM | No significant change in cell viability | [1] |
| Trovafloxacin | HepG2 | Cell Viability | 20 µM | Significant reduction in cell viability after 7 days | [1] |
| Levofloxacin | HepG2 | Cell Viability | 20 µM | No significant change in cell viability after 7 days | [1] |
| Trovafloxacin | HepG2 | Cytotoxicity (LDH release) | 20 µM (with 4 ng/mL TNF-α) | Significant increase in cytotoxicity | [4] |
| Levofloxacin | HepG2 | Cytotoxicity (LDH release) | 50 µM (with 4 ng/mL TNF-α) | No significant increase in cytotoxicity | [4] |
Mechanisms of Hepatotoxicity
Mitochondrial Dysfunction and Oxidative Stress: Trovafloxacin has been shown to induce mitochondrial damage, leading to the depletion of glutathione (a key antioxidant) and an increase in reactive oxygen species (ROS), ultimately causing cellular damage.[1][5]
Potentiation of Inflammatory Response: A critical aspect of trovafloxacin's hepatotoxicity is its ability to sensitize liver cells to inflammatory signals, particularly Tumor Necrosis Factor-alpha (TNF-α).[4][6][7][8] Trovafloxacin enhances the production of TNF-α by macrophages and increases the susceptibility of hepatocytes to TNF-α-induced apoptosis.[4][6][7][8]
Figure 1: Trovafloxacin's potentiation of TNF-α-mediated hepatotoxicity.
Cardiotoxicity
While some fluoroquinolones are associated with cardiotoxicity due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation, specific data for trovafloxacin is less pronounced than for other members of this class.
| Drug | Assay | IC50 (µM) | Reference |
| Sparfloxacin | hERG channel inhibition | 18 | [9] |
| Grepafloxacin | hERG channel inhibition | 50 | [9] |
| Moxifloxacin | hERG channel inhibition | 129 | [9] |
| Gatifloxacin | hERG channel inhibition | 130 | [9] |
| Levofloxacin | hERG channel inhibition | 915 | [9] |
| Ciprofloxacin | hERG channel inhibition | 966 | [9] |
| Trovafloxacin | hERG channel inhibition | Data not widely available, but generally considered to have lower potential than sparfloxacin or grepafloxacin. |
The available data suggests that while fluoroquinolones as a class can interact with the hERG channel, the potency varies significantly. For trovafloxacin, this off-target effect is of less clinical concern compared to its severe hepatotoxicity.
Inhibition of Human Topoisomerase II
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. There is some evidence that they can also interact with human topoisomerase II, a potential off-target effect that could lead to genotoxicity. However, this inhibition is generally weak and occurs at concentrations much higher than therapeutic levels.
| Drug | Assay | Concentration (µM) | Result | Reference |
| Ciprofloxacin | DNA relaxation inhibition | 200-300 | Inhibition observed | [10] |
| Gemifloxacin | DNA relaxation inhibition | 200-300 | Inhibition observed | [10] |
| Levofloxacin | DNA cleavage | up to 300 | No significant increase | [10] |
| Moxifloxacin | DNA cleavage | up to 300 | No significant increase | [10] |
| Trovafloxacin | Topoisomerase IV-mediated DNA cleavage stimulation (S. aureus) | - | At least 5x more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin | [11] |
| Trovafloxacin | Human Topoisomerase IIα inhibition | - | Weak inhibitory activity suggested, but quantitative data is limited. | [6] |
While trovafloxacin is a potent inhibitor of bacterial topoisomerases, its effect on human topoisomerase II appears to be significantly weaker and less of a clinical concern than its other toxicities.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Hepatocytes (e.g., HepG2)
-
Culture medium
-
This compound, comparator fluoroquinolones
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and comparator drugs in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle control.
Figure 2: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Hepatocytes
-
Culture medium
-
This compound, comparator fluoroquinolones
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
96-well black, clear-bottom plates
-
Hepatocytes
-
Culture medium
-
This compound, comparator fluoroquinolones
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed hepatocytes in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Treat the cells with the test compounds for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Add PBS or culture medium to the wells.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[15]
-
Express ROS levels as a fold change relative to the vehicle control.
Mitochondrial Membrane Potential (MMP) Assay
This assay utilizes a cationic fluorescent dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria.
Materials:
-
96-well black, clear-bottom plates
-
Hepatocytes
-
Culture medium
-
This compound, comparator fluoroquinolones
-
MMP dye (e.g., JC-1 or TMRE)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed hepatocytes in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Treat the cells with the test compounds for the desired time.
-
Remove the treatment medium and incubate the cells with the MMP dye according to the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Wash the cells with PBS.
-
Measure the fluorescence. For JC-1, measure both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (aggregates, indicating healthy mitochondria). For TMRE, measure red fluorescence.
-
Calculate the ratio of red to green fluorescence (for JC-1) or the change in red fluorescence (for TMRE) to determine the change in MMP.
Conclusion
The available in vitro data strongly indicates that this compound, through its active metabolite trovafloxacin, possesses a significant potential for hepatotoxicity. This is primarily driven by mitochondrial damage, oxidative stress, and a potentiation of inflammatory responses. While other off-target effects such as cardiotoxicity and inhibition of human topoisomerase II have been investigated for the fluoroquinolone class, they appear to be of lesser concern for trovafloxacin compared to its severe impact on the liver. The cell-based assays and protocols outlined in this guide provide a framework for researchers to further investigate the off-target effects of alatrofloxacin and other compounds, contributing to a better understanding of drug-induced toxicity and the development of safer therapeutic agents.
References
- 1. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trovafloxacin Enhances Lipopolysaccharide-Stimulated Production of Tumor Necrosis Factor-α by Macrophages: Role of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trovafloxacin enhances lipopolysaccharide-stimulated production of tumor necrosis factor-α by macrophages: role of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Cross-Resistance Profile of Alatrofloxacin Mesylate Compared to Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of alatrofloxacin mesylate (the prodrug of trovafloxacin) and other key fluoroquinolones against a range of bacterial species, with a focus on cross-resistance patterns. The data presented is compiled from various in-vitro studies to offer insights into the performance of alatrofloxacin against strains with defined resistance mechanisms to other fluoroquinolones.
Comparative In-Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for trovafloxacin (the active metabolite of alatrofloxacin) and other fluoroquinolones against various Gram-positive and Gram-negative bacteria. The data includes susceptible strains as well as those with characterized resistance mutations.
Gram-Positive Bacteria
Table 1: Comparative MICs (μg/mL) of Fluoroquinolones against Staphylococcus aureus
| Strain Type | Trovafloxacin | Ciprofloxacin | Levofloxacin | Sparfloxacin | Pefloxacin | Notes |
| Quinolone-Susceptible | ≤1 - ≤2 | ≤1 | - | - | - | Based on 13 methicillin-resistant S. aureus isolates.[1] |
| GrlA mutation only | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible | Generally susceptible to all quinolones tested.[2] |
| Ciprofloxacin-Resistant (MIC ≥ 8 µg/ml) | 0.5 - >128 | ≥8 | - | - | - | Trovafloxacin MICs were substantially elevated for only a small fraction of ciprofloxacin-resistant MRSA.[2][3] |
| High-Level Trovafloxacin-Resistant | ≥8 | Highly Resistant | - | - | - | Resistance requires mutations in both GrlA and GyrA.[3] |
Table 2: Comparative MICs (μg/mL) of Fluoroquinolones against Streptococcus pneumoniae
| Strain Type / Mutation | Trovafloxacin | Ciprofloxacin | Levofloxacin | Gatifloxacin/ Grepafloxacin/ Moxifloxacin/ Sparfloxacin | Notes |
| Quinolone-Susceptible | - | - | - | - | All tested isolates were quinolone susceptible based on ciprofloxacin and levofloxacin MICs.[4] |
| Wild-Type (No mutations) | - | - | - | - | |
| parC mutation only | Increased 2-4 fold | Increased 4-8 fold | - | Increased 2-4 fold | Suggests ParC is a preferential target for trovafloxacin.[5] |
| gyrA mutation only | No significant change | Increased MIC | - | Increased MIC | |
| parC + gyrA mutations | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Combination of mutations leads to higher resistance levels.[6][7] |
Gram-Negative Bacteria
Table 3: Comparative MIC₉₀ (μg/mL) of Fluoroquinolones against Acinetobacter baumannii
| Fluoroquinolone | MIC₉₀ (μg/mL) |
| Trovafloxacin | >128 |
| Ciprofloxacin | >128 |
| Clinafloxacin | 32 |
| Gatifloxacin | 64 |
| Levofloxacin | 64 |
| Moxifloxacin | >128 |
| Gemifloxacin | >128 |
Note: Data from a study on epidemiologically defined Acinetobacter baumannii strains. While all novel fluoroquinolones were more active than ciprofloxacin, high resistance levels were observed.[8]
Table 4: Comparative Activity of Trovafloxacin against Fluoroquinolone-Resistant Enterobacteriaceae
| Organism | Resistance Profile | Trovafloxacin Activity | Ciprofloxacin Activity |
| Enterobacteriaceae | Ciprofloxacin-Resistant | MICs correspondingly higher | Resistant |
| Klebsiella pneumoniae, Enterobacter cloacae | Ciprofloxacin-Resistant with GyrA and ParC alterations | Generally less active than clinafloxacin but activity varied | Resistant |
Note: Trovafloxacin's MICs were observed to be higher for strains with acquired resistance to ciprofloxacin.[9][10]
Mechanisms of Cross-Resistance
Fluoroquinolone resistance primarily arises from mutations in the genes encoding their target enzymes: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits).[11] Cross-resistance between fluoroquinolones is common because they share these targets. However, the degree of cross-resistance can vary depending on the specific mutations and the chemical structure of the fluoroquinolone.
For many Gram-positive bacteria like S. aureus and S. pneumoniae, topoisomerase IV is the primary target for older fluoroquinolones like ciprofloxacin. A single mutation in parC can lead to resistance. High-level resistance often requires a secondary mutation in gyrA.[2][3][7] Trovafloxacin has shown better activity than ciprofloxacin against strains with only a single parC mutation, suggesting it may be less affected by this initial resistance mechanism.[2][5] However, the presence of mutations in both parC and gyrA typically results in significant cross-resistance across most fluoroquinolones, including trovafloxacin.[6][7]
The following diagram illustrates the general mechanism of fluoroquinolone action and the development of resistance.
Caption: Mechanism of fluoroquinolone action and resistance.
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro susceptibility testing performed according to standardized methods. The most common method cited is the broth microdilution method as defined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth dilution susceptibility tests.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria.
-
96-well microtiter plates.
-
Standardized bacterial inoculum (0.5 McFarland standard).
-
Stock solutions of antimicrobial agents (alatrofloxacin, ciprofloxacin, etc.).
-
Incubator.
-
Turbidity reader or spectrophotometer.
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of each fluoroquinolone in MHB directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL.
-
The concentration range should be appropriate to determine the MIC for both susceptible and resistant organisms.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
The following workflow diagram illustrates the key steps in the broth microdilution protocol.
Caption: Experimental workflow for MIC determination.
References
- 1. Selection of Fluoroquinolone-Resistant Methicillin-Resistant Staphylococcus aureus with Ciprofloxacin and Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Mutations in Trovafloxacin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ParC and GyrA May Be Interchangeable Initial Targets of Some Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of gyrA, gyrB, parC, and parE Mutations in Clinical Isolates of Streptococcus pneumoniae with Decreased Susceptibilities to Different Fluoroquinolones and Originating from Worldwide Surveillance Studies during the 1997-1998 Respiratory Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-level fluoroquinolone resistance in Streptococcus pneumoniae requires mutations in parC and gyrA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of trovafloxacin versus ciprofloxacin against clinical isolates [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative In Vitro Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter cloacae, and Enterobacter aerogenes Clinical Isolates with Alterations in GyrA and ParC Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Influencing Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alatrofloxacin Mesylate and Beta-Lactam Antibiotics in the Treatment of Bacterial Infections
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data reveals comparable efficacy between the fluoroquinolone antibiotic alatrofloxacin mesylate and various beta-lactam antibiotics in the management of complicated intra-abdominal infections, community-acquired pneumonia, and skin and soft tissue infections. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Alatrofloxacin, the prodrug of trovafloxacin, exhibits a broad spectrum of activity against a variety of pathogens. Beta-lactam antibiotics, a cornerstone of antibacterial therapy, encompass a wide range of agents including penicillins, cephalosporins, and carbapenems. This comparison aims to provide a clear, data-driven overview of their relative strengths and weaknesses in different clinical settings.
Efficacy in Complicated Intra-Abdominal Infections
Clinical trials have demonstrated that alatrofloxacin is as effective as standard beta-lactam regimens in treating complicated intra-abdominal infections.
| Study Outcome | Alatrofloxacin/Trovafloxacin | Imipenem/Cilastatin followed by Amoxicillin/Clavulanic Acid | Reference |
| Clinical Success (Cure or Improvement) | 83% (129/156) | 84% (127/152) | [1][2][3] |
| Pathogen Eradication Rates | Comparable | Comparable | [1][3] |
A meta-analysis of seven trials involving 4125 patients with complicated intra-abdominal infections found no significant difference in treatment success between fluoroquinolone-based and beta-lactam-based regimens.[4]
Efficacy in Community-Acquired Pneumonia
In the context of community-acquired pneumonia (CAP), alatrofloxacin has shown similar efficacy to beta-lactam-based therapies.
| Study Outcome | Alatrofloxacin/Trovafloxacin | Ceftriaxone followed by Cefpodoxime (+/- Erythromycin) | Reference |
| Clinical Success (Cure + Improvement) | Similar across treatment groups | Similar across treatment groups | [5] |
A separate meta-analysis of 18 randomized controlled trials with 4140 participants found that respiratory fluoroquinolone monotherapy resulted in a significantly higher clinical cure rate (86.5% vs. 81.5%) and microbiological eradication rate (86.0% vs. 81.0%) compared to beta-lactam plus macrolide combination therapy for hospitalized adults with CAP.[6] However, all-cause mortality was similar between the two groups.[6]
Efficacy in Skin and Soft Tissue Infections
The comparative efficacy in skin and soft tissue infections (SSTIs) has also been a subject of investigation, with studies indicating comparable outcomes.
| Study Outcome | Clinafloxacin (a fluoroquinolone) | Piperacillin/Tazobactam (+/- Vancomycin) | Reference |
| Clinical Cure Rate | 68.8% | 65.2% | [7] |
| Microbiologic Eradication Rate | 61.5% | 57.2% | [7] |
A meta-analysis of 20 randomized controlled trials involving 4,817 patients with SSTIs found that fluoroquinolones demonstrated a slightly higher clinical effectiveness compared to beta-lactams (90.4% vs 88.2%).[8][9] However, fluoroquinolones were also associated with a significantly higher rate of adverse effects.[8][9]
Experimental Protocols
Double-Blind, Multicenter Trial for Complicated Intra-Abdominal Infections
-
Objective: To compare the efficacy and safety of intravenous alatrofloxacin followed by oral trovafloxacin with intravenous imipenem/cilastatin followed by oral amoxicillin/clavulanic acid.
-
Patient Population: Patients with documented complicated intra-abdominal infections requiring surgical intervention.
-
Treatment Arms:
-
Group 1: Intravenous alatrofloxacin (300 mg daily) followed by oral trovafloxacin (200 mg daily).
-
Group 2: Intravenous imipenem/cilastatin (1 g thrice daily) followed by oral amoxicillin/clavulanic acid (500 mg thrice daily).
-
-
Duration of Therapy: Up to 14 days.
-
Primary Efficacy Endpoint: Clinical response (cure or improvement) at the end of therapy and at a 30-day follow-up.
Randomized, Multicenter, Double-Blind Trial for Community-Acquired Pneumonia
-
Objective: To compare the safety and efficacy of intravenous alatrofloxacin followed by oral trovafloxacin with intravenous ceftriaxone followed by oral cefpodoxime, with optional erythromycin.
-
Patient Population: Hospitalized patients with community-acquired pneumonia requiring initial intravenous therapy.
-
Treatment Arms:
-
Group 1: Intravenous alatrofloxacin followed by oral trovafloxacin.
-
Group 2: Intravenous ceftriaxone followed by oral cefpodoxime, with the option of adding erythromycin.
-
-
Primary Efficacy Endpoint: Clinical response rates at the end of treatment and at the end of the study.
-
Reference: [5]
Mechanism of Action
The differing mechanisms of action of alatrofloxacin and beta-lactam antibiotics are fundamental to understanding their antibacterial effects and potential for resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alatrofloxacin Mesylate and Aminoglycosides: A Guide for Researchers
This guide provides an objective, data-driven comparison of the synthetic broad-spectrum fluoroquinolone, alatrofloxacin mesylate, and the established class of aminoglycoside antibiotics. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, efficacy, safety, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Bacterial Replication vs. Protein Synthesis
The fundamental difference between these two classes of antibacterials lies in their cellular targets. Alatrofloxacin, a prodrug of trovafloxacin, inhibits bacterial DNA replication, while aminoglycosides halt protein synthesis.
-
This compound: As a member of the fluoroquinolone class, the active moiety, trovafloxacin, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA.[1] Topoisomerase IV plays a key role in partitioning chromosomal DNA during cell division.[1] By targeting both enzymes, trovafloxacin disrupts critical cellular processes, leading to bacterial cell death. This mechanism is distinct from that of aminoglycosides, penicillins, cephalosporins, and macrolides.[1][4]
-
Aminoglycosides: This class of antibiotics, including gentamicin, tobramycin, and amikacin, acts by irreversibly binding to the 30S ribosomal subunit of bacteria.[5][6][7] This binding interferes with protein synthesis in several ways: it blocks the initiation of synthesis, causes misreading of the mRNA codon leading to the production of abnormal proteins, and disrupts the integrity of the bacterial cell membrane.[5][6] This rapid inhibition of protein synthesis results in a potent, concentration-dependent bactericidal effect.[7][8]
References
- 1. tapermd.com [tapermd.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Aminoglycoside - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for Fluoroquinolone Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of various validated HPLC methods for the quantification of fluoroquinolone antibiotics, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific methods for alatrofloxacin mesylate in publicly accessible literature, this guide focuses on validated methods for other structurally similar and widely used fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. These methods can serve as a strong foundation for developing and validating a robust HPLC method for this compound.
Comparison of Validated HPLC Methods for Fluoroquinolone Quantification
The following table summarizes the key chromatographic conditions and validation parameters for several reported HPLC methods for the quantification of different fluoroquinolone antibiotics. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 (Ciprofloxacin) | Method 2 (Levofloxacin) | Method 3 (Gatifloxacin) | Method 4 (Gemifloxacin) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.025M Phosphoric acid (pH 3.0 with Triethylamine) (13:87 v/v)[1] | Acetonitrile: 0.4% Triethylamine (pH 2.5 with Orthophosphoric acid) (24:76 v/v)[2] | Acetonitrile: Phosphate buffer (pH 3.5) (40:60 v/v) | Acetonitrile: 25 mM Phosphate buffer (pH 3.0) (75:25 v/v)[3] |
| Flow Rate | 2.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min | 0.5 mL/min[3] |
| Detection (UV) | 278 nm[1] | 295 nm[2] | 290 nm | 270 nm |
| Linearity Range | 10 - 150 µg/mL | 0.5 - 100 µg/mL | 5 - 75 µg/mL[4] | 0.5 - 10 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.9977[4] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.5 - 101.5% | 93.71 - 100.29%[3] |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% | Inter-day: 0.081 - 1.233%, Intra-day: 0.364 - 1.018%[3] |
| LOD | Not Reported | 0.05 µg/mL | Not Reported | 0.066 µg/mL[3] |
| LOQ | Not Reported | 0.15 µg/mL | Not Reported | 0.2 µg/mL[3] |
Alternative Analytical Methods
While HPLC is the most prevalent method, other techniques can be employed for the quantification of fluoroquinolones. These methods may offer advantages in specific applications, such as in complex biological matrices or for rapid screening.[5]
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, suitable for routine quality control of pure drug substances and simple formulations. However, it lacks the specificity of HPLC and may be prone to interference from excipients.
-
Voltammetry: An electrochemical technique that can offer high sensitivity and is applicable to the analysis of fluoroquinolones in various samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[5] It is particularly useful for the determination of very low concentrations of drugs and their metabolites in biological fluids.[5]
Experimental Protocols
Below are detailed experimental protocols for the HPLC methods summarized in the comparison table.
Method 1: HPLC for Ciprofloxacin Quantification
-
Chromatographic System: A liquid chromatograph equipped with a 278 nm UV detector.[1]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.025M phosphoric acid (adjusted to pH 3.0 with triethylamine) in a ratio of 13:87 (v/v).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of ciprofloxacin is prepared by dissolving an accurately weighed amount in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations within the linearity range.
-
Sample Preparation: For solid dosage forms, a representative number of tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed and dissolved in a known volume of mobile phase, followed by sonication and filtration.
Method 2: HPLC for Levofloxacin Quantification
-
Chromatographic System: A liquid chromatograph equipped with a 295 nm UV detector.[2]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.4% triethylamine solution (adjusted to pH 2.5 with orthophosphoric acid) in a ratio of 24:76 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Follow a similar procedure as described for ciprofloxacin, using the specified mobile phase as the diluent.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantification of a fluoroquinolone antibiotic in a pharmaceutical formulation using HPLC.
References
- 1. japsonline.com [japsonline.com]
- 2. syncsci.com [syncsci.com]
- 3. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijddr.in [ijddr.in]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Alatrofloxacin Mesylate Versus Vancomycin in the Fight Against Bacterial Infections
For Immediate Release
A comprehensive review of in vivo studies reveals comparable but distinct efficacy profiles for alatrofloxacin mesylate and vancomycin in treating serious bacterial infections. This guide synthesizes key experimental data, protocols, and mechanisms of action to provide researchers, scientists, and drug development professionals with a clear comparative analysis of these two potent antibiotics.
This publication details the in vivo performance of this compound, a fluoroquinolone antibiotic, and vancomycin, a glycopeptide, drawing upon data from head-to-head animal model studies. The findings offer valuable insights for preclinical and clinical research in the ongoing battle against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Efficacy Comparison
A pivotal in vivo study provides a direct comparison of alatrofloxacin and vancomycin in a rat model of chronic tissue cage infection caused by a quinolone-susceptible strain of MRSA. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Susceptibility of MRSA Strain MRGR3
| Antibiotic | Minimum Inhibitory Concentration (MIC) (μg/ml) | Minimum Bactericidal Concentration (MBC) (μg/ml) |
| Trovafloxacin (active metabolite of Alatrofloxacin) | 0.03 | 0.06 |
| Vancomycin | 1 | 2 |
Table 2: Therapeutic Efficacy in a Rat Chronic Tissue Cage Infection Model with MRSA
| Treatment Group (7-day regimen) | Dosage | Mean Log10 CFU/ml of Tissue Cage Fluid (± SD) |
| Alatrofloxacin | 50 mg/kg once a day | 3.8 ± 1.2 |
| Vancomycin | 50 mg/kg twice a day | 4.1 ± 1.5 |
| Control (no treatment) | - | 7.5 ± 0.5 |
Data extracted from a comparative study on experimental foreign-body-associated infections.[1]
The in vitro data demonstrates the potent activity of trovafloxacin against the MRSA strain, with significantly lower MIC and MBC values compared to vancomycin.[1] In the in vivo treatment model, both alatrofloxacin and vancomycin significantly reduced the bacterial load compared to the untreated control group.[1] While levofloxacin showed superior activity in this particular study, alatrofloxacin and vancomycin exhibited comparable efficacy in decreasing the viable counts of MRSA in tissue cage fluids.[1]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparative studies.
Rat Model of Chronic Tissue Cage Infection
This model was utilized to evaluate the therapeutic efficacy of alatrofloxacin and vancomycin against an established MRSA infection.
-
Animal Model: Subcutaneously implanted tissue cages in rats.
-
Infection: Cages were infected with a quinolone-susceptible strain of MRSA.
-
Treatment Regimen:
-
Alatrofloxacin: 50 mg/kg administered once daily.
-
Vancomycin: 50 mg/kg administered twice daily.
-
-
Duration: Treatment was administered for 7 days.
-
Outcome Measurement: Viable bacterial counts (CFU/ml) in the tissue cage fluid were determined at the end of the treatment period.[1]
Guinea Pig Model of Prophylaxis
This model assessed the ability of a single dose of the antibiotics to prevent the establishment of an infection.
-
Animal Model: Subcutaneously implanted tissue cages in guinea pigs.
-
Prophylaxis: A single dose of either alatrofloxacin (50 mg/kg) or vancomycin (50 mg/kg) was administered intraperitoneally 3 hours before bacterial challenge.
-
Bacterial Challenge: Tissue cages were inoculated with varying concentrations of MRSA.
-
Outcome Measurement: The presence or absence of infection in the tissue cages was determined after a set period.
Mechanism of Action and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Mechanisms of action for Alatrofloxacin and Vancomycin.
Caption: Workflow for in vivo comparison of antibiotic efficacy.
Concluding Remarks
The in vivo data indicates that both this compound and vancomycin are effective in reducing bacterial loads in established MRSA infections. Alatrofloxacin, the prodrug of trovafloxacin, demonstrates potent in vitro activity and comparable in vivo efficacy to vancomycin in the specific animal model discussed.[1] The choice between these agents in a clinical setting would likely depend on a variety of factors, including the specific pathogen and its susceptibility profile, the site and severity of the infection, and the patient's individual characteristics. It is important to note that alatrofloxacin was withdrawn from the market due to a risk of serious liver injury. This guide is intended for research and informational purposes to understand the comparative efficacy of these two distinct classes of antibiotics.
References
A Comparative Guide to Alatrofloxacin Mesylate as a Control in New Quinolone Antibiotic Research
For researchers and scientists in the field of antibiotic drug development, the selection of appropriate controls is paramount for the rigorous evaluation of new chemical entities. Alatrofloxacin mesylate, the prodrug of trovafloxacin, represents a compelling, albeit cautionary, benchmark for novel quinolone antibiotics.[1][2] Despite its withdrawal from the market due to severe hepatotoxicity, its potent, broad-spectrum activity provides a high bar for efficacy that new candidates must meet or exceed, while also serving as a critical safety comparator.[3][4][5]
This guide provides an objective comparison of alatrofloxacin/trovafloxacin with other quinolones, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: A Dual-Targeting Quinolone
Like other quinolones, the bactericidal action of trovafloxacin results from the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][6] DNA gyrase is the primary target in most Gram-negative bacteria, responsible for introducing negative supercoils into DNA. Topoisomerase IV is the main target in many Gram-positive bacteria, playing a key role in decatenating replicated chromosomes during cell division.[2] The ability of trovafloxacin to effectively inhibit both enzymes contributes to its broad spectrum of activity.[3][6]
Comparative In Vitro Antibacterial Spectrum
Trovafloxacin demonstrated potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic organisms.[1][6] Its enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, was a notable advantage over earlier quinolones like ciprofloxacin.[7][8] The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for trovafloxacin and other quinolones against key bacterial pathogens.
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Trovafloxacin and Other Quinolones
| Organism | Trovafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Streptococcus pneumoniae | 0.2 | >16 | 1.0 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.2 | 1.0 | 0.5 | 0.12 |
| Enterococcus faecalis | 0.39 | 2.0 | 2.0 | 1.0 |
| Escherichia coli | 0.1 | 0.03 | 0.06 | 0.06 |
| Pseudomonas aeruginosa | 8.0 | 2.0 | 2.0 | 8.0 |
| Bacteroides fragilis | 0.5 | 8.0 | 2.0 | 1.0 |
Data compiled from multiple sources for illustrative comparison.[7][9] Actual values can vary by study.
Rationale and Considerations for Use as a Research Control
Advantages:
-
High Potency: Trovafloxacin's low MIC values against many pathogens, especially Gram-positives and anaerobes, set a high efficacy benchmark.[7]
-
Broad Spectrum: Its activity against Gram-positive, Gram-negative, and anaerobic bacteria makes it a versatile control for compounds intended for complex infections.[1][6]
-
Unique Structure: As a fluoronaphthyridone derivative, it differs from many other quinolones, providing a distinct structural comparator.[5]
Critical Considerations:
-
Hepatotoxicity: The primary reason for its withdrawal was severe, unpredictable liver injury, sometimes leading to liver failure and death.[3][4][5] This makes it an essential negative safety control; any new quinolone must demonstrate a significantly better safety profile. The mechanism is thought to involve its cyclopropylamine moiety and a detrimental immune response.[4][10]
-
Market Withdrawal: Alatrofloxacin and trovafloxacin were withdrawn from the market.[3][6][11][12] It is not a clinical standard of care and should only be used as a preclinical research tool.
Standardized Experimental Protocols
To ensure comparability of results, standardized assays are crucial. Below are detailed protocols for determining antibacterial activity.
This protocol follows the broth microdilution method guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[13]
Materials:
-
Test compounds (e.g., new quinolone, alatrofloxacin control)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHIIB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an agar plate incubated overnight. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Antibiotic Dilution: a. Prepare a stock solution of each antibiotic. b. Perform serial two-fold dilutions of the antibiotics in MHIIB across the columns of the 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL). c. Typically, each well will contain 50 µL of the diluted antibiotic.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic. b. The final volume in each well is 100 µL.
-
Controls: a. Growth Control: A well containing only broth and the bacterial inoculum. b. Sterility Control: A well containing only sterile broth.
-
Incubation: a. Cover the plate and incubate at 35°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as compared to the growth control.[13]
Objective: To assess the rate and extent of bactericidal activity of an antibiotic over time.[15][16]
Materials:
-
Materials from MIC protocol, plus:
-
Sterile glass culture tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Preparation: a. Prepare a logarithmic-phase bacterial culture in MHIIB. Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. b. Prepare tubes with MHIIB containing the antibiotic at concentrations relevant to the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.
-
Execution: a. Inoculate the prepared tubes with the bacterial culture. b. Place tubes in a shaking incubator at 35°C.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each tube. b. Perform serial 10-fold dilutions of the aliquot in sterile saline. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: a. Incubate the plates at 35°C for 18-24 hours. b. Count the number of colonies (CFU) on the plates.
-
Analysis: a. Calculate the CFU/mL for each time point. b. Plot the log10 CFU/mL versus time. c. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]
Objective: To evaluate the therapeutic efficacy of an antibiotic in a living organism.[18]
Model:
-
Animals: Immunocompetent mice (e.g., ICR or BALB/c).
-
Infection: Induce a systemic infection (peritonitis) via intraperitoneal (IP) injection of a lethal dose of bacteria (e.g., S. aureus, E. coli).[9][18]
-
Treatment: Administer the test compound and alatrofloxacin control at various doses (e.g., via oral gavage or subcutaneous injection) at a specified time post-infection (e.g., 1 hour).
-
Endpoint: Monitor survival over a period of 7-14 days.
-
Analysis: Calculate the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death.[18][19] This allows for a direct comparison of in vivo potency.
Conclusion
This compound, the prodrug of trovafloxacin, serves as a valuable, dual-purpose control in the preclinical development of new quinolone antibiotics. Its high, broad-spectrum potency establishes a rigorous benchmark for antimicrobial efficacy that new agents should aspire to. Simultaneously, its well-documented and severe hepatotoxicity provides a critical safety threshold that new compounds must not cross. By using alatrofloxacin as a comparator in standardized in vitro and in vivo assays, researchers can generate robust, comparative data packages that clearly delineate the potential advantages and liabilities of their novel candidates, thereby informing the path toward safer and more effective antibacterial therapies.
References
- 1. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 2. tapermd.com [tapermd.com]
- 3. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 4. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 9. In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 13. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. emerypharma.com [emerypharma.com]
- 18. In vivo antibacterial activity of chinfloxacin, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Efficacies and Pharmacokinetics of DX-619, a Novel Des-Fluoro(6) Quinolone, against Streptococcus pneumoniae in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Alatrofloxacin mesylate
Alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, requires stringent safety protocols for handling in a laboratory setting due to its potential health hazards.[1][2][3] This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Health Effects
This compound has been associated with serious liver injury, which led to its withdrawal from the market.[1][4][5] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[6] Additionally, it may cause respiratory irritation and has the potential for central nervous system and reproductive toxicity based on animal data.[7]
Physicochemical and Toxicity Data
| Property | Value | Reference |
| Appearance | White to light yellow powder | [4][5] |
| Molecular Formula | C27H29F3N6O8S | [2][6] |
| Molecular Weight | 654.61 g/mol | [2][6] |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [7] |
| Pfizer Occupational Exposure Limit (OEL) TWA-8 Hr | 0.3 mg/m³ (as free base) | [7] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
Recommended PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.[6]
-
Eye and Face Protection: Safety glasses with side shields or a face shield are required to protect against splashes and dust.[6]
-
Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling the powder form or if there is a risk of aerosol generation.[8][9]
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[8][9] For extensive handling, a disposable coverall may be necessary.
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6][7] Avoid contact with skin, eyes, and clothing.[6][7] Eliminate all ignition sources and use appropriate grounding and bonding procedures.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[7][8]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using a non-combustible absorbent material like sand or earth.[7]
-
Collect: Carefully scoop or sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6]
-
Clean: Clean the spill area thoroughly with detergent and water.[7]
-
Dispose: Dispose of the waste in accordance with institutional and local regulations.
Spill Cleanup Workflow
References
- 1. Alatrofloxacin - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]
- 4. tapermd.com [tapermd.com]
- 5. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Alatrofloxacin|146961-76-4|MSDS [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
